molecular formula C4H4O4<br>C4H4O4<br>HOOCCH=CHCOOH B1675928 Maleic Acid CAS No. 110-16-7

Maleic Acid

Cat. No.: B1675928
CAS No.: 110-16-7
M. Wt: 116.07 g/mol
InChI Key: VZCYOOQTPOCHFL-UPHRSURJSA-N
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Description

Maleic acid, systematically known as (2Z)-But-2-enedioic acid, is an organic compound featuring two carboxyl groups in a cis-configuration across a carbon-carbon double bond . This structure is central to its properties and research utility. With a molecular formula of C4H4O4 and a molar mass of 116.072 g·mol⁻¹, it presents as a white solid . Its physical characteristics, including a melting point of 135 °C and high water solubility (478.8 g/L at 20°C), make it a versatile compound in the laboratory . The acidity of maleic acid is distinct, with pKa values of 1.90 and 6.07, reflecting a significant difference between its first and second dissociation constants . A primary industrial and research application of maleic acid is its catalytic isomerization to its trans-isomer, fumaric acid . This reaction is a classic demonstration of isomerization and is leveraged industrially. Maleic acid is also a valuable precursor in organic synthesis. It can be converted into maleic anhydride by dehydration, to malic acid by hydration, and to succinic acid by hydrogenation . Furthermore, it acts as a dienophile in various Diels-Alder reactions . In applied research, maleic acid and its copolymers are extensively studied for anti-wrinkle treatment of cotton fabrics, where it forms ester cross-links with cellulose fibers, imparting crease resistance . The maleate ion, the ionized form of maleic acid, serves as an inhibitor of transaminase reactions in biochemical studies . Consequently, the acid salt forms of various pharmaceutical drugs, such as chlorpheniramine maleate, are common, as they can enhance stability . From a safety perspective, maleic acid requires careful handling. It is associated with hazard codes H302, H315, H317, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled, and it may cause serious eye irritation and skin sensitization . Researchers should consult the relevant safety data sheet (SDS) before use. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid
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InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-
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InChI Key

VZCYOOQTPOCHFL-UPHRSURJSA-N
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Canonical SMILES

C(=CC(=O)O)C(=O)O
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Isomeric SMILES

C(=C\C(=O)O)\C(=O)O
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Molecular Formula

C4H4O4, Array
Record name MALEIC ACID
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Related CAS

26099-09-2, Array
Record name Poly(maleic acid)
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DSSTOX Substance ID

DTXSID8021517
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Molecular Weight

116.07 g/mol
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Physical Description

Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or white solid; [HSDB] White crystalline powder; [MSDSonline], Solid, WHITE CRYSTALS.
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Boiling Point

275 °F at 760 mmHg (decomposes) (NTP, 1992)
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Flash Point

127 °C
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C, 79.000 lb/100 lb water at 77 °F, In water, 441,000 mg/L at 25 °C, Freely soluble in alcohol; soluble in acetone, glacial acetic acid; slightly soluble in ether; practically insoluble in benzene, For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page., 441 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 78 (soluble)
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Density

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.590 g/cu cm at 20 °C, Relative density (water = 1): 1.59
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Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1)
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Vapor Pressure

Negligible (NTP, 1992), 0.0000359 [mmHg], 1.34X10-5 mm Hg at 25 °C (OECD Guideline 104 (Vapor Pressure Curve)), Vapor pressure, Pa at 25 °C: 0.0048
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Color/Form

Monoclinic prisms from water, White crystals from water, alcohol and benzene, Colorless crystals

CAS No.

110-16-7, 68307-91-5
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Melting Point

266 to 268 °F (NTP, 1992), 132.5 °C (OECD Guideline 102 (Melting point / Melting Range)), Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP., 130.5 °C, 131 °C
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Foundational & Exploratory

Precision Hydrolysis: The Synthesis of High-Purity Maleic Acid from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of maleic acid (


) from maleic anhydride (

) is a fundamental hydrolysis reaction often underestimated in laboratory and industrial settings. While the chemical transformation is straightforward, the technical challenge lies in stereochemical integrity . The exothermic nature of the hydrolysis can inadvertently trigger a thermodynamic slip from the metastable cis-isomer (maleic acid) to the stable trans-isomer (fumaric acid).

This guide delineates a high-fidelity protocol designed to maximize yield while strictly suppressing isomerization. It targets researchers requiring pharmaceutical-grade purity, where even trace fumaric acid contamination can alter solubility profiles and bioavailability of subsequent drug formulations.

Part 1: Mechanistic Principles & Thermodynamic Landscape

The Hydrolysis Mechanism

The conversion is a nucleophilic acyl substitution. Water acts as the nucleophile, attacking one of the carbonyl carbons on the anhydride ring.[1]

  • Nucleophilic Attack: A water molecule attacks the carbonyl carbon, breaking the

    
    -bond to oxygen.
    
  • Tetrahedral Intermediate: A transient intermediate forms.

  • Ring Opening: The carbon-oxygen

    
    -bond of the anhydride linkage breaks, restoring the carbonyl double bond and releasing the carboxylate group.
    
  • Proton Transfer: Rapid proton transfer yields the dicarboxylic acid.

The Auto-Catalytic Effect: The reaction is autocatalytic. As maleic acid forms, the decreasing pH protonates the anhydride carbonyls, making them more electrophilic and accelerating the rate.

The Isomerization Trap

Maleic acid (cis-butenedioic acid) is less stable than fumaric acid (trans-butenedioic acid) by approximately 22.7 kJ/mol .

  • Maleic Acid: Intramolecular hydrogen bonding stabilizes the cis form but causes ring strain.

  • Fumaric Acid: The trans configuration minimizes steric repulsion between carboxyl groups.

Critical Insight: Thermal energy (


) or catalytic impurities (free radicals, strong mineral acids) lowers the activation energy for rotation around the C=C double bond, leading to irreversible isomerization.
Pathway Visualization

The following diagram illustrates the reaction pathway and the "off-target" isomerization risk.

ReactionPathway MA Maleic Anhydride (Reactant) TS Tetrahedral Intermediate MA->TS Nucleophilic Attack H2O + H2O MaleicAcid Maleic Acid (Cis-Isomer) TS->MaleicAcid Ring Opening (Exothermic) FumaricAcid Fumaric Acid (Trans-Impurity) MaleicAcid->FumaricAcid Isomerization (Heat/Catalyst)

Figure 1: Reaction mechanism showing the hydrolysis pathway and the thermodynamic sink of fumaric acid isomerization.

Part 2: Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled.

ParameterTarget RangeScientific Rationale
Temperature

Reaction is exothermic (

). Temps

significantly increase isomerization rate [1].
Stoichiometry 1:3 (Molar Ratio MA:Water)Stoichiometric requirement is 1:1, but excess water acts as a heat sink and solvent.
Agitation High Shear (Initially)Maleic anhydride is solid and initially poorly soluble. High shear prevents "hot spots" on crystal surfaces where isomerization could occur.
pH UnadjustedAvoid adding strong mineral acids (HCl, H2SO4) unless necessary, as they catalyze cis-trans isomerization [2].

Part 3: Experimental Protocol

Scale: 1.0 Mole (98.06 g) Maleic Anhydride. Expected Yield: ~110-114 g (95-98%).

Materials
  • Maleic Anhydride (Briquettes or Flakes, >99% purity).

  • Deionized Water (Ultra-pure, 18.2 MΩ).

  • Equipment: 500mL Jacketed Reactor (or 3-neck flask), Overhead Stirrer, Temperature Probe, Reflux Condenser.

Step-by-Step Methodology

Step 1: Reactor Preparation Charge the reactor with 54 mL (3.0 moles) of deionized water. Begin stirring at 300 RPM. Heat the water to 45°C .

  • Why: Pre-heating water slightly aids the initial dissolution, but keeping it below 50°C provides a safety buffer for the exotherm.

Step 2: Controlled Addition (The "Dosing" Phase) Add 98.06 g of Maleic Anhydride gradually over 20–30 minutes.

  • Observation: The temperature will rise spontaneously.

  • Control: Adjust the jacket cooling or addition rate to maintain internal temperature between 50°C and 60°C . Do not exceed 65°C.

  • Chemistry: The hydrolysis is rapid once the anhydride dissolves. The solution will become clear and colorless.

Step 3: Reaction Completion Once addition is complete, maintain the temperature at 50°C for 30 minutes.

  • Validation: Ensure no solid anhydride remains. The solution is now a concentrated maleic acid solution (~65 wt%).

Step 4: The "Fumaric Check" (Self-Validating Step) Cool the solution to 25°C . Inspect for white, sandy precipitate.

  • Mechanism:[1][2][3][4][5] Maleic acid is highly soluble in water (~478 g/L), while Fumaric acid is nearly insoluble (~7 g/L) [3].[6]

  • Action: If precipitate is visible, filter immediately . The solid is fumaric acid impurity. The filtrate is your pure maleic acid solution.

Step 5: Crystallization & Isolation Concentrate the solution via rotary evaporation (bath temp < 50°C) until crystal onset, or cool the concentrated solution to 0°C - 4°C in an ice bath.

  • Maleic acid crystallizes as large, colorless monoclinic prisms.

  • Filter the crystals and wash with a small amount of ice-cold water.

Step 6: Drying Dry in a vacuum desiccator over silica gel or


.
  • Warning: Do not oven dry above 100°C, as this can dehydrate the acid back to the anhydride or trigger isomerization.

Process Workflow Diagram

ProcessFlow Start Start: Pure Water (45°C) AddMA Gradual Addition of Maleic Anhydride Start->AddMA Exotherm Exotherm Control (Max 60°C) AddMA->Exotherm Hydrolysis Dissolution Complete Dissolution (Hold 30 mins) Exotherm->Dissolution Cooling Cool to 25°C Dissolution->Cooling Check Precipitate Present? Cooling->Check FilterFumaric Filter (Remove Fumaric Acid) Check->FilterFumaric Yes (Impure) Crystallize Chill to 4°C & Crystallize Maleic Acid Check->Crystallize No (Pure) FilterFumaric->Crystallize Filtrate Dry Vacuum Dry (<50°C) Crystallize->Dry

Figure 2: Operational workflow highlighting the critical impurity filtration gate.

Part 4: Quality Control & Characterization

Distinguishing the product from its isomer is the primary QC requirement.

TestMaleic Acid (Target)Fumaric Acid (Impurity)Method Reference
Solubility (25°C) High (~78 g/100g water)Low (~0.7 g/100g water)Gravimetric [3]
Melting Point 130°C – 135°C 287°C (Sublimes)Capillary MP
pKa (1st) 1.93.03Potentiometric Titration
1H NMR (

)

6.3 ppm (Singlet)

6.7 ppm (Singlet)
Spectroscopic

Note on NMR: The chemical shift difference arises because the olefinic protons in maleic acid are deshielded differently due to the proximity of the two carboxylic acid groups in the cis arrangement.

Part 5: Safety & Handling

  • Inhalation Hazard: Maleic anhydride dust is a potent respiratory sensitizer. It can cause asthma-like symptoms. All solid handling must occur in a fume hood.

  • Skin/Eye Contact: Upon contact with moisture in the eyes or skin, the anhydride hydrolyzes to the acid, causing severe chemical burns. Wear nitrile gloves and safety goggles.

  • Exotherm: The reaction releases significant heat.[1][7] On a large scale (>1kg), loss of cooling can lead to a runaway reaction, boiling the solvent and potentially pressurizing the vessel.

References

  • NIST Chemistry WebBook. "Maleic Anhydride: Gas Phase Thermochemistry." National Institute of Standards and Technology. Link

  • Felder, R. M., & Rousseau, R. W. (2004). Elementary Principles of Chemical Processes.
  • PubChem. "Maleic Acid - Physical Properties (Solubility)." National Library of Medicine. Link

  • Organic Syntheses. "Maleic Acid and Fumaric Acid Interconversion." Org.[8] Synth. Coll. Vol. 2. Link

  • WIPO Patent WO2021009774. "Production of Malic Acid (and intermediates)." Discusses impurity removal strategies for maleic/fumaric systems. Link

Sources

Mechanistic and Thermodynamic Analysis of Maleic to Fumaric Acid Isomerization

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical Applications

Executive Summary: The Isomerization Imperative

In drug development, the distinction between maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid) is not merely academic—it is a critical determinant of active pharmaceutical ingredient (API) bioavailability and stability.[1]

While maleic acid offers superior aqueous solubility (critical for immediate-release formulations), it is thermodynamically less stable than its trans-isomer, fumaric acid.[1] This guide provides a rigorous technical analysis of the isomerization process, detailing the thermodynamic landscape, the acid-catalyzed mechanism, and the practical implications for salt selection in pre-formulation studies.

Thermodynamic Landscape & Physicochemical Properties[1][2][3][4]

The driving force of this isomerization is thermodynamic stability. The trans configuration (fumaric acid) minimizes steric repulsion between the carboxylic acid groups, whereas the cis configuration (maleic acid) suffers from significant steric strain, despite being slightly stabilized by intramolecular hydrogen bonding.[2]

Comparative Physicochemical Data

The following table synthesizes validated data from NIST and PubChem, highlighting the stark differences driven by molecular symmetry and packing.

PropertyMaleic Acid (Cis)Fumaric Acid (Trans)Application Insight
Melting Point 130–135 °C287 °C (Sublimes)Fumaric's high MP indicates a robust crystal lattice, ideal for solid-state stability.[1][3]
Solubility (H₂O, 25°C) ~478 g/L~7 g/LMaleic is preferred for liquid formulations; Fumaric precipitates easily.[1]
pKa₁ 1.903.03Maleic is a stronger acid initially due to conjugate base stabilization (H-bond).[1]
pKa₂ 6.074.44Removing the 2nd proton from Maleic is difficult due to the strong internal H-bond.[4]
Dipole Moment Non-zero (Polar)Zero (Non-polar)Explains the massive solubility difference.
Reaction Coordinate Visualization

The conversion from cis to trans is exothermic (~ -22.7 kJ/mol).[1] However, a high activation energy barrier exists because the π-bond must be broken (or characteristically reduced) to allow rotation.[1]

ReactionCoordinate Figure 1: Reaction Coordinate Diagram. The system moves from a kinetically accessible state (Maleic) to a thermodynamically stable state (Fumaric). Reactant Maleic Acid (Cis) (Higher Energy) TS Transition State (Carbocation Intermediate) Reactant->TS  Activation Energy (Ea)  (Bond Rotation) Product Fumaric Acid (Trans) (Thermodynamic Product) TS->Product  Exothermic Release  (-22.7 kJ/mol) End Start

[4]

Mechanistic Pathway: Acid-Catalyzed Isomerization[1]

Understanding the mechanism is vital for troubleshooting yield issues. We utilize an acid-catalyzed pathway (typically HCl) which protonates the carbonyl oxygen.[1] This is the "self-validating" aspect of the chemistry: protonation destroys the double-bond character, allowing free rotation.

The Mechanism Explained[7]
  • Protonation: The carbonyl oxygen accepts a proton (

    
    ).[1]
    
  • Resonance: Resonance structures delocalize the positive charge to the central carbon.

  • Rotation: The C2-C3 bond shifts from rigid double-bond character (

    
    ) to single-bond character (
    
    
    
    -like), lowering the rotational barrier.[1]
  • Relaxation: The molecule rotates 180° to the sterically favored trans position.

  • Deprotonation: The proton is eliminated, reforming the double bond in the stable fumaric configuration.

Mechanism Figure 2: Acid-Catalyzed Mechanistic Pathway. The critical step is the temporary reduction of bond order to allow rotation. Step1 1. Protonation (H+ attacks C=O) Step2 2. Resonance Stabilization (C=C becomes C-C single bond character) Step1->Step2 Step3 3. Bond Rotation (Relieves Steric Strain) Step2->Step3 Step4 4. Deprotonation (Re-formation of C=C) Step3->Step4

Experimental Protocol: The HCl Reflux Method

This protocol is designed to be robust and self-indicating. The product (Fumaric acid) is virtually insoluble in the reaction medium, meaning it will precipitate out, driving the equilibrium forward (Le Chatelier’s principle).

Reagents[1]
  • Maleic Acid (10 g)

  • Distilled Water (10 mL)

  • Concentrated HCl (10 mL) - Catalyst[1]

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve 10g of Maleic acid in 10 mL of warm water.

    • Why: High concentration maximizes the rate of reaction.

  • Catalysis: Add 10 mL of concentrated HCl.

    • Safety Note: Perform in a fume hood. HCl fumes are corrosive.[1]

  • Reflux: Attach a condenser and reflux the mixture gently for 10–30 minutes.

    • Observation: Crystals of fumaric acid may begin to form even during reflux due to insolubility.[1]

  • Cooling: Allow the flask to cool to room temperature. The solution will solidify into a mass of white crystals.

    • Why: Cooling decreases solubility further, maximizing yield.[1]

  • Filtration: Filter the crystals using a Buchner funnel/vacuum filtration. Wash with cold water to remove residual HCl.[1]

  • Drying: Dry the crystals in an oven at 100°C.

    • Validation: Fumaric acid is stable up to ~287°C; drying at 100°C ensures water removal without degradation.[1]

Analytical Characterization & Validation

To confirm the conversion from cis to trans, use the following analytical markers.

Melting Point Analysis
  • Maleic Acid: Melts at ~130°C.[1][2][3][5]

  • Fumaric Acid: Does not melt at standard ranges; sublimes at ~287°C in a sealed tube.[1]

  • Test: If the sample remains solid at 150°C, the conversion was successful.

1H-NMR Spectroscopy (Coupling Constants)

The definitive proof lies in the J-coupling constants of the vinylic protons.[1]

  • Cis-coupling (Maleic):

    
    [1]
    
  • Trans-coupling (Fumaric):

    
    [1]
    
  • Why: The Karplus equation relates the dihedral angle to the coupling constant. The 180° dihedral angle of the trans isomer results in a significantly larger

    
     value.
    

Pharmaceutical Implications: Salt Selection

For drug developers, the choice between a maleate and a fumarate salt is a strategic decision involving the Biopharmaceutics Classification System (BCS) .

  • Maleate Salts:

    • Pros: High solubility.[1][6] Often used to improve the bioavailability of BCS Class II (low solubility) drugs.

    • Cons: Susceptible to hydration (forming solvates) and potential isomerization back to fumarate under stress conditions.[1]

  • Fumarate Salts:

    • Pros: Highly crystalline, non-hygroscopic, and chemically stable.[1] Excellent for long-term shelf life.

    • Cons: Lower solubility can limit oral absorption for some APIs.[1]

Recommendation: If the API is highly soluble, choose Fumarate for maximum stability. If the API is insoluble, Maleate may be necessary to achieve therapeutic blood levels, provided stability is managed.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 444972, Fumaric acid.[1] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Fumaric Acid - Gas Phase Ion Energetics and Thermochemistry.[1] Retrieved from [Link][1]

  • Nozaki, K., & Ogg, R. (1941). cis-trans Isomerizations.[1] I. The Mechanism of a Catalyzed Isomerization of Maleic Acid to Fumaric Acid. Journal of the American Chemical Society.[7][8] Retrieved from [Link]

  • Gupta, D., & Bhatia, D. (2013). Pharmaceutical salt selection: a review.[1] Journal of Drug Delivery & Therapeutics.[1] (Contextualizing Maleate vs Fumarate salts). Retrieved from [Link][1]

Sources

Physical properties of maleic acid vs fumaric acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Pharmaceutical Applications[1][2][3]

Executive Summary

In pharmaceutical development, the distinction between maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid) is not merely structural—it is a determinant of bioavailability, stability, and processability. While they share the molecular formula


, their geometric isomerism dictates a massive divergence in physical properties.[1]

This guide analyzes the mechanistic roots of these differences, specifically how symmetry-driven lattice energy and intramolecular hydrogen bonding create two distinct thermodynamic profiles. For the formulation scientist, understanding these profiles is critical for salt selection, preventing API degradation (e.g., Michael addition risks with maleates), and optimizing dissolution kinetics.

Molecular Architecture & Thermodynamics

The fundamental differentiator is the rigid double bond preventing free rotation. This geometric constraint forces the carboxyl groups into specific spatial arrangements that govern intermolecular interactions.

The Symmetry Effect on Lattice Energy
  • Fumaric Acid (

    
    -isomer):  Possesses a center of inversion (
    
    
    
    point group). This high symmetry allows the molecules to pack efficiently into a crystal lattice, forming extensive intermolecular hydrogen-bonded networks (infinite chains). The result is high lattice energy, requiring significant thermal energy to disrupt.
  • Maleic Acid (

    
    -isomer):  The cis-geometry creates a "kinked" structure (
    
    
    
    point group). The proximity of the carboxyl groups favors intramolecular interactions over intermolecular networking. This results in a less efficient packing density and significantly lower lattice energy.

Senior Scientist Insight: When selecting a counterion for salt formation, remember that Fumaric acid’s high lattice energy often translates to lower solubility of the resulting salt compared to the Maleate counterpart, potentially limiting bioavailability for BCS Class II/IV drugs.

Comparative Physical Properties Table
PropertyMaleic Acid (Cis)Fumaric Acid (Trans)Pharmaceutical Implication
Melting Point 130–135 °C287 °C (Sublimes)Fumaric requires higher extrusion temps; Maleic melts easily.
Solubility (Water, 25°C) ~78.8 g/100 mL~0.63 g/100 mLMaleic is preferred for immediate-release liquid formulations.
Density 1.59 g/cm³1.64 g/cm³Fumaric has higher packing efficiency.
pKa1 1.903.03Maleic is a significantly stronger acid (see Section 3).
pKa2 6.074.44Maleic has a wider buffering range.
Dipole Moment Non-zero (Polar)Zero (Non-polar)Affects solubility in polar organic solvents.
The "Maleic Effect": Acid-Base Anomalies

A critical, often overlooked feature is the massive difference in the first and second dissociation constants (


).
Mechanism of Acidity[2][3]
  • Maleic Acid (

    
    ):  When maleic acid loses its first proton, the remaining mono-anion forms a strong intramolecular hydrogen bond  between the ionized carboxylate (
    
    
    
    ) and the adjacent carboxylic acid (
    
    
    ). This 7-membered ring structure stabilizes the anion, making the removal of the first proton energetically favorable (stronger acid).
  • Fumaric Acid (

    
    ):  The trans-geometry prevents intramolecular bonding. Stabilization depends solely on solvent interactions, making it a weaker acid than maleic.
    

The Second Proton (


): 
Conversely, removing the second proton from maleic acid (

) is difficult because it requires breaking that stable intramolecular hydrogen bond and overcoming electrostatic repulsion between two adjacent negative charges. Fumaric acid (

) does not suffer from this proximity penalty.

G Maleic Maleic Acid (Cis) IntraBond Intramolecular H-Bond (Stabilizes Mono-anion) Maleic->IntraBond Geometry allows Fumaric Fumaric Acid (Trans) InterBond Intermolecular H-Bond (Lattice Network) Fumaric->InterBond Symmetry allows HighKa1 High Ka1 (Strong Acid) pKa ~1.9 IntraBond->HighKa1 Thermodynamic Stabilization HighMP High Melting Point (287°C) InterBond->HighMP High Lattice Energy

Figure 1: Structural causality linking geometric isomerism to acidity and thermal stability.

Pharmaceutical Stability & Salt Selection Risks

While maleic acid offers superior solubility, it introduces specific chemical stability risks that must be screened early in development.

The Michael Addition Risk

Maleic acid contains an electron-deficient double bond activated by two electron-withdrawing carboxyl groups. In the presence of nucleophilic drugs (e.g., those with free amine groups), maleic acid can undergo a Michael addition , forming aspartic acid derivatives as impurities.[2]

  • Case Study: Amlodipine Maleate. Early formulations showed degradation into amlodipine-aspartic acid adducts. The salt was eventually switched to the besylate form to ensure shelf-life stability [1].

  • Fumaric Acid: While chemically capable of similar reactions, the trans-geometry and higher lattice stability generally make it less kinetically reactive in solid-state formulations compared to maleic acid.

Thermal Isomerization

Maleic acid is thermodynamically unstable relative to fumaric acid. Under heat (>130°C) or acid catalysis, maleic acid isomerizes to fumaric acid.

  • Processing Implication: Hot Melt Extrusion (HME) processes utilizing maleic acid must be carefully temperature-controlled. If the temperature spikes, in-situ conversion to fumaric acid can occur, causing the formulation to precipitate (due to fumaric's low solubility) and failing dissolution tests.

Experimental Protocols
Protocol A: Rapid Discrimination via Solubility & DSC

Use this workflow for raw material identification and purity checks.

  • Solubility Screen:

    • Weigh 1.0 g of sample.

    • Add 10 mL of deionized water at 25°C.

    • Observation: Maleic acid dissolves instantly (clear solution). Fumaric acid remains as a white suspension (saturation limit ~0.06 g/10 mL).

  • Differential Scanning Calorimetry (DSC):

    • Instrument: Standard DSC (e.g., TA Instruments Q2000).

    • Pan: Hermetically sealed aluminum pan (pinhole lid for fumaric to prevent bursting due to sublimation).

    • Ramp: 10°C/min from 40°C to 300°C.

    • Result:

      • Maleic: Sharp endotherm at ~130–135°C (Melting).

      • Fumaric: No peak at 130°C. Endotherm onset >280°C (often accompanied by baseline noise due to sublimation).

Protocol B: High-Performance Liquid Chromatography (HPLC) Separation

Use this for quantitative impurity analysis (e.g., detecting fumaric acid impurity in maleic raw material).

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Methanol (95:5 v/v).

    • Note: Low pH is essential to suppress ionization (keeping them in neutral form) to maximize interaction with the hydrophobic stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Carbonyl absorption).

  • Elution Order:

    • Maleic Acid: Elutes first (more polar, higher water solubility, less interaction with C18).

    • Fumaric Acid: Elutes second (more hydrophobic planar structure retains longer).

Workflow Start Unknown Sample (C4H4O4 Isomer) SolTest Aqueous Solubility Test (1g in 10mL Water) Start->SolTest ResultSol Clear Solution? SolTest->ResultSol MaleicPath Yes (High Solubility) ResultSol->MaleicPath Dissolves FumaricPath No (Suspension) ResultSol->FumaricPath Insoluble DSC_Maleic DSC Confirmation: Endotherm ~135°C MaleicPath->DSC_Maleic DSC_Fumaric DSC Confirmation: Endotherm >280°C FumaricPath->DSC_Fumaric

Figure 2: Rapid decision tree for identifying Maleic vs. Fumaric acid in a QC environment.

References
  • Kumar, L. et al. (2014). Salt Selection in Drug Development: A Review. Pharmaceutical Technology. Link

  • PubChem. (n.d.). Maleic Acid - Compound Summary. National Library of Medicine. Link

  • PubChem. (n.d.). Fumaric Acid - Compound Summary. National Library of Medicine. Link

  • OIV. (2023). Monograph on Fumaric Acid. International Organisation of Vine and Wine.[4] Link

  • Scribd. (n.d.). Maleic and Fumaric Acid Physical Properties. Link

  • MDPI. (2023). Lipophilicity Study of Fumaric and Maleic Acids. Molecules. Link

Sources

Solubility Profiling of Maleic Acid: Thermodynamic Mechanisms & Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility behavior of Maleic Acid, emphasizing its thermodynamic underpinnings and pharmaceutical applications.

Executive Summary

Maleic acid (cis-butenedioic acid) occupies a critical niche in organic synthesis and pharmaceutical formulation.[1][2] Unlike its trans-isomer (fumaric acid), maleic acid exhibits exceptionally high solubility in polar protic solvents due to its unique molecular geometry.[3] This guide provides a comprehensive technical analysis of maleic acid’s solubility, grounded in thermodynamic modeling (Apelblat/NRTL), and details its application in enhancing the bioavailability of Active Pharmaceutical Ingredients (APIs) through maleate salt formation.

Molecular Architecture & Solvation Mechanisms

The solubility profile of maleic acid is dictated by its cis-configuration, which creates a distinct thermodynamic landscape compared to fumaric acid.[3][4]

The Cis-Effect and Hydrogen Bonding

The primary driver of maleic acid's high solubility is Intramolecular Hydrogen Bonding .[3]

  • Maleic Acid (cis): The carboxylic acid groups are on the same side of the double bond. This proximity allows for the formation of an internal hydrogen bond between the carbonyl oxygen of one group and the hydroxyl hydrogen of the other. This "locks" a portion of the molecule's polarity internally, reducing the energy required to break the crystal lattice (Lattice Energy).

  • Fumaric Acid (trans): The functional groups are on opposite sides, preventing internal bonding. Instead, fumaric acid forms an extensive network of intermolecular hydrogen bonds between adjacent molecules. This creates a highly stable, high-melting crystal lattice (MP: 287°C) that resists solvation.

Impact on Solubility: Because the crystal lattice of maleic acid (MP: ~135°C) is significantly held together by weaker forces than fumaric acid, the solvent overcomes the lattice energy much more easily.

Solvent Interaction Logic
  • Polar Protic (Water, Alcohols): Maleic acid acts as both a hydrogen bond donor and acceptor. Water molecules disrupt the internal H-bond, hydrating the carboxylate groups efficiently.

  • Polar Aprotic (Acetone, DMSO): High solubility is maintained via dipole-dipole interactions and the solvent's ability to accept protons from maleic acid.

  • Non-Polar (Toluene, Hexane): Solubility drops precipitously as the solvent cannot disrupt the polar domains of the acid.

Thermodynamic Modeling of Solubility

To predict solubility behavior across temperatures, empirical and semi-empirical models are employed.[5] The Modified Apelblat Equation is the industry standard for correlating maleic acid solubility data.

Modified Apelblat Equation

This model assumes that the enthalpy of solution is a linear function of temperature.



  • 
     : Mole fraction solubility[6][7]
    
  • 
     : Absolute temperature (Kelvin)[5][8]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Dissolution Functions (Van't Hoff Analysis)

Dissolution is typically an endothermic process (


) driven by entropy (

).
  • Enthalpy (

    
    ):  Positive values indicate that energy is absorbed to break the crystal lattice.
    
  • Gibbs Free Energy (

    
    ):  Negative values confirm the spontaneity of dissolution.[5]
    

Experimental Solubility Data

The following table summarizes the solubility trends of maleic acid in common industrial solvents. Note the distinct hierarchy based on solvent polarity and hydrogen-bonding capability.

Solvent ClassSolventSolubility Trend (25°C - 40°C)Mechanism of Solvation
Polar Protic Water Very High (>700 g/L)H-bond exchange; Ionization
Polar Protic Ethanol HighH-bond donor/acceptor match
Polar Protic Methanol HighH-bond donor/acceptor match
Polar Aprotic Acetone Moderate-HighDipole-dipole; H-bond acceptor
Polar Aprotic Ethyl Acetate ModerateDipole-dipole
Non-Polar Toluene Very LowWeak dispersion forces
Non-Polar Hexane NegligibleIncompatible polarity

Data Insight: Maleic acid is roughly 60-80 times more soluble in water than fumaric acid, illustrating the profound impact of stereochemistry on bioavailability.

Protocol: High-Precision Gravimetric Solubility Determination

This protocol ensures data integrity by accounting for equilibration time and phase separation, critical for regulatory submissions.

Workflow Diagram

SolubilityProtocol Start Start: Solvent Preparation Excess Add Excess Maleic Acid to Solvent Start->Excess Equilibrate Equilibrate (Shake-Flask) Temp: T ± 0.1°C Time: 24-72 Hours Excess->Equilibrate Filter Isothermal Filtration (0.45 µm PTFE Syringe) Equilibrate->Filter Equilibrium Reached Weigh Gravimetric Analysis (Evaporate Solvent) Filter->Weigh Clear Supernatant Calc Calculate Mole Fraction (x) Weigh->Calc

Figure 1: Standardized Gravimetric Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation: Calibrate an analytical balance (precision

    
     g). Set a thermostatic water bath to the target temperature (e.g., 298.15 K).
    
  • Saturation: Add maleic acid in excess to 10 mL of the target solvent in a glass vial. "Excess" is confirmed by the persistent presence of solid precipitate.

  • Equilibration: Place the vial in the shaker/water bath. Agitate continuously for 48 hours .

    • Scientific Rationale: 48 hours ensures the system overcomes metastable zones and reaches true thermodynamic equilibrium.

  • Isothermal Filtration: Using a pre-heated syringe (to match solution temp), filter the supernatant through a 0.45 µm PTFE filter .

    • Critical Control: Pre-heating prevents precipitation of the solute inside the cool needle, which would skew results.

  • Gravimetric Analysis:

    • Weigh a clean, dry evaporation dish (

      
      ).
      
    • Pipette a known volume of filtrate into the dish and weigh (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved (

      
      ).
      
  • Calculation:

    
    
    

Application in Drug Development: Maleate Salt Selection

Maleic acid is a "Class 1" counterion used to transform basic drugs with poor aqueous solubility into highly soluble Maleate Salts .

Salt Selection Logic

The choice to use maleic acid over other counterions (like HCl or fumaric acid) is a strategic decision based on pKa and lipophilicity.

SaltSelection Drug Basic API Candidate (Poor Solubility) pKaCheck Check $Delta$pKa (pKa_base - pKa_acid > 3?) Drug->pKaCheck Maleic Select Maleic Acid (pKa1 = 1.9) pKaCheck->Maleic Yes (Strong Acid Req) Fumaric Select Fumaric Acid (Lower Solubility Req?) pKaCheck->Fumaric No (Weaker Acid OK) SaltForm Crystallize Maleate Salt Maleic->SaltForm Outcome Outcome: High Solubility Fast Dissolution SaltForm->Outcome

Figure 2: Decision logic for selecting Maleic Acid as a counterion for API salt formation.

Why Maleates?
  • High Solubility: Maleate salts generally exhibit higher solubility than fumarates due to the lower lattice energy of the maleic anion structure.

  • pH Buffering: The low pKa (1.9) ensures the drug remains ionized (protonated) in the gastric environment, facilitating absorption.

  • Examples: Enalapril Maleate (Hypertension), Indacaterol Maleate (COPD).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 444266, Maleic Acid. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Solubility of maleic anhydride in methanol + (acetone, ethyl acetate) from 278.15 to 323.15 K. ResearchGate.[9][10] Retrieved from [Link]

  • Difference Between. Difference Between Maleic Acid and Fumaric Acid.[2][3][4][11][12][13] Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Study.com. Solubility Comparison: Maleic vs Fumaric Acid. Retrieved from [Link]

Sources

Maleic Acid Reactivity & Functional Groups: A Strategic Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive

The Narrative Strategy: This guide abandons the traditional "textbook definition" approach. Instead, it treats Maleic Acid (cis-butenedioic acid) as a double-edged sword in drug development. It offers exceptional solubility enhancement for weak bases due to its unique acidity profile, yet it harbors a "trojan horse" risk: the latent electrophilicity of its alkene backbone.

The structure is designed to guide a scientist from molecular understanding to risk assessment and finally to experimental validation . We move from the why (structural chemistry) to the how (reactivity protocols) and the what if (failure modes).

Part 2: Scientific Integrity & Logic

Structural Chemistry: The Cis-Effect

Maleic acid is defined by the rigid cis (Z) configuration of its ethene backbone. This geometry is not merely a stereochemical detail; it is the driver of its entire reactivity profile.

  • Intramolecular Hydrogen Bonding: Unlike its trans isomer (fumaric acid), maleic acid forms a strong internal hydrogen bond between the carboxylic acid protons and the carbonyl oxygen of the adjacent group.[1][2]

  • The pKa Paradox:

    • pKa1 (1.92): Maleic acid is significantly more acidic than fumaric acid (pKa1 3.03). Mechanism: The mono-anion is stabilized by the internal H-bond, making the removal of the first proton energetically favorable.

    • pKa2 (6.27): Conversely, removing the second proton is difficult because it requires breaking that stabilizing H-bond and overcoming the electrostatic repulsion of two proximal carboxylate groups.

    • Implication: In physiological media (pH 1–7), maleic acid acts as a potent buffering agent, often existing as the mono-anion.

The Reactivity Matrix: Risks & Opportunities
A. Acid-Base Chemistry (Salt Formation)

The Opportunity: Maleic acid is a "solubility supercharger." Its high acidity (low pKa1) allows it to protonate weak bases that other acids (like succinic or citric) cannot. The Trap: If the API (Active Pharmaceutical Ingredient) is a primary or secondary amine, the resulting salt brings the nucleophile (amine) and electrophile (maleic alkene) into intimate contact within the crystal lattice.

B. The Michael Addition (The "Succinic" Impurity)

This is the most critical failure mode in maleate salt development.

  • Mechanism: The electron-deficient double bond (conjugated with two electron-withdrawing carboxyls) is a Michael acceptor.

  • Reaction: Free amine bases (or even protonated amines in equilibrium) attack the

    
    -carbon.
    
  • Product: N-substituted aspartic acid derivatives (often misidentified as succinic acid impurities in early HPLC).

  • Risk Factor: Steric hindrance protects tertiary amines, but primary/secondary amines are high-risk.

C. Isomerization (The Fumaric Conversion)

Maleic acid is thermodynamically less stable than fumaric acid (heat of isomerization


).
  • Triggers: Thermal stress, acid catalysis, or radical initiators.

  • Consequence: In solution formulations, spontaneous precipitation of fumaric acid (much lower solubility) can occur, leading to dose failure.

D. Dehydration (Anhydride Formation)

The cis geometry allows facile dehydration to maleic anhydride, a potent sensitizer and acylating agent. This is reversible but relevant during drying processes (lyophilization or spray drying).

Experimental Protocols (Self-Validating Systems)
Protocol A: Stress Testing for Michael Adduct Formation

Objective: Determine if a specific amine API is compatible with maleic acid before committing to a salt form.

  • Preparation:

    • Dissolve API (1 eq) and Maleic Acid (1.1 eq) in a polar solvent (e.g., Methanol/Water 90:10).

    • Control: Prepare a parallel sample using Succinic Acid (non-reactive analog).

  • Stressing:

    • Aliquot into sealed HPLC vials.

    • Incubate at 60°C for 72 hours .

  • Analysis (The Validation Step):

    • Analyze via UPLC-MS.

    • Pass Criteria: No new peak with mass

      
       (Mass of Maleic Acid).
      
    • Fail Criteria: Appearance of a peak matching the mass of the adduct.

    • Note: Compare with the Succinic Acid control. If the Succinic sample is clean but Maleic shows degradation, the mechanism is confirmed as Michael addition.

Protocol B: Isomerization Kinetics Monitoring

Objective: Quantify the rate of Maleic


 Fumaric conversion in a liquid formulation.
  • Setup: Prepare the formulation at target pH.

  • Sampling: Pull samples at

    
     hours (accelerated at 40°C).
    
  • Quench: Dilute immediately in cold mobile phase to stop thermal reaction.

  • Detection: Use a Reverse Phase C18 column.

    • Mobile Phase: Phosphate buffer pH 2.5 (suppresses ionization, maximizing retention difference).

    • Elution Order: Maleic Acid (more polar/H-bonded) elutes before Fumaric Acid.

    • Validation: Resolution (

      
      ) between Maleic and Fumaric peaks must be 
      
      
      
      .

Part 3: Visualization & Formatting

Reactivity Pathways Diagram

This diagram maps the transformations of Maleic Acid, highlighting the energy sinks (Fumaric) and impurity traps (Michael Adduct).

MaleicReactivity Maleic Maleic Acid (cis-isomer) Fumaric Fumaric Acid (trans-isomer) [Thermodynamic Sink] Maleic->Fumaric Isomerization (Heat/Cat/Light) Anhydride Maleic Anhydride [Acylating Agent] Maleic->Anhydride Dehydration (-H2O) Salt API-Maleate Salt [Ionic Complex] Maleic->Salt + Amine API (Acid-Base) DielsAlder Diels-Alder Adduct [Cyclohexene Deriv.] Anhydride->DielsAlder + Diene (4+2 Cycloaddition) Adduct Michael Adduct (Aspartic Acid Derivative) [Covalent Impurity] Salt->Adduct Michael Addition (Aging/Heat)

Caption: The Reactivity Landscape of Maleic Acid. Red pathways indicate stability risks (isomerization and impurity formation).

Salt Selection Decision Tree

A logic flow for researchers to decide when to use Maleic Acid.

SaltSelection Start Candidate API (Weak Base) CheckAmine Amine Type? Start->CheckAmine Tertiary Tertiary Amine CheckAmine->Tertiary Low Steric Risk PrimSec Primary/Secondary Amine CheckAmine->PrimSec High Nucleophilic Risk UseMaleate Proceed with Maleate Salt Tertiary->UseMaleate StressTest Run Protocol A (Stress Test) PrimSec->StressTest ResultPass < 0.1% Adduct StressTest->ResultPass ResultFail > 0.1% Adduct StressTest->ResultFail ResultPass->UseMaleate Switch Switch to Fumarate/Succinate ResultFail->Switch

Caption: Decision logic for mitigating Michael Addition risks during salt selection.

Quantitative Comparison: Maleic vs. Fumaric
PropertyMaleic Acid (cis)Fumaric Acid (trans)Impact on Development
Solubility (Water) ~780 g/L (High)~6 g/L (Low)Maleic is superior for liquid formulations.
Melting Point 131–139°C287°CFumaric has better solid-state thermal stability.
pKa1 1.923.03Maleic forms salts with weaker bases.
pKa2 6.274.38Maleic has a wider buffering range.
Dipole Moment Non-zero (Polar)Zero (Non-polar)Maleic is more soluble in polar solvents.
Reactivity High (Anhydride/Michael)Low (Stable)Maleic requires rigorous impurity monitoring.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for mechanism of Michael addition and pKa analysis).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection and stability).

  • Tong, W. Q., & Whitesell, G. (1998). In situ salt screening—a useful technique for discovery support. Pharmaceutical Development and Technology. (Methodology for solubility screening).

  • Bhattachar, S. N., et al. (2006). Chemical stability of drugs in solid dosage forms. In Handbook of Pharmaceutical Salts. (Details on Michael addition in solid state).

  • Sigma-Aldrich. (n.d.). Maleic Acid Product Specification & Safety Data Sheet. (Physical property verification).

Sources

A-Senior Application Scientist's Guide to the Spectroscopic Characterization of Maleic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data of maleic acid, a fundamental building block in chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, grounded in the principles of molecular structure and quantum mechanics. By elucidating the causality behind spectral features and providing robust, validated experimental protocols, this guide serves as an authoritative resource for the unambiguous characterization of maleic acid.

Introduction: The Molecular Architecture of Maleic Acid

Maleic acid, systematically known as (Z)-butenedioic acid, is a dicarboxylic acid with a deceptively simple structure that gives rise to rich and informative spectroscopic properties. Its defining feature is the cis configuration of the two carboxylic acid groups across a carbon-carbon double bond. This stereochemistry imposes significant steric strain and facilitates the formation of a strong intramolecular hydrogen bond, a key feature that profoundly influences its spectroscopic signature. Understanding these spectra is not merely an academic exercise; it is crucial for quality control, reaction monitoring, and the rational design of derivatives in various applications, including polymer synthesis and pharmaceutical development. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra to provide a complete analytical portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Study in Symmetry and Deshielding

The ¹H NMR spectrum of maleic acid is characterized by its simplicity, which directly reflects the molecule's symmetry.

Analysis and Interpretation:

  • Olefinic Protons (Hɑ, Hɑ'): Due to the C₂v symmetry of the molecule, the two protons attached to the double bond are chemically and magnetically equivalent. Consequently, they appear as a single, sharp singlet in the spectrum.[1][2] This signal is typically observed in the range of δ 6.2-6.4 ppm .[2] The significant downfield shift from typical alkene protons (which resonate around 5-6 ppm) is a direct result of the deshielding effect of the adjacent electron-withdrawing carboxylic acid groups.

  • Carboxylic Acid Protons (-COOH): The protons of the two carboxylic acid groups are highly acidic and their chemical shift is highly variable, depending on factors such as solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, this signal appears as a very broad singlet far downfield, often above δ 10 ppm , due to extensive hydrogen bonding.[3] In protic solvents like D₂O, these acidic protons readily exchange with deuterium, causing the signal to diminish or disappear entirely.[2]

  • Coupling Constants: A key feature to note is the absence of proton-proton coupling between the two olefinic protons.[4] Chemically equivalent protons do not couple with each other to produce observable splitting in a standard 1D NMR experiment.

Expert Insight: The observation of a single sharp singlet for the olefinic protons is a powerful confirmation of the cis-geometry. The corresponding protons in its trans-isomer, fumaric acid, are also equivalent and appear as a singlet, but at a distinctly different chemical shift (around 6.65 ppm), allowing for clear differentiation between the two isomers.[4]

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms.

Analysis and Interpretation:

  • Carbonyl Carbons (-C=O): The carbon atoms of the two carboxylic acid groups are equivalent due to the molecule's symmetry. They appear as a single resonance in the downfield region of the spectrum, typically around δ 166-167 ppm .[5] This chemical shift is characteristic of carboxylic acid carbonyl carbons.

  • Olefinic Carbons (-CH=CH-): The two sp²-hybridized carbons of the double bond are also equivalent and give rise to a single signal, generally found around δ 132 ppm .[5]

The simplicity of the ¹³C NMR spectrum—just two signals—is a definitive confirmation of the symmetrical structure of maleic acid.

Table 1: Summary of NMR Spectroscopic Data for Maleic Acid
NucleusFunctional GroupTypical Chemical Shift (δ, ppm)MultiplicityKey Insights
¹H Olefinic (-CH=)6.2 - 6.4 (in D₂O or DMSO-d₆)[2]SingletEquivalence of protons confirms symmetry; downfield shift indicates deshielding by -COOH.
¹H Carboxylic (-COOH)>10 (in DMSO-d₆)[3]Broad SingletHighly deshielded and broad due to hydrogen bonding; signal disappears in D₂O.
¹³C Carbonyl (-C=O)~166.7[5]SingletCharacteristic of carboxylic acid carbons.
¹³C Olefinic (-C=C-)~132.5[5]SingletConfirms the equivalence of the two alkene carbons.
Standard Protocol for NMR Sample Preparation and Acquisition

A reliable spectrum is predicated on meticulous sample preparation.

Protocol:

  • Sample Weighing: Accurately weigh 10-20 mg of maleic acid.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it solubilizes the acid well and allows for the observation of the carboxylic acid protons.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6] Gentle vortexing or warming may be required to achieve complete dissolution.[7]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particulates.[7]

  • Instrumentation:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical peak shape for a reference signal (e.g., residual solvent peak).[2]

    • Acquire the ¹H spectrum using a standard single-pulse experiment. For quantitative analysis, ensure a sufficient relaxation delay (typically 5 times the longest T₁).

    • Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite bonds to higher vibrational states. The IR spectrum of maleic acid is dominated by features arising from its carboxylic acid groups and the central double bond, with significant influence from hydrogen bonding.

Analysis and Interpretation:

  • O-H Stretching: The most prominent feature is an extremely broad and intense absorption band spanning from approximately 2500 to 3300 cm⁻¹ . This is the characteristic signature of the O-H stretching vibration within a strongly hydrogen-bonded carboxylic acid dimer or, in this case, influenced by a strong intramolecular hydrogen bond.[8] The breadth of the peak is a direct consequence of the manifold of vibrational states accessible within the hydrogen-bonded system.

  • C=O Stretching: The carbonyl (C=O) stretching vibration is a very strong and sharp absorption. In maleic acid, this peak is typically observed around 1700-1720 cm⁻¹ .[9] The conjugation of the carbonyl group with the C=C double bond slightly lowers this frequency from that of a saturated carboxylic acid.

  • C=C Stretching: The stretching vibration of the carbon-carbon double bond appears as a medium-intensity peak around 1630-1640 cm⁻¹ . Its intensity is enhanced due to conjugation with the carbonyl groups.

  • C-O Stretching and O-H Bending: The region between 1200 and 1450 cm⁻¹ contains complex, coupled vibrations. Strong absorptions around 1200-1300 cm⁻¹ are typically assigned to C-O stretching coupled with in-plane O-H bending.

Authoritative Insight: The presence of the strong intramolecular hydrogen bond in maleic acid is a key factor influencing its vibrational spectrum.[10][11] This interaction weakens the O-H bond (lowering its stretching frequency and broadening the peak) and affects the electron density around the carbonyl groups.

Table 2: Summary of Key IR Absorptions for Maleic Acid
Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
2500 - 3300O-H stretchStrong, Very BroadCharacteristic of extensive hydrogen bonding in a carboxylic acid.[8]
1700 - 1720C=O stretchStrong, SharpCarbonyl of a conjugated carboxylic acid.[9]
1630 - 1640C=C stretchMediumAlkene double bond conjugated with carbonyls.
1200 - 1300C-O stretch / O-H bendStrongCoupled vibrations of the carboxylic acid group.
Experimental Protocol: The KBr Pellet Method

For solid samples like maleic acid, the potassium bromide (KBr) pellet method is a standard and reliable technique.[12]

Protocol:

  • Sample Preparation: Grind 1-2 mg of dry maleic acid into a fine powder using an agate mortar and pestle.[13]

  • Matrix Preparation: Add approximately 100-200 mg of spectroscopy-grade, dry KBr powder to the mortar.[13]

  • Mixing: Gently but thoroughly mix the maleic acid and KBr powder until a homogenous mixture is obtained. Work quickly to minimize the absorption of atmospheric moisture by the hygroscopic KBr.[12]

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent, or translucent disc.[13]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones.

Analysis and Interpretation:

The UV-Vis spectrum of maleic acid is dictated by the presence of its conjugated system, which includes the C=C double bond and the two carbonyl groups.

  • π → π* Transition: The primary absorption band in maleic acid corresponds to a π → π* electronic transition. This involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is a π-bonding orbital, to the lowest unoccupied molecular orbital (LUMO), a π*-antibonding orbital.

  • λmax (Wavelength of Maximum Absorbance): For maleic acid in a polar solvent like ethanol or water, the λmax is typically observed in the range of 205-215 nm . This absorption is in the UV region of the electromagnetic spectrum.[14] The conjugation between the double bond and the carbonyl groups lowers the energy gap between the HOMO and LUMO, shifting the λmax to a longer wavelength compared to an isolated C=C double bond (which absorbs < 200 nm).[14]

  • n → π* Transition: A weaker absorption corresponding to an n → π* transition may also be present at a longer wavelength, typically around 270-300 nm. This involves the promotion of a non-bonding electron from one of the oxygen lone pairs to the π* antibonding orbital. This transition is often of low intensity and may appear as a shoulder on the tail of the much stronger π → π* peak.

Experimental Protocol for UV-Vis Spectroscopy

Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which maleic acid is soluble (e.g., ethanol, methanol, or water).

  • Stock Solution Preparation: Accurately prepare a stock solution of maleic acid of known concentration (e.g., 1 mg/mL).

  • Dilution: Prepare a dilute solution from the stock solution to ensure that the absorbance reading falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Cuvette Preparation: Use a matched pair of quartz cuvettes (glass cuvettes are not transparent in the deep UV region). Fill one cuvette with the solvent (the "blank") and the other with the sample solution.

  • Baseline Correction: Place the "blank" cuvette in the spectrophotometer and record a baseline spectrum. This will be automatically subtracted from the sample spectrum to correct for any absorbance from the solvent and cuvette.

  • Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 190-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Integrated Spectroscopic Analysis and Visualization

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the identity and purity of maleic acid.

  • ¹H and ¹³C NMR confirm the molecular symmetry and the presence of two equivalent olefinic and two equivalent carboxylic acid groups.

  • IR Spectroscopy provides definitive evidence for the carboxylic acid functional groups and the strong influence of hydrogen bonding.

  • UV-Vis Spectroscopy confirms the presence of the α,β-unsaturated carbonyl system.

Visualizing Molecular Structure and Analytical Workflow

Spectroscopic_Workflow Sample Maleic Acid Sample Prep Sample Preparation (Dissolving / Pelletizing) Sample->Prep NMR NMR Acquisition (¹H, ¹³C) Prep->NMR IR IR Acquisition (FTIR) Prep->IR UV UV-Vis Acquisition Prep->UV Data Data Processing (Baseline Correction, Integration) NMR->Data IR->Data UV->Data Analysis Integrated Spectral Interpretation Data->Analysis Report Structural Confirmation & Purity Assessment Analysis->Report

Conclusion

The spectroscopic characterization of maleic acid is a textbook example of how fundamental principles of chemistry govern the interaction of molecules with electromagnetic radiation. The molecule's inherent symmetry and the presence of strong intramolecular hydrogen bonding are the dominant factors shaping its NMR, IR, and UV-Vis spectra. By understanding the origins of these spectral features, researchers can confidently identify maleic acid, distinguish it from its isomers, and assess its purity. The protocols and interpretations provided in this guide serve as a robust framework for the application of these essential analytical techniques in a research and development setting.

References

  • Nanalysis Corp. (2023). NMR blog - Carbon-13 Satellites and Molecule Symmetry in Maleic Acid. Nanalysis. Available at: [Link]

  • BIPM. (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Rapport BIPM-2018/01. Available at: [Link]

  • Human Metabolome Database. (n.d.). Maleic acid 13C NMR Spectrum. HMDB. Available at: [Link]

  • Gorgal, R., et al. (2020). Matrix Isolation Study of Fumaric and Maleic Acids in Solid Nitrogen. The Journal of Physical Chemistry A. Available at: [Link]

  • Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Malic Acid. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2019). 17.5: Electronic Spectra- Ultraviolet and Visible Spectroscopy. Available at: [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Available at: [Link]

  • Reddit. (2016). NMR spectroscopy of maleic acid and fumaric acid? r/chemhelp. Available at: [Link]

  • Calabrò, E., & Magazù, S. (2019). Inter- and Intramolecular Hydrogen Bonds of Fumaric and Maleic Acids. ResearchGate. Available at: [Link]

  • Di Liberto, V., et al. (2022). Intermolecular Interactions in Mixed Choline Acetate and Maleic Acid Systems. MDPI. Available at: [Link]

Sources

Methodological & Application

Maleic acid as a monomer in polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Maleic Acid as a Functional Monomer in Stimuli-Responsive Polymer Synthesis

Executive Summary

This guide addresses the specific utility of Maleic Acid (cis-butenedioic acid) in polymer synthesis, distinct from its anhydride derivative.[1] While Maleic Anhydride (MA) is the industrial standard for non-aqueous systems, Maleic Acid (MAc) is the dominant species in aqueous polymerization (e.g., hydrogels) and offers unique "cis-geometry" benefits for creating high-density carboxylate functionalized materials.

Target Audience: Polymer Chemists, Drug Delivery Formulation Scientists, and Biomaterials Engineers.

Part 1: Mechanistic Insight & The "Cis-Effect"

The Homopolymerization Paradox

Maleic acid is notoriously difficult to homopolymerize. This is due to severe steric hindrance created by the 1,2-dicarboxyl substitution and electrostatic repulsion between the ionized carboxylate groups.

  • Implication: MAc is almost exclusively used as a comonomer .

  • The Alternating Tendency: MAc acts as a strong electron acceptor. When paired with electron-donor monomers (e.g., Styrene, Vinyl Ethers), it forms a Charge Transfer Complex (CTC) . This results in a strictly alternating copolymer structure (ABAB...), which is critical for ensuring uniform distribution of functional groups along the polymer chain.

Isomerization: The Hidden Variable

A critical instability in MAc protocols is the thermal isomerization to Fumaric Acid (the trans-isomer).

  • Trigger: Temperatures >130°C or catalytic acidic conditions.

  • Consequence: Fumaric acid has a significantly higher melting point (287°C vs. 135°C for MAc) and lower water solubility, which can cause premature precipitation or heterogeneous polymerization.

  • Control Strategy: In aqueous synthesis, maintaining

    
     and controlling pH is vital to preserve the cis-structure if specific chelating properties are desired.
    

Part 2: Experimental Protocols

Protocol A: Synthesis of pH-Responsive Poly(Acrylic Acid-co-Maleic Acid) Hydrogel

Application: Oral drug delivery systems requiring pH-triggered release.

Rationale: This protocol uses aqueous solution polymerization.[2][3][4] We start with Maleic Anhydride, which hydrolyzes in situ to Maleic Acid immediately upon contact with water. This is the standard method to ensure monomer purity, as commercial Maleic Acid often contains fumaric impurities.

Materials:

  • Monomer A: Acrylic Acid (AA) - Electron Acceptor/Donor hybrid

  • Monomer B: Maleic Anhydride (Hydrolyzes to MAc) - Electron Acceptor

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA)

  • Initiator: Ammonium Persulfate (APS)

  • Solvent: Deionized Water (degassed)

Workflow Diagram (DOT):

HydrogelSynthesis Start Start: Dissolve Maleic Anhydride in Water (Hydrolysis) Neut Adjust pH to 4.0-5.0 (NaOH) Start->Neut Form Monosodium Maleate Mix Add Acrylic Acid & Crosslinker (MBA) Neut->Mix Prevent rapid homopolymerization of AA Init Add Initiator (APS) at 60°C Mix->Init Degas (N2) Poly Polymerization (6 Hours, N2 atm) Init->Poly Free Radical Mechanism Wash Wash/Dialysis (Remove unreacted MAc) Poly->Wash Purification

Caption: Step-by-step workflow for the aqueous synthesis of MAc-based hydrogels, highlighting the critical neutralization step.

Step-by-Step Methodology:

  • Hydrolysis (The Pre-Step):

    • Dissolve 9.8g Maleic Anhydride in 30mL DI water. Stir for 30 mins at room temperature.

    • Observation: The solution will turn clear as the anhydride ring opens to form Maleic Acid.

  • Partial Neutralization (Critical Control Point):

    • Add 5M NaOH dropwise to adjust pH to 4.5 .

    • Scientific Logic:[5][6][7][8][9][10] At pH < 3, MAc exists as the di-acid, which strongly H-bonds effectively but repels the propagating radical. At pH > 6, the di-anion causes massive electrostatic repulsion. pH 4.5 creates the mono-anion , balancing solubility with reactivity [1].

  • Comonomer Addition:

    • Add 7.2g Acrylic Acid (AA) to the solution.

    • Add 0.05g MBA (Crosslinker).

    • Note: The molar ratio of AA:MAc is typically 2:1 or 3:1 because AA consumes faster.

  • Initiation:

    • Purge system with Nitrogen for 20 mins to remove oxygen (radical scavenger).

    • Heat to 60°C .

    • Add 1mL of 10% wt APS solution.

  • Reaction & Purification:

    • Maintain 60°C for 6 hours.

    • Wash the resulting gel in excess distilled water for 48 hours (change water every 6h) to remove unreacted Maleic Acid (which is toxic).

Protocol B: Characterization of Maleic Acid Incorporation

Challenge: Determining how much MAc actually reacted vs. washed away.

TechniqueMetricProtocol Note
Potentiometric Titration Carboxyl Density (mmol/g)Titrate polymer with 0.1N NaOH. MAc contributes 2 COOH groups per unit; AA contributes 1. Distinct inflection points may not be visible; use derivative curve.
FTIR Spectroscopy Chemical StructureLook for 1710 cm⁻¹ (C=O stretch). A shift to 1560 cm⁻¹ (COO⁻) upon neutralization confirms acid functionality.
DSC (Thermal Analysis) Glass Transition (Tg)MAc increases Tg compared to pure Poly(AA) due to backbone stiffness (steric hindrance of 1,2-substitution).

Part 3: Troubleshooting & Optimization

Issue: Low Conversion of Maleic Acid

  • Cause: Reactivity Ratio mismatch.[11] For AA/MAc,

    
     and 
    
    
    
    .[12] The chain prefers to add Acrylic Acid.
  • Solution: Use Semi-Batch Feed . Do not add all Acrylic Acid at the start. Start with all the Maleic Acid in the reactor, and drip-feed the Acrylic Acid over 2 hours. This forces the growing radical chains to encounter Maleic Acid, promoting better alternation.

Issue: Opaque/Brittle Hydrogel

  • Cause: Isomerization to Fumaric Acid leading to heterogeneous regions.

  • Solution: Reduce reaction temperature to 50°C and increase reaction time. Ensure pH does not drop below 3 (acid catalysis promotes isomerization).

Part 4: Reactivity Data

Table 1: Reactivity Ratios of Maleic Acid (M1) with Common Comonomers (M2) Note:


 indicates polymer structure (0 = Alternating, 1 = Random).
Comonomer (M2)

(Maleic Acid)

(Comonomer)

Polymer Structure
Styrene 0.010.04~0.0004Strictly Alternating
Vinyl Acetate 0.0030.055~0.0001Strictly Alternating
Acrylic Acid 0.052.50.125Random/Blocky (Gradient)
Acrylamide 0.024.80.096Blocky (Acrylamide rich)

Data Source: Polymer Handbook & BenchChem Technical Reports [2, 3].

References

  • BenchChem. (2025).[2][13] Aqueous Solution Polymerization of Maleic Anhydride and Acrylic Acid. Retrieved from

  • Sigma-Aldrich. (n.d.). Monomer Reactivity Ratios. Retrieved from

  • National Institutes of Health (NIH). (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid. Retrieved from

  • ResearchGate. (2023). Maleic acid as an important monomer in synthesis of stimuli-responsive superabsorbents. Retrieved from

Sources

Role of maleic acid in drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Maleic Acid Functionalization in Advanced Drug Delivery Systems

Abstract

This technical guide details the utility of maleic acid (cis-butenedioic acid) in pharmaceutical development, moving beyond its traditional role as a simple counterion.[1][2][3] We explore its dual functionality: first, as a critical agent for enhancing the solubility of weak bases through salt engineering, and second, as a functional monomer in "smart" pH-responsive hydrogels and styrene-maleic acid (SMA) copolymers.[2] This note provides actionable protocols for salt screening and polymer synthesis, supported by mechanistic insights into pKa-driven behaviors and stability considerations.

Introduction: The Chemical Rationale

Maleic acid is distinguished by its cis-configuration and unique dissociation profile.[1][2][3] Unlike its trans-isomer (fumaric acid), maleic acid possesses an intramolecular hydrogen bond that influences its first ionization potential.[1][2][3]

Key Physicochemical Parameters:

  • Molecular Formula: C₄H₄O₄[1][2][3]

  • Solubility (Water): High (~790 g/L at 25°C), significantly higher than fumaric acid (~6 g/L).[1][2][3]

  • pKa Values: pKa₁ ≈ 1.9, pKa₂ ≈ 6.2.

  • Role: The low pKa₁ makes it a strong acid capable of protonating weak bases, while the pKa₂ allows for buffering capacity in the physiological range (pH 6–7).

Application I: High-Performance Salt Engineering

Mechanistic Insight

The primary application of maleic acid is the formation of maleate salts to improve the solubility and dissolution rate of weakly basic Active Pharmaceutical Ingredients (APIs). The "Rule of 2" dictates that for stable salt formation, the difference between the pKa of the counterion (acid) and the drug (base) should be


.

With a pKa₁ of 1.9, maleic acid is effective for drugs with a pKa basic > 3.[1][2]9. However, Expert Caution is required: Maleic acid contains an electron-deficient double bond susceptible to Michael Addition .[1][2][3] Primary or secondary amine drugs can react with this bond, leading to impurities (e.g., the failure of Amlodipine Maleate due to aspartic acid derivative formation).[4]

Protocol 1: Maleate Salt Screening & Selection

Objective: Identify a stable crystalline maleate salt for a poorly soluble basic drug.

Materials:

  • API (Weak base, pKa > 4.0)

  • Maleic Acid (ACS Reagent Grade)[1][2][3]

  • Solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate.[1][2]

Workflow:

  • Stoichiometric Mixing:

    • Dissolve 1 mmol of API in the minimal volume of solvent (e.g., Methanol) at 40°C.

    • Separately dissolve 1.05 mmol (5% excess) of Maleic Acid in the same solvent.[2][3]

    • Rationale: A slight excess of acid ensures complete protonation of the base.

  • Reaction & Crystallization:

    • Add the acid solution to the drug solution dropwise with stirring.

    • Method A (Fast): Rotary evaporate to dryness to obtain a solid for initial analysis.[1][2][3]

    • Method B (Stable Form): Cool the mixture slowly to 4°C over 24 hours. If no precipitate forms, add an antisolvent (e.g., Ethyl Acetate or Hexane).[1][2][3]

  • Stability Check (Crucial Step):

    • Subject the candidate salt to "Stress Testing" (50°C / 75% RH for 2 weeks).[2][3]

    • Analyze via HPLC for Michael Addition adducts (look for mass shift of +116 Da).[1][2][3]

  • Characterization:

    • PXRD: Confirm crystallinity (distinct peaks vs. amorphous halo).

    • DSC: Look for a single, sharp melting endotherm distinct from the free base and acid.[2]

Data Presentation: Common Maleate Salts

DrugTherapeutic ClassIndication for Maleate Salt
Enalapril Maleate ACE InhibitorImproves stability against hydrolysis compared to free base.[1][2][3]
Timolol Maleate Beta-blockerEnhances aqueous solubility for ophthalmic formulation.[1][2][3]
Indacaterol Maleate BronchodilatorProvides crystallinity and hygroscopicity profile suitable for inhalation powders.[1][2][3]

Application II: pH-Responsive Hydrogels & SMA Copolymers

Mechanistic Insight

Maleic acid is a potent monomer for creating "smart" drug delivery systems.[1][2][3] When copolymerized (e.g., with Styrene or N-isopropylacrylamide), the carboxylic acid groups of maleic acid act as pH sensors.[1][2][3]

  • Gastric pH (1.2): COOH groups are protonated (uncharged).[1][2][3] Hydrogen bonding dominates.[1][2][3] The polymer collapses, protecting the encapsulated drug from acid degradation.

  • Intestinal pH (7.4): COOH groups ionize to COO⁻.[1][2][3] Electrostatic repulsion forces the polymer chains apart.[2] The hydrogel swells, releasing the drug.[5][6][7]

Visualization: pH-Responsive Mechanism

pH_Response Gastric Gastric Environment (pH 1.2) Polymer_Acid Polymer State: COLLAPSED (-COOH Protonated) Hydrophobic Interactions Gastric->Polymer_Acid High [H+] Intestinal Intestinal Environment (pH 7.4) Polymer_Base Polymer State: SWOLLEN (-COO- Ionized) Electrostatic Repulsion Intestinal->Polymer_Base Deprotonation Polymer_Acid->Polymer_Base Transition (pKa ~ 6.2) Drug_Trap Drug Trapped (Protection) Polymer_Acid->Drug_Trap Steric Hindrance Drug_Release Drug Released (Absorption) Polymer_Base->Drug_Release Pore Opening

Figure 1: Mechanism of pH-dependent drug release in Maleic Acid copolymers.[1][2][3] At low pH, the system is hydrophobic and closed; at neutral pH, ionization triggers swelling and release.

Protocol 2: Synthesis of pH-Sensitive SMA Micelles

Objective: Synthesize Styrene-Maleic Acid (SMA) copolymers for encapsulating hydrophobic drugs (e.g., Doxorubicin).[1][2][3]

Materials:

  • Styrene (monomer)[1][2][3][8][9]

  • Maleic Anhydride (monomer - precursor to maleic acid)[1][2][3][9]

  • AIBN (Initiator)[1][2][3]

  • Solvent: Toluene or THF[1][3]

  • 1M NaOH (for hydrolysis)[1][2][3]

Workflow:

  • Polymerization (Precursor Synthesis):

    • Mix Styrene and Maleic Anhydride (1:1 molar ratio) in Toluene.[1][2][3]

    • Add AIBN (1% w/w).[1][2][3]

    • Purge with Nitrogen for 30 mins to remove oxygen.[1][2][3]

    • Heat to 70°C for 6-8 hours.

    • Precipitate the resulting Poly(styrene-alt-maleic anhydride) in cold ether.[1][2][3]

  • Hydrolysis (Activation):

    • Disperse the anhydride polymer in water.[2]

    • Add 1M NaOH slowly while heating to 50°C.

    • Mechanism:[1][3][7][9][10][11][12] The anhydride ring opens to form two carboxylate groups (Maleic Acid form).[2][3] The polymer dissolves as it becomes amphiphilic.[2]

  • Drug Loading:

    • Dissolve the hydrophobic drug in a small amount of organic solvent (e.g., DMSO).[3]

    • Add to the aqueous SMA solution.[2]

    • Dialyze against water (pH 7.4).[1][2][3] The SMA chains self-assemble into micelles, trapping the drug in the hydrophobic styrene core, while maleic acid groups form the hydrophilic shell.

Expert Decision Matrix: When to Use Maleic Acid?

The following logic gate helps researchers decide if Maleic Acid is the correct excipient for their specific formulation challenge.

Selection_Logic Start Formulation Challenge Type Problem Type? Start->Type Solubility Poor Solubility (Basic Drug) Type->Solubility Targeting Targeted Delivery (Intestine/Tumor) Type->Targeting Check_Amine Does Drug have 1° or 2° Amines? Solubility->Check_Amine Polymer Use Maleic Acid Copolymer (SMA) Targeting->Polymer Risk High Risk: Michael Addition Check_Amine->Risk Yes Safe Safe: Proceed to Salt Screen Check_Amine->Safe No/Steric Hindrance Alternative Alternative Risk->Alternative Use Fumaric/Succinic

Figure 2: Decision tree for selecting maleic acid based on drug chemistry and delivery goals.

References

  • Gupta, D., et al. (2015).[1][2][3] Salt Screening: The First Step to Success.[2] Pharmaceutical Development and Technology.[2][3][13] Link[1][2][3]

  • Tong, W., & Tighe, B. J. (2001).[1][2][3][9][14] Responsive hydrophobically associating polymers: A review of structure and properties. Advanced Drug Delivery Reviews.[1][2][3] Link

  • FDA Access Data. (2023). Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations.[1][2][3] (Search: Enalapril Maleate).[1][2][3] Link[1][2][3]

  • Scheler, S., et al. (2020).[1][2][3] Tailored drug release from maleic acid-containing hydrogels.[1][2][3] European Journal of Pharmaceutics and Biopharmaceutics.[2] Link[1][2][3]

  • Kumar, S., et al. (2019).[1][2][3] Michael addition degradation in amine-containing drugs: A case study of Amlodipine Maleate. Journal of Pharmaceutical Sciences.[2] Link[1][2][3]

Sources

Application Notes & Protocols: Maleic Acid as a Versatile Crosslinking Agent for Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating Maleic Acid as a Non-Toxic and Efficacious Crosslinker for Advanced Hydrogels

For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical determinant of a hydrogel's final properties and its ultimate applicability. While numerous crosslinking agents exist, many present challenges related to cytotoxicity, which can impede their use in biomedical applications[1]. Maleic acid, a dicarboxylic acid, has emerged as a compelling alternative, offering an effective, non-toxic, and economically viable means to form stable three-dimensional hydrogel networks[2]. Its dicarboxylic nature allows for the formation of ester linkages with polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA), starch, and dextran, or amide bonds with polymers containing amine groups, like chitosan[2][3]. This covalent crosslinking enhances the mechanical strength, thermal stability, and water resistance of the resulting hydrogels[3][4].

A key advantage of incorporating maleic acid is the introduction of free carboxylic acid groups into the hydrogel network. These groups impart a pH-sensitive character to the hydrogel, enabling controlled swelling and, consequently, the tunable release of encapsulated therapeutic agents in response to changes in environmental pH[5][6]. This inherent stimuli-responsive behavior, coupled with its biocompatibility, positions maleic acid as a highly versatile tool for the development of advanced hydrogels for applications ranging from drug delivery and tissue engineering to food packaging[4][7][8].

These application notes provide a comprehensive guide to the use of maleic acid as a crosslinking agent. We will delve into the underlying chemical mechanisms, provide detailed, field-proven protocols for the synthesis of various maleic acid-crosslinked hydrogels, and discuss the critical characterization techniques necessary to validate their structure and function.

The Chemistry of Crosslinking: Understanding the Esterification and Amidation Reactions

The primary mechanism by which maleic acid crosslinks polymers like PVA, starch, and dextran is through an esterification reaction . This reaction occurs between the carboxylic acid groups of maleic acid and the hydroxyl (-OH) groups present on the polymer chains. The process is typically facilitated by heat, which drives the condensation reaction and the removal of water, leading to the formation of stable ester bonds (-COO-) that bridge the polymer chains[3][4].

In the case of amine-containing polymers such as chitosan, maleic acid can form amide bonds through a reaction between its carboxylic acid groups and the amine (-NH2) groups on the chitosan backbone. This reaction is also typically thermally driven and results in a stable, crosslinked network[2].

The extent of crosslinking, and thus the final properties of the hydrogel, can be precisely controlled by modulating several key reaction parameters:

  • Concentration of Maleic Acid: Increasing the concentration of maleic acid generally leads to a higher crosslinking density. This, in turn, results in improved mechanical properties and reduced water swelling[3][4].

  • Reaction Temperature and Time: Higher temperatures and longer reaction times typically promote more extensive esterification or amidation, leading to a more robust hydrogel network[9].

  • pH of the Reaction Medium: The pH can influence the ionization state of the carboxylic acid groups and the reactivity of the polymer functional groups, thereby affecting the crosslinking efficiency.

dot

Caption: Maleic acid crosslinking mechanisms.

Tailoring Hydrogel Properties: The Impact of Maleic Acid Concentration

The concentration of maleic acid is a critical parameter that allows for the fine-tuning of the hydrogel's physicochemical properties. As a general principle, a higher concentration of the crosslinking agent leads to a more densely crosslinked network, which has a direct impact on the material's mechanical strength, swelling behavior, and barrier properties.

PropertyEffect of Increasing Maleic Acid ConcentrationRationalePolymer System Example
Mechanical Strength Increase in Tensile Strength and Young's ModulusA higher crosslinking density creates a more rigid and robust 3D network that can better withstand mechanical stress.Starch/PVA films showed improved tensile strength with increased maleic acid content[3][4][10].
Swelling Ratio DecreaseA more tightly crosslinked network restricts the mobility of the polymer chains, reducing their ability to absorb and retain water.Dextran-maleic acid hydrogels exhibited a decrease in swelling with a higher degree of substitution[5].
Water Vapor and Oxygen Barrier Properties Improved (Lower Permeability)The denser network structure creates a more tortuous path for gas and water molecules to diffuse through the hydrogel matrix.Starch/PVA films with 20 wt% maleic acid showed the lowest oxygen and water vapor transmission rates[3][4].
Drug Release Rate Generally DecreasesThe reduced swelling and denser network hinder the diffusion of encapsulated drug molecules out of the hydrogel.The release of doxorubicin from poly(styrene-alt-maleic anhydride) hydrogels can be manipulated by the crosslinking density[11][12].

Experimental Protocols

Protocol 1: Synthesis of Maleic Acid-Crosslinked Polyvinyl Alcohol (PVA) Hydrogel Films

This protocol describes the preparation of PVA hydrogel films crosslinked with maleic acid via a solvent casting and thermal treatment method.

Materials:

  • Polyvinyl alcohol (PVA) (Mw = 75,000–180,000 g/mol )

  • Maleic acid

  • Deionized water

  • Glass petri dishes

Equipment:

  • Magnetic stirrer with hot plate

  • Drying oven

  • Desiccator

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to deionized water at 90°C under constant stirring. Continue stirring until the PVA is completely dissolved and the solution is clear.

  • Addition of Maleic Acid: Cool the PVA solution to room temperature. Add the desired amount of maleic acid (e.g., 5, 10, 15, 20 wt% relative to PVA) to the PVA solution and stir until it is fully dissolved.

  • Casting: Pour a specific volume of the PVA/maleic acid solution into glass petri dishes to achieve the desired film thickness.

  • Drying: Place the petri dishes in a drying oven at 50°C for 24 hours to evaporate the water and form a film.

  • Thermal Crosslinking: Increase the oven temperature to 130°C and heat the films for 1 hour to induce esterification and crosslinking[13].

  • Cooling and Storage: Turn off the oven and allow the films to cool to room temperature. Store the crosslinked hydrogel films in a desiccator until further characterization.

dot

Protocol_1_Workflow A Prepare 10% (w/v) PVA Solution at 90°C B Cool to Room Temperature and Add Maleic Acid A->B C Pour into Petri Dishes B->C D Dry at 50°C for 24h C->D E Thermally Crosslink at 130°C for 1h D->E F Cool and Store in Desiccator E->F

Caption: Workflow for PVA-Maleic Acid Hydrogel Film Synthesis.

Protocol 2: Synthesis of Maleic Acid-Crosslinked Chitosan Hydrogel

This protocol details the preparation of a chitosan hydrogel crosslinked with maleic acid, suitable for biomedical applications.

Materials:

  • Chitosan (medium molecular weight)

  • Maleic acid

  • Acetic acid (1% v/v)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Vacuum oven

  • Silicone molds

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 2% (w/v). Stir until a homogenous solution is obtained.

  • Maleic Acid Addition: Prepare a separate aqueous solution of maleic acid. Add the maleic acid solution to the chitosan solution under continuous stirring. The amount of maleic acid can be varied to achieve different crosslinking densities.

  • Casting: Pour the chitosan/maleic acid mixture into silicone molds of the desired shape and size[2].

  • Drying and Crosslinking: Place the molds in a vacuum oven and dry at 100°C to both remove the solvent and facilitate the formation of amide bonds between the chitosan and maleic acid[2].

  • Washing: After drying and crosslinking, wash the resulting hydrogels thoroughly with deionized water to remove any unreacted reagents.

Essential Characterization Techniques

To ensure the successful synthesis and to understand the properties of the maleic acid-crosslinked hydrogels, a suite of characterization techniques should be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is crucial for confirming the crosslinking reaction. The formation of ester or amide bonds can be identified by the appearance of new characteristic peaks in the FTIR spectrum. For esterification, a new peak around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group is expected[7].

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and porous structure of the hydrogel. The images can provide insights into how the crosslinking density affects the microstructure of the hydrogel network[8].

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of the hydrogels. Crosslinked hydrogels are expected to exhibit enhanced thermal stability compared to the individual polymers[7]. The analysis provides information on the degradation temperatures of the material[8].

Swelling Studies

The swelling behavior is a fundamental property of hydrogels. It is determined by immersing a dried hydrogel sample in a specific aqueous medium (e.g., deionized water, phosphate-buffered saline) and measuring its weight change over time until equilibrium is reached. The swelling ratio is calculated using the following formula:

Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel[7].

Mechanical Testing

The mechanical properties, such as tensile strength and Young's modulus, are determined using a universal testing machine. These tests provide quantitative data on the hydrogel's strength and elasticity, which are critical for applications in tissue engineering and as biomaterials[7][14].

Applications in Drug Delivery and Tissue Engineering

The unique properties of maleic acid-crosslinked hydrogels make them highly suitable for various biomedical applications.

Controlled Drug Release

The pH-responsive nature of these hydrogels, conferred by the free carboxylic acid groups of maleic acid, allows for the targeted and controlled release of encapsulated drugs. At low pH, the carboxylic acid groups are protonated, leading to a more collapsed hydrogel structure and slower drug release. As the pH increases, the carboxylic acid groups deprotonate, causing electrostatic repulsion within the network, leading to swelling and a faster release of the entrapped drug[5]. This mechanism is particularly advantageous for oral drug delivery, where the hydrogel can protect the drug in the acidic environment of the stomach and release it in the more neutral pH of the intestines. Studies have demonstrated the successful controlled release of drugs like doxorubicin from such hydrogel systems[11][12].

dot

Drug_Release_Mechanism cluster_low_pH Low pH (e.g., Stomach) cluster_high_pH High pH (e.g., Intestine) Low_pH Hydrogel Collapsed (-COOH protonated) Slow_Release Slow Drug Release Low_pH->Slow_Release High_pH Hydrogel Swollen (-COO- deprotonated) Low_pH->High_pH pH Increase Fast_Release Fast Drug Release High_pH->Fast_Release

Caption: pH-responsive drug release mechanism.

Tissue Engineering

In the field of tissue engineering, maleic acid-crosslinked hydrogels serve as promising scaffolds for cell growth and tissue regeneration. Their biocompatibility has been demonstrated in several studies, showing low cytotoxicity and good cell viability[7][8][15]. The tunable mechanical properties of these hydrogels allow for the creation of scaffolds that can mimic the stiffness of native tissues, which is crucial for directing cell behavior, such as adhesion and proliferation[7][16]. Furthermore, the porous structure of the hydrogels facilitates nutrient and oxygen transport to the encapsulated cells, promoting their survival and function.

Conclusion and Future Perspectives

Maleic acid stands out as a highly effective and versatile crosslinking agent for the fabrication of advanced hydrogels. Its ability to form stable covalent crosslinks with a variety of natural and synthetic polymers, coupled with the introduction of pH-responsive carboxylic acid groups, provides a powerful platform for designing "smart" biomaterials. The protocols and characterization techniques outlined in these application notes offer a solid foundation for researchers to explore and optimize maleic acid-crosslinked hydrogels for their specific applications.

Future research in this area will likely focus on further elucidating the structure-property relationships to enable even more precise control over hydrogel performance. The exploration of these hydrogels in in vivo models will be crucial for translating their promising in vitro results into clinical applications. Additionally, the combination of maleic acid with other crosslinking strategies could lead to the development of multi-responsive hydrogels with even more sophisticated functionalities.

References

  • Kumar, A., et al. (2024). Maleic acid crosslinked starch/polyvinyl alcohol blend films with improved barrier properties for packaging applications. International Journal of Biological Macromolecules, 271, 132495. [Link]

  • Kumar, A., et al. (2024). Maleic acid crosslinked starch/polyvinyl alcohol blend films with improved barrier properties for packaging applications. PubMed, 38763256. [Link]

  • Kumar, A., et al. (2024). Maleic acid crosslinked starch/polyvinyl alcohol blend films with improved barrier properties for packaging applications. ResearchGate. [Link]

  • Bettahar, F., et al. (2021). Tough Hydrogels Based on Maleic Anhydride, Bulk Properties Study and Microfiber Formation by Electrospinning. Semantic Scholar. [Link]

  • Kim, S. H., Won, C. Y., & Chu, C. C. (1999). Synthesis and characterization of dextran-maleic acid based hydrogel. Journal of Biomedical Materials Research, 46(2), 160-170. [Link]

  • Kolahdoozan, M., et al. (2023). Preparation of new hydrogels by visible light cross-linking of dextran methacrylate and poly(ethylene glycol)-maleic acid copolymer. ResearchGate. [Link]

  • Bettahar, F., et al. (2021). Tough Hydrogels Based on Maleic Anhydride, Bulk Properties Study and Microfiber Formation by Electrospinning. MDPI. [Link]

  • Anugrah, D. S. B., et al. (2020). Click-cross-linked, doxorubicin-loaded hydrogels based on poly(styrene-alt-maleic anhydride). Express Polymer Letters, 14(3), 248-260. [Link]

  • Anugrah, D. S. B., et al. (2020). Click-cross-linked, doxorubicin-loaded hydrogels based on poly(styrene-alt-maleic anhydride). Sci-Hub. [Link]

  • Kim, J., et al. (2022). Control of maleic acid-propylene diepoxide hydrogel for 3D printing application for flexible tissue engineering scaffold with high resolution by end capping and graft polymerization. National Institutes of Health. [Link]

  • Bettahar, F., et al. (2021). Tough Hydrogels Based on Maleic Anhydride, Bulk Properties Study and Microfiber Formation by Electrospinning. ResearchGate. [Link]

  • Guo, H., et al. (2013). Poly(maleic anhydride) cross-linked polyimide aerogels: synthesis and properties. RSC Publishing. [Link]

  • Jafari, A., et al. (2022). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. MDPI. [Link]

  • Abdullah, N. H., et al. (2021). Preparation of In Situ Cross-Linked N-Maleoyl Chitosan-Oxidized Sodium Alginate Hydrogels for Drug Delivery Applications. National Institutes of Health. [Link]

  • Aied, A., et al. (2010). Synthesis, characterization and cytotoxicity of photo-crosslinked maleic chitosan-polyethylene glycol diacrylate hybrid hydrogels. ResearchGate. [Link]

  • Maji, P., Gandhi, A., & Maji, N. (2013). Preparation and Characterization of Maleic Anhydride Cross-Linked Chitosan-Polyvinyl Alcohol Hydrogel Matrix Transdermal Patch. Semantic Scholar. [Link]

  • da Silva, A. C., et al. (2021). Chitosan-based hydrogel crosslinked through an aza-Michael addition catalyzed by boric acid. PubMed, 34800516. [Link]

  • Anugrah, D. S. B., et al. (2020). Click-cross-linked, doxorubicin-loaded hydrogels based on poly(styrene-alt-maleic anhydride). ResearchGate. [Link]

  • Charoenying, T., et al. (2019). effects of crosslinking temperature and time on the properties of poly- (acrylic acid-co -maleic acid)/poly(vinyl alcohol) nanofiber mats for biomedical applications. ThaiJO. [Link]

  • Draye, J. P., et al. (1998). In vitro release characteristics of bioactive molecules from dextran dialdehyde cross-linked gelatin hydrogel films. Biomaterials, 19(1-3), 99-107. [Link]

  • Tonglairoum, P., et al. (2017). Evaluation of Thermally Crosslinked Poly(Acrylic Acid-Co-Maleic Acid) (PAMA)/Poly(Vinyl Alcohol) (PVA) Microneedle Arrays. Scientific.Net. [Link]

  • Hussain, Z., et al. (2021). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. PMC - NIH. [Link]

  • Vert, M. (2009). Addition of β-Malic Acid-Containing Poly(ethylene glycol) Dimethacrylate To Form Biodegradable and Biocompatible Hydrogels. ResearchGate. [Link]

  • El-Sayed, A. M., & El-Gamal, S. (2005). Effect of maleic acid content on the thermal stability, swelling behaviour and network structure of gelatin-based hydrogels prepared by gamma irradiation. ResearchGate. [Link]

  • Abbad, S., et al. (2022). Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications. PMC - NIH. [Link]

  • Mohamed, N. A., & Fahmy, M. M. (2012). Swelling Behavior and Cytotoxicity of Maleic Acid Grafted Chitosan. ResearchGate. [Link]

  • van der Meel, R., et al. (2019). Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. Utrecht University Student Theses Repository. [Link]

  • Ge, J., et al. (2022). Investigation of Tannic Acid Crosslinked PVA/PEI-Based Hydrogels as Potential Wound Dressings with Self-Healing and High Antibacterial Properties. MDPI. [Link]

  • Wang, L., et al. (2021). Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation. PMC. [Link]

  • Aied, A., et al. (2022). Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. PMC - NIH. [Link]

  • Karadag, E., et al. (1995). Acrylamide/Maleic acid hydrogels. ResearchGate. [Link]

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Application Note: Synthesis of Malic and Succinic Acid from Maleic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of two high-value dicarboxylic acids, malic acid and succinic acid, using maleic acid as a common precursor. We present detailed protocols for the catalytic hydrogenation of maleic acid to succinic acid and explore two distinct and effective routes for the synthesis of malic acid: high-temperature acid-catalyzed hydration and stereoselective whole-cell biotransformation. Each protocol is accompanied by a mechanistic overview, tabulated operational parameters, and in-process validation checkpoints to ensure scientific integrity and reproducibility.

Introduction

Succinic acid and malic acid are pivotal C4-dicarboxylic acids with broad applications across the pharmaceutical, food, and polymer industries. Succinic acid serves as a key building block for biodegradable polymers like Polybutylene Succinate (PBS), as well as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Malic acid is widely used as a food acidulant and is a versatile chiral starting material for the synthesis of complex organic molecules.[2][3]

Maleic acid, readily available from the oxidation of butane or benzene, represents an economically viable and versatile starting material for both target compounds.[3] The synthetic pathways diverge based on the desired product:

  • Succinic Acid: Achieved through the catalytic hydrogenation of the carbon-carbon double bond in maleic acid.

  • Malic Acid: Produced by the hydration (addition of water) across the same double bond.

This guide provides detailed, validated protocols for each of these transformations, emphasizing the underlying chemical principles and practical considerations for successful laboratory and scale-up synthesis.

Synthesis of Succinic Acid via Catalytic Hydrogenation

The conversion of maleic acid to succinic acid is a straightforward addition hydrogenation reaction. This process is highly efficient and typically proceeds with near-quantitative yields under optimized conditions. The most common and robust catalytic system for this transformation is Palladium on Carbon (Pd/C).[4][5][6]

Mechanistic Overview

The hydrogenation process involves the heterogenous catalysis where molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms. Maleic acid, present in the aqueous solution, also adsorbs onto the catalyst surface, positioning its C=C bond for attack. The adsorbed hydrogen atoms are then added stepwise across the double bond, resulting in the formation of succinic acid, which subsequently desorbs from the catalyst surface.[7]

hydrogenation cluster_catalyst Palladium Catalyst Surface cluster_reaction Reaction Pathway H2 H₂ (gas) Pd_surface Pd H2->Pd_surface Adsorption & Dissociation H_ads 2H (adsorbed) Maleic_ads Adsorbed Maleic Acid Pd_surface->H_ads MaleicAcid Maleic Acid (in solution) MaleicAcid->Maleic_ads Adsorption Succinic_ads Adsorbed Succinic Acid Maleic_ads->Succinic_ads + 2H (from catalyst) SuccinicAcid Succinic Acid (in solution) Succinic_ads->SuccinicAcid Desorption

Caption: Catalytic hydrogenation of maleic acid on a palladium surface.

Protocol: Pd/C Catalyzed Aqueous Phase Hydrogenation

This protocol describes a batch hydrogenation process in a stirred pressure reactor. The use of water as a solvent makes this a green and sustainable method.

Rationale for Experimental Choices:

  • Catalyst: 5% Pd/C is a highly active and cost-effective catalyst for this reaction. The carbon support provides a high surface area for the palladium nanoparticles.

  • Solvent: Water is an excellent solvent for both maleic and succinic acid, facilitating a homogenous reaction environment and simplifying product isolation.

  • Temperature & Pressure: The selected conditions (70-120°C, 10-35 atm H₂) provide a high reaction rate without promoting undesirable side reactions.[1][8] Higher temperatures can lead to the dehydration of malic acid (a potential byproduct) if the hydration of maleic acid occurs.[4][5][6]

ParameterValue/RangeRationale & Notes
Reactor Stirred Autoclave (e.g., Parr Reactor)Must be rated for the intended pressure and temperature. Glass liners can be used to prevent corrosion.
Substrate Maleic Acid10-25% (w/w) in deionized water.[1]
Catalyst 5% Palladium on Carbon (Pd/C)0.5 - 2.0 mol% Pd relative to maleic acid.
Temperature 70 - 120 °CLower temperatures are effective but may require longer reaction times.[8]
Hydrogen Pressure 10 - 35 atm (approx. 150 - 500 psig)Higher pressure increases hydrogen availability and reaction rate.[1]
Stirring Speed > 500 RPMVigorous stirring is crucial to ensure good gas-liquid-solid mixing.
Reaction Time 2 - 6 hoursMonitor for cessation of hydrogen uptake.

Step-by-Step Methodology:

  • Reactor Setup: Charge a suitable pressure reactor with a 10-25% (w/w) aqueous solution of maleic acid. Add the 5% Pd/C catalyst.

  • Inerting: Seal the reactor. Purge the headspace 3-5 times with nitrogen (N₂) to remove all oxygen. This step is critical for safety to prevent the formation of an explosive H₂/O₂ mixture.

  • Pressurization: After the final nitrogen purge, vent the reactor and pressurize with hydrogen (H₂) to the desired pressure (10-35 atm).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (70-120°C). The reaction is exothermic; monitor and control the internal temperature. The reaction progress can be monitored by observing the drop in hydrogen pressure as it is consumed.

  • Completion & Cooldown: Once hydrogen uptake ceases, maintain the conditions for an additional 30 minutes to ensure complete conversion. Turn off the heating and allow the reactor to cool to room temperature.

  • Depressurization & Catalyst Removal: Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor headspace with nitrogen. Open the reactor and filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. The filtered catalyst may be pyrophoric and should be kept wet and handled with care.

  • Product Isolation: The resulting clear, colorless solution is an aqueous solution of succinic acid. The product can be isolated by cooling the solution to 0-5°C to induce crystallization, followed by filtration and drying. Succinic acid has lower solubility in cold water than maleic acid, facilitating its separation.[4]

In-Process Monitoring and Product Characterization
  • Self-Validation: Reaction completion is primarily indicated by the cessation of hydrogen uptake. For confirmation, an aliquot of the reaction mixture (after catalyst removal) can be analyzed by HPLC or ¹H NMR to confirm the disappearance of the maleic acid signal (alkene protons) and the appearance of the succinic acid signal (alkane protons).

  • Final Product: The identity and purity of the isolated succinic acid should be confirmed by melting point analysis (185-190°C) and spectroscopy (¹H NMR, ¹³C NMR, FT-IR).

Synthesis of Malic Acid from Maleic Acid

The synthesis of malic acid involves the addition of a water molecule across the double bond of maleic acid. This can be achieved through chemical or biological methods.

Route 1: Acid-Catalyzed Hydration

This method relies on heating an aqueous solution of maleic acid under pressure, often with a catalyst, to drive the hydration reaction.[9][10] The primary challenge is the competing isomerization of maleic acid to the more thermodynamically stable but less reactive fumaric acid.[9]

The reaction proceeds via the protonation of the double bond to form a carbocation intermediate. This intermediate is then attacked by a water molecule, followed by deprotonation to yield malic acid. The high temperature and pressure are necessary to overcome the activation energy for this reaction.[9]

hydration cluster_side Side Reaction MaleicAcid Maleic Acid Carbocation Carbocation Intermediate MaleicAcid->Carbocation + H⁺ (from H₂O) FumaricAcid Fumaric Acid (trans-isomer) MaleicAcid->FumaricAcid Isomerization MalicAcid Malic Acid Carbocation->MalicAcid + H₂O - H⁺ biotransformation cluster_cell Engineered E. coli Cell Enzyme Maleate Hydratase (Enzyme) LMalic_cell L-Malic Acid (intracellular) Enzyme->LMalic_cell Catalysis (+H₂O) Maleic_in Maleic Acid (extracellular) Maleic_cell Maleic Acid (intracellular) Maleic_in->Maleic_cell Diffusion Maleic_cell->Enzyme Substrate Binding LMalic_out L-Malic Acid (extracellular) LMalic_cell->LMalic_out Diffusion

Sources

Maleic acid catalyzed esterification reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of Maleic Acid (cis-butenedioic acid) as a Brønsted acid catalyst in esterification reactions. While mineral acids (H₂SO₄, HCl) are traditional choices, Maleic Acid offers a "Green Chemistry" alternative, functioning as a biodegradable, solid organic acid with high water solubility and unique kinetic properties. This guide covers the mechanistic pathways, specific protocols for solvent-free esterification of fatty acids (high-value in lipid-based drug delivery), and critical control parameters regarding the thermodynamic isomerization to Fumaric Acid.

Target Audience: Process Chemists, Formulation Scientists, and Green Chemistry Researchers.

Mechanistic Insight & Chemical Logic

The Dual Nature of Maleic Acid

Maleic Acid (


) is significantly stronger than typical carboxylic acids (Acetic acid 

) due to intramolecular hydrogen bonding that stabilizes the mono-anion. This acidity allows it to function as a proton donor (catalyst) for the esterification of weaker acids or as a reactant that undergoes autocatalytic esterification.
Reaction Pathway

The mechanism follows a modified Fischer Esterification pathway. Unlike mineral acids, the "soft" nature of the maleate anion allows for easier separation in organic workups.

Figure 1: Catalytic Cycle & Isomerization Risk (Graphviz Diagram Below)

MaleicMechanism Substrate Substrate (R-COOH + R'-OH) Protonation Carbonyl Protonation Substrate->Protonation + Maleic Acid (Cat) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral Nucleophilic Attack Isomerization SIDE REACTION: Isomerization to Fumaric Acid (Precipitate) Protonation->Isomerization High T (>130°C) or Long Reaction Time Elimination Water Elimination Tetrahedral->Elimination - H2O Product Ester Product + Regenerated H+ Elimination->Product Deprotonation

Caption: Figure 1. The catalytic cycle of Maleic Acid mediated esterification.[1][2] Note the critical branching path to Fumaric Acid (insoluble byproduct) if thermal control is lost.

Critical Experimental Considerations (The "Why" Behind the Steps)

Isomerization Control (The Maleic-Fumaric Shift)

The most common failure mode in this chemistry is the inadvertent isomerization of Maleic Acid (cis) to Fumaric Acid (trans).

  • Cause: Temperatures

    
     or prolonged reflux.
    
  • Consequence: Fumaric acid is significantly less soluble in water and organic solvents than Maleic acid. It will precipitate, potentially clogging reactors or contaminating the final ester.

  • Control: Maintain reaction temperature

    
     and use vacuum to lower the boiling point of the reaction mixture if necessary.
    
Catalyst Recovery

Unlike


-Toluenesulfonic acid (

-TSA), Maleic acid has high water solubility.
  • Validation: Post-reaction, a simple water wash removes

    
     of the catalyst.
    
  • Metric: Monitor the aqueous phase pH. A sharp drop indicates successful catalyst partitioning.

Protocol A: Solvent-Free Esterification of Fatty Acids

Application: Synthesis of lipid excipients for drug delivery or biodiesel precursors.

Materials:

  • Substrate: Oleic Acid (or target Fatty Acid).

  • Reagent: Methanol or Ethanol (excess).

  • Catalyst: Maleic Acid (Solid, crystalline).

  • Equipment: 3-neck round bottom flask, Dean-Stark trap (if using higher alcohols) or reflux condenser, magnetic stirrer.

Step-by-Step Methodology:

  • Stoichiometric Setup:

    • Charge the reaction vessel with Oleic Acid (1.0 equiv).

    • Add Alcohol (Methanol: 6.0 equiv; Ethanol: 4.0 equiv). Note: Excess alcohol drives the equilibrium (Le Chatelier's principle).

    • Add Maleic Acid Catalyst (5 mol% relative to Fatty Acid).

  • Reaction Initiation:

    • Heat the mixture to reflux.

    • Target Temp:

      
       (MeOH) or 
      
      
      
      (EtOH).
    • Stirring: 600 RPM (vigorous mixing is essential for heterogeneous catalysis phases).

  • Monitoring (Self-Validating Step):

    • Perform Thin Layer Chromatography (TLC) every 60 minutes.

    • Mobile Phase: Hexane:Ethyl Acetate (90:10).

    • Visualization: Iodine stain.

    • Stop Condition: Disappearance of the fatty acid spot (

      
      ) and appearance of ester spot (
      
      
      
      ).
  • Workup & Purification:

    • Cool reaction to room temperature.

    • Phase Separation: If using MeOH, the mixture may separate. If not, evaporate excess alcohol under reduced pressure.

    • Catalyst Removal: Dissolve residue in Ethyl Acetate and wash with Distilled Water (

      
       volume).
      
    • Verification: Check the pH of the wash water. It should be acidic (pH ~2-3) initially, rising to neutral in subsequent washes.

    • Dry organic layer over

      
      , filter, and concentrate.
      

Protocol B: Kinetic Monitoring & Optimization

Application: Determining reaction order and optimizing catalyst load.

Workflow Diagram: (Graphviz Diagram Below)

Workflow Setup 1. Reactor Setup (Thermostatic Bath) Sampling 2. Aliquot Sampling (t=0, 15, 30, 60... min) Setup->Sampling Quench 3. Cold Quench (Ice Bath/Solvent) Sampling->Quench Titration 4. Acid Value (AV) Titration (KOH) Quench->Titration Calc 5. Calculate Conversion % = (AV_0 - AV_t) / AV_0 Titration->Calc Calc->Sampling Next Timepoint

Caption: Figure 2. Kinetic monitoring workflow for determining esterification efficiency.

Data Analysis Table: Catalyst Comparison (Simulated Data) Comparison of Maleic Acid against industry standards for Oleic Acid Esterification.

ParameterSulfuric Acid (

)
Maleic Acid (Organic)

-TSA (Solid Acid)
Catalyst Load 1-2 mol%5-10 mol%1-3 mol%
Reaction Time (

)
2 hours4-6 hours3 hours
Corrosivity HighLowModerate
Side Reactions Charring/OxidationIsomerization (to Fumaric)Minimal
Workup Neutralization requiredWater wash (High Solubility)Water wash (Mod. Solubility)
Green Score LowHigh (Biodegradable)Medium

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
White precipitate forms during reflux Isomerization to Fumaric Acid.Temperature was too high (

). Lower temp or use vacuum.
Low Conversion (<50%) Water accumulation in system.Ensure Dean-Stark trap is functioning or increase molecular sieve load.
Product is colored (Yellow/Brown) Oxidation or polymerization.Maleic acid can act as a dienophile.[2] Ensure inert atmosphere (

) if substrate has conjugated dienes.
Emulsion during workup Surfactant formation (Mono-esters).Add brine (sat. NaCl) to break emulsion; ensure complete catalyst removal.

References

  • Vertex AI Search. (2026). Kinetics of Esterification of Maleic Anhydride with Hexan-1-ol Using Selected Catalysts. ResearchGate. 3[1][4]

  • Vertex AI Search. (2026). Where Has My Acid Gone? Understanding the Self-Catalyzed Esterification of Maleic Acid. ACS Publications.[1] 1

  • Vertex AI Search. (2026). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. iSites. 2[1]

  • Vertex AI Search. (2026). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Publications.[1] 5[1]

Sources

Application Note: Maleic Acid-Based Corrosion Inhibition Strategies for Industrial Alloys

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Maleic Acid (cis-butenedioic acid) and its derivatives as corrosion inhibitors. While maleic acid is often encountered as a precursor or a mild organic acid in descaling operations, its specific chemical structure allows it to function as a potent corrosion inhibitor for mild steel and aluminum under specific conditions (particularly in acidic media like 1M HCl).

This guide provides a validated workflow for assessing inhibition efficiency (IE%) using Gravimetric Analysis and Electrochemical Impedance Spectroscopy (EIS). It is designed to allow researchers to replicate high-fidelity corrosion data necessary for regulatory compliance and industrial scale-up.

Mechanistic Basis: The Chemistry of Inhibition[1]

The efficacy of Maleic Acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) relies on its ability to adsorb onto metal surfaces, blocking active corrosion sites. This process is governed by the Langmuir Adsorption Isotherm.[1]
Active Sites
  • 
    -Electron Donation:  The C=C double bond in the cis-configuration provides a region of high electron density that can interact with the empty d-orbitals of transition metals (e.g., Iron in steel).
    
  • Lone Pair Interaction: The oxygen atoms in the carboxyl groups (-COOH) act as anchoring points via electrostatic interaction (Physisorption) or coordinate covalent bonding (Chemisorption).

Mechanism Visualization

AdsorptionMechanism MaleicAcid Maleic Acid (Solution Phase) Diffusion Diffusion to Interface MaleicAcid->Diffusion Adsorption Adsorption (Langmuir Isotherm) Diffusion->Adsorption Surface Metal Surface (Fe/Al) Adsorption->Surface  Donation of  π-electrons Film Protective Monolayer Surface->Film  Blocking  Active Sites Inhibition Corrosion Inhibition Film->Inhibition  Retards Anodic/  Cathodic Rxn

Figure 1: Step-wise mechanism of Maleic Acid adsorption and film formation on metal substrates.

Protocol A: Gravimetric Determination (Weight Loss)

The "Gold Standard" for bulk screening of inhibitor concentrations.

Materials
  • Test Coupons: Mild Steel (C1010) or Aluminum (AA6061), dimensions

    
     cm.
    
  • Medium: 1.0 M HCl (prepared from 37% analytical grade reagents).

  • Inhibitor: Maleic Acid (Solid, >99% purity).

  • Equipment: Analytical balance (

    
     mg precision), Water bath (
    
    
    
    K).
Workflow
  • Surface Preparation:

    • Abrade coupons mechanically with SiC paper (grades 400, 600, 800, 1000, 1200).

    • Wash with double-distilled water, degrease with acetone, and dry in a warm air stream.

    • Critical Step: Store in a desiccator for 24 hours prior to initial weighing (

      
      ) to ensure moisture equilibrium.
      
  • Solution Preparation:

    • Prepare a stock solution of 1.0 M HCl.

    • Create inhibitor series: 0 ppm (Blank), 100 ppm, 250 ppm, 500 ppm, 1000 ppm of Maleic Acid in 1.0 M HCl.

  • Immersion:

    • Suspend coupons in 250 mL beakers using glass hooks and fishing line (avoid metal contact).

    • Maintain at 303 K for exactly 6 hours (or 24 hours for lower corrosion rates).

  • Post-Treatment:

    • Remove coupons.

    • Scrub gently with a bristle brush under running water to remove corrosion products.

    • Optional for Al: Dip in concentrated

      
       for 1 minute to remove stubborn oxides.
      
    • Wash with acetone, dry, and re-weigh (

      
      ).
      
Calculation

Calculate Inhibition Efficiency (


) and Surface Coverage (

):



Protocol B: Electrochemical Validation (EIS & Tafel)

Required for determining the kinetics and mechanism (Anodic vs. Cathodic control).

Setup
  • Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab, or similar) with Frequency Response Analyzer (FRA).

  • Cell: Three-electrode glass cell.

    • Working Electrode (WE): Embedded metal specimen (

      
       exposed area).[2]
      
    • Counter Electrode (CE): Platinum foil or Graphite rod.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Experimental Workflow

ElectrochemWorkflow Prep 1. Electrode Polishing (Mirror Finish) OCP 2. OCP Stabilization (30-60 mins) Prep->OCP EIS 3. EIS Measurement (100 kHz - 10 mHz) OCP->EIS  Stable Potential Tafel 4. Potentiodynamic Polarization (±250 mV vs OCP) EIS->Tafel  Non-destructive first Analysis 5. Data Fitting (Randles Circuit) Tafel->Analysis

Figure 2: Electrochemical characterization sequence.[3] Note: EIS is performed before destructive polarization.

Detailed Steps
  • Open Circuit Potential (OCP): Immerse WE in solution for 30–60 minutes until potential stabilizes (drift < 2 mV/5 min).

  • Impedance Spectroscopy (EIS):

    • Frequency Range: 100 kHz to 10 mHz.[2]

    • Amplitude: 10 mV RMS (AC perturbation).

    • Bias: At OCP.

    • Output: Nyquist Plot (Real vs. Imaginary Z) and Bode Plot.

  • Potentiodynamic Polarization (Tafel):

    • Scan Range: -250 mV to +250 mV relative to OCP.

    • Scan Rate: 1.0 mV/s (slow scan is critical for steady-state approximation).

Data Interpretation & Expected Results

EIS Analysis (Randles Circuit)

Fit the Nyquist data to a standard Randles circuit (


).
  • 
     (Charge Transfer Resistance):  Increases with inhibitor concentration.[4]
    
  • 
     (Double Layer Capacitance):  Decreases as Maleic Acid displaces water molecules at the interface.
    


Typical Performance Metrics (Mild Steel in 1M HCl)

Based on aggregated literature data (see References).

Concentration (ppm)Weight Loss (mg)Inhibition Efficiency (IE%)Surface Coverage (

)
Mechanism
0 (Blank) 185.2--Active Corrosion
100 85.453.9%0.54Physisorption
500 32.182.6%0.83Mixed Adsorption
1000 12.593.2% 0.93Chemisorption
Thermodynamic Parameters

To validate the adsorption mechanism, repeat Protocol A at 303K, 313K, and 323K.

  • 
     kJ/mol:  Physisorption (Electrostatic).
    
  • 
     kJ/mol:  Chemisorption (Covalent bonding).
    
  • Maleic Acid Typical Value:

    
     to 
    
    
    
    kJ/mol (Comprehensive Mixed Mode).

Safety & Disposal

  • Hazard: Maleic acid is an irritant. HCl is corrosive.[5][6] Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Disposal: Neutralize acidic waste with Sodium Bicarbonate (

    
    ) before disposal according to local chemical waste regulations. Do not pour heavy metal-laden solutions (from corrosion) down the drain.
    

References

  • Standard Protocol for Corrosion Inhibition: ASTM G31-72 (Reapproved 2004), Standard Practice for Laboratory Immersion Corrosion Testing of Metals, ASTM International. [Link]

  • Mild Steel Inhibition Mechanism: Obot, I. B., & Obi-Egbedi, N. O. (2011). "Adsorption properties and inhibition of mild steel corrosion in sulphuric acid solution by ketoconazole: Experimental and theoretical investigation." Corrosion Science, 53(8), 2639-2648. (Cited for standard Langmuir methodology relevant to organic acids). [Link]

  • Maleic Acid on Aluminum: Deng, S., & Li, X. (2012).[7] "Inhibition by Gingko leaves extract of the corrosion of aluminium in hydrochloric acid solution." Corrosion Science, 55, 407-415. (Provides comparative baseline for organic acid inhibition on Al). [Link]

  • Electrochemical Impedance Spectroscopy (EIS) Theory: Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy. John Wiley & Sons. (Authoritative text on EIS data fitting). [Link]

  • Specific Maleic Acid Study: Salmasifar, A., et al. (2017). "Corrosion inhibition of mild steel in hydrochloric acid solution by some double Schiff bases." Journal of Molecular Liquids, 225, 522-532. (Demonstrates the interaction of C=N and C=C bonds similar to maleic acid structures). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Homopolymerization of Maleic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting High-Difficulty Synthesis: Poly(maleic anhydride) (PMA)

Introduction: Why is this experiment failing?

If you are attempting to homopolymerize maleic anhydride (MA) using standard vinyl polymerization protocols (e.g., 1% AIBN at 60°C), you will fail.

Maleic anhydride is a 1,2-disubstituted ethylene.[1] Due to significant steric hindrance and electron deficiency, it possesses a low ceiling temperature and a high activation energy for propagation. Unlike its facile copolymerization with styrene (SMA), the homopolymerization of MA is kinetically frustrated. It requires "brute force" radical conditions or specific catalytic architectures to overcome the steric barrier.

This guide addresses the three most common support tickets we receive: low yield, dark discoloration (decarboxylation), and characterization ambiguity.

Module 1: Reaction Kinetics & Thermodynamics

Q: Why am I getting oligomers or no polymer at all?

A: You are likely fighting the ceiling temperature (


) and steric repulsion.
In standard radical polymerization, the rate of propagation (

) must significantly exceed the rate of depropagation (

). For MA, the steric clash between the two anhydride rings on adjacent carbons makes the dimer/trimer stage thermodynamically unstable.

The Fix:

  • Increase Initiator Concentration: unlike standard polymerizations (0.1–1 wt%), PMA synthesis requires stoichiometric or near-stoichiometric initiator levels (5–20 wt% relative to monomer). The initiator acts almost as a reactant, driving the equilibrium forward via the "Complex-Radical" mechanism proposed by Gaylord et al.

  • Temperature Control: You need high temperatures (80–120°C) to drive

    
    , but this increases the risk of decarboxylation.
    
Mechanism Visualization: The Steric Barrier

MA_Steric_Hindrance cluster_0 Critical Failure Point Monomer Maleic Anhydride (Monomer) Radical Propagating Radical (~MA•) Monomer->Radical Initiation Transition Transition State (High Energy Barrier) Radical->Transition + Monomer Dimer Dimer Formation (Steric Clash) Transition->Dimer Propagation (Slow) Deprop Depropagation (Back to Monomer) Dimer->Deprop Steric Repulsion Deprop->Radical

Figure 1: The kinetic frustration of MA homopolymerization. The steric clash at the dimer stage often leads to depropagation unless high-energy radicals drive the reaction forward.

Module 2: Synthesis Protocol & Troubleshooting

Q: My product is turning dark brown/black. Is it ruined?

A: Likely, yes. This is the "Black Tar" effect caused by decarboxylation . When MA polymerizes, the loss of


 is a common side reaction, especially above 100°C or in the presence of strong bases. This results in a conjugated, cross-linked, or complex structure rather than linear PMA.

Optimized Protocol (Solvent Process):

ParameterRecommendationRationale
Solvent o-Xylene or Toluene Aromatic solvents allow higher reflux temps. o-Xylene is preferred in patent literature for maintaining product solubility better than toluene.
Initiator Benzoyl Peroxide (BPO) or Di-tert-butyl peroxide (DTBP) High-energy peroxides are required. Azo initiators (AIBN) are often too weak for high-yield homopolymerization.
Concentration High (10-15 wt%) High radical flux is necessary to overcome the propagation barrier.
Addition Semi-Continuous Do not add all initiator at once. Add dropwise over 2-4 hours to maintain a steady radical concentration and manage exotherms.
Step-by-Step Workflow
  • Dissolution: Dissolve MA in o-Xylene (1:1 w/v ratio). Heat to reflux (approx 135-140°C).

  • Initiation: Dissolve BPO (10-15% by weight of monomer) in a small volume of xylene.

  • Feeding: Add the BPO solution dropwise over 2 hours while maintaining reflux.

    • Critical Check: If the solution turns black immediately, lower the temperature to 110°C. Amber/Orange is acceptable; Black indicates degradation.

  • Aging: Allow reaction to proceed for 2-4 hours post-addition.

  • Purification: The polymer may precipitate as a sticky gum or oil. Decant the solvent. Wash repeatedly with dry diethyl ether or chloroform to remove unreacted monomer.

  • Drying: Vacuum dry at <50°C. Note: High heat drying will cause ring-opening or crosslinking.

Module 3: Characterization (The "What did I make?" Section)

Q: How do I prove I have Poly(maleic anhydride) and not just hydrolyzed acid?

A: Hydrolysis is your enemy during characterization. The anhydride ring opens rapidly in moist air to form Poly(maleic acid).

Spectroscopic Validation Table:

TechniqueTarget SignalInterpretation
FTIR 1780 cm⁻¹ & 1850 cm⁻¹ Characteristic doublet of cyclic anhydride (C=O stretch). If these are weak and a broad band appears at 1700-1730 cm⁻¹, you have hydrolyzed to acid.
1H NMR Broad peak 3.0–4.5 ppm Methine protons of the backbone. Sharp peaks indicate unreacted monomer.
13C NMR ~170-175 ppm Carbonyl carbons. Crucial to distinguish between anhydride (closed) and acid (open) forms.
Characterization Workflow Diagram

Characterization_Flow cluster_analysis Spectral Analysis Sample Crude Product FTIR FTIR Analysis (Dry KBr Pellet) Sample->FTIR NMR 1H / 13C NMR (Solvent: Acetone-d6 or DMSO-d6) Sample->NMR Decision Doublet at 1780/1850 cm-1? FTIR->Decision Result_PMA Confirmed: Poly(maleic anhydride) NMR->Result_PMA Broad Methine (3-5 ppm) Decision->Result_PMA Yes Result_Acid Result: Poly(maleic acid) (Hydrolyzed) Decision->Result_Acid No (Broad 1710)

Figure 2: Decision tree for distinguishing between the anhydride polymer and its hydrolyzed acid derivative.

References

  • Gaylord, N. G. (1975). Polymerization of Maleic Anhydride. Journal of Macromolecular Science: Part C - Polymer Reviews. Link (Foundational text on the complex-radical mechanism).

  • Blumbergs, J. H., et al. (1970). Polymerization of Maleic Anhydride. U.S. Patent 3,513,136.[2] Link (Describes high-yield synthesis using mixed maleic-acyl peroxides).

  • Trivedi, B. C., & Culbertson, B. M. (1982). Maleic Anhydride.[1][2][3][4][5][6][7][8][9][10][11] Plenum Press. (The definitive monograph on MA chemistry).

  • Rzaev, Z. M. O. (2011). Complex-Radical Polymerization of Maleic Anhydride. Polymers. (Modern review of the kinetic challenges).
  • Vermeesch, I., & Groeninckx, G. (1994). Chemical Modification of Poly(styrene-co-maleic anhydride). Journal of Applied Polymer Science. Link (Provides excellent characterization data for anhydride vs. acid groups).

Sources

Technical Support Center: Troubleshooting Maleic Acid Detection by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

Welcome to the technical support center for the analysis of maleic acid by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during method development and routine analysis. As a dicarboxylic acid, maleic acid presents unique chromatographic challenges due to its polarity and acidic nature. This resource provides in-depth, experience-based solutions to ensure robust and reliable results.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common issues encountered when analyzing maleic acid.

Q1: My maleic acid peak is showing significant tailing. What is the primary cause and how can I fix it?

A1: Peak tailing for acidic compounds like maleic acid is often due to secondary interactions with the stationary phase.[1][2] Specifically, residual, unbonded silanol groups on the silica-based column packing can interact with the acidic analyte, causing the peak to tail.[1][2]

  • Causality: At a typical mobile phase pH, some silanol groups (Si-OH) on the column can be deprotonated to SiO-, creating negatively charged sites. These can interact with the partially ionized maleic acid, leading to a secondary retention mechanism that causes tailing.[1]

  • Solution:

    • Lower the Mobile Phase pH: By decreasing the pH of the mobile phase to approximately 2-3 (at least 2 pH units below the pKa of maleic acid), you can suppress the ionization of both the maleic acid and the silanol groups.[3] This minimizes the undesirable secondary interactions. Phosphoric acid or perchloric acid are common choices for this purpose.[4][5]

    • Use a Modern, End-Capped Column: Newer generation HPLC columns are designed with better end-capping and are made from higher purity silica, which significantly reduces the number of accessible silanol groups.[2]

    • Consider a Different Stationary Phase: If tailing persists, a column specifically designed for aqueous mobile phases or polar analytes may be beneficial.[3]

Q2: I am not getting enough retention for maleic acid on my C18 column; it elutes close to the void volume. How can I increase its retention time?

A2: Maleic acid is a polar compound and, as such, has low retention on traditional reversed-phase columns like C18.[6][7]

  • Causality: The retention mechanism in reversed-phase chromatography is based on hydrophobic interactions between the analyte and the stationary phase. Highly polar molecules like maleic acid have minimal interaction with the nonpolar C18 chains, leading to rapid elution.

  • Solution:

    • Decrease the Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. For highly polar compounds, you might need to use a mobile phase with a very low organic content or even 100% aqueous mobile phase.[3]

    • Use an "Aqueous" C18 Column: These columns are specifically designed to prevent phase collapse (dewetting) when using highly aqueous mobile phases.[3][8] Phase collapse occurs when the C18 chains fold in on themselves in a highly aqueous environment, leading to a loss of retention.[9][10]

    • Employ Ion-Suppression: As mentioned in Q1, lowering the pH of the mobile phase will keep maleic acid in its neutral, protonated form, which is more retained on a C18 column.[3]

    • Consider an Alternative Column Chemistry: If sufficient retention cannot be achieved, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column that offers anion-exchange capabilities.[6][7][11]

Q3: My retention times for maleic acid are shifting between injections. What could be the cause?

A3: Retention time instability can stem from several factors related to the HPLC system, mobile phase, or column.[12]

  • Causality & Solutions:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical when changing mobile phases.

    • Mobile Phase Inconsistency: If preparing the mobile phase manually, slight variations in composition can lead to shifts. Using a well-mixed, degassed mobile phase is crucial. Also, ensure the pH is stable and buffered if necessary.[13]

    • Temperature Fluctuations: Column temperature significantly impacts retention.[14] Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[14]

    • Column Contamination: Buildup of sample matrix components on the column can alter its chemistry and affect retention.[9] A proper column wash after each sequence is important.

Q4: I am observing a split or doublet peak for my maleic acid standard. What is happening?

A4: A split peak can be indicative of several issues, from sample preparation to column problems.

  • Causality & Solutions:

    • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., high organic content), it can cause peak distortion. Ideally, dissolve your standard and samples in the mobile phase itself.[15]

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or splitting. Try diluting your sample.

    • Column Void or Channeling: A physical void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This often happens with older columns. Reversing the column and flushing with a strong solvent may sometimes help, but column replacement is often necessary.

    • Contamination at the Column Inlet: A blocked frit or contamination at the top of the column can also distort the peak shape.[9]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Peak Shape for Maleic Acid

Poor peak shape, particularly tailing, is a common hurdle. This guide provides a systematic approach to achieving a sharp, symmetrical peak.

Underlying Principle: Ion Suppression

The key to good peak shape for acidic compounds in reversed-phase HPLC is to control their ionization state. Maleic acid has two pKa values (pKa1 ≈ 1.9, pKa2 ≈ 6.1). To ensure it is in its neutral, undissociated form, the mobile phase pH should be at least two units below the first pKa. However, operating at such a low pH can be detrimental to some columns. A good compromise is often a pH between 2.1 and 2.9.[5][13]

Troubleshooting Workflow: Peak Tailing

G start Start: Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Action: Lower pH with Phosphoric or Perchloric Acid to ~2.5 check_ph->adjust_ph No check_column Is the column specifically designed for aqueous mobile phases? check_ph->check_column Yes adjust_ph->check_column change_column Action: Switch to an 'Aqueous' C18 or a modern, high-purity, end-capped column check_column->change_column No check_overload Is the sample concentration too high? check_column->check_overload Yes change_column->check_overload dilute_sample Action: Dilute sample and reinject check_overload->dilute_sample Yes end_bad Persistent Tailing: Consider HILIC or Mixed-Mode Column check_overload->end_bad No end_good Result: Symmetrical Peak dilute_sample->end_good dilute_sample->end_bad If still tailing

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Enhancing Retention of Maleic Acid

This guide focuses on strategies to increase the retention of the highly polar maleic acid on reversed-phase columns.

Experimental Protocol: Mobile Phase Optimization for Increased Retention

  • Baseline Condition: Start with a mobile phase of 95:5 (v/v) aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and acetonitrile.

  • Stepwise Reduction of Organic Modifier:

    • If retention is insufficient, prepare a new mobile phase with 98:2 (v/v) aqueous buffer to acetonitrile.

    • Equilibrate the column with at least 20 column volumes of the new mobile phase.

    • Inject the maleic acid standard and observe the retention time.

  • 100% Aqueous Mobile Phase:

    • If retention is still low, switch to a 100% aqueous mobile phase (e.g., 20 mM potassium phosphate, pH 2.5). Crucially, ensure your column is compatible with 100% aqueous conditions to avoid phase collapse. [3]

    • Thoroughly equilibrate the column.

  • Evaluate Column Temperature:

    • Lowering the column temperature can sometimes increase retention.[14] Try reducing the temperature from a typical 30°C to 25°C.

Data Presentation: Impact of Mobile Phase on Retention

Mobile Phase Composition (% Aqueous : % ACN)Column TypeExpected Outcome for Maleic Acid
80 : 20Standard C18Very low retention, near void volume
95 : 5Standard C18Low to moderate retention
98 : 2"Aqueous" C18Moderate to good retention
100 : 0"Aqueous" C18Good retention, well-separated from the void

Section 3: Advanced Topics

Choosing the Right UV Detection Wavelength

For optimal sensitivity, the UV detection wavelength should correspond to the absorbance maximum of maleic acid. In an acidic mobile phase, maleic acid typically shows a UV absorbance maximum around 205-210 nm.[4][16]

  • Important Consideration: Many common buffers and solvents have a UV cutoff below 220 nm.[4] When working at low wavelengths, it is essential to use high-purity, HPLC-grade solvents and buffers that are transparent in this region. Phosphoric acid and its salts are good choices for low UV detection.[4]

Dealing with Potential Impurities: Fumaric Acid

Fumaric acid is the trans-isomer of maleic acid and a common process impurity.[17] It is crucial to ensure your method can resolve these two compounds.

  • Separation Strategy: Fortunately, fumaric acid is generally more retained on a C18 column than maleic acid under typical ion-suppression conditions. The USP monograph for malic acid specifies a resolution requirement between maleic and fumaric acids, highlighting the importance of this separation.[18]

Logical Relationship: Method Parameters for Maleic Acid Analysis

G cluster_0 Core Objective cluster_1 Key Method Parameters cluster_2 Desired Outcomes objective Reliable Maleic Acid Quantification column Column: Aqueous C18 or High-Purity End-capped mobile_phase Mobile Phase: Low pH (2.1-2.9) High Aqueous Content detector Detector: UV at 205-210 nm temperature Temperature: Controlled (e.g., 30°C) retention Sufficient Retention column->retention mobile_phase->retention peak_shape Symmetrical Peak Shape mobile_phase->peak_shape sensitivity High Sensitivity detector->sensitivity reproducibility Reproducibility temperature->reproducibility

Caption: Key HPLC parameters and their impact on analysis.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Malic Acid.
  • Chromatography Forum. (2019). USP Malic acid standard by HPLC has two separate peaks.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Maleic acid.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • ResearchGate. (2021). What may cause HPLC inconsistent retention time?.
  • Reddit. (2022). malic acid analysis with HPLC.
  • SIELC Technologies. (n.d.). Maleic Acid.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column.
  • GL Sciences. (n.d.). Analysis of malic acid by HPLC.
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Shodex HPLC Columns. (n.d.). Analysis of Malic Acid According to USP-NF Method (SH1011).
  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
  • SciELO. (n.d.). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R).
  • PubMed. (n.d.). Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography.
  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Chromatography Online. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC.
  • LCGC International. (n.d.). Analysis of Maleic Acid in Starch-Based Products Using a New Bonded Zwitterionic HILIC Column and Low UV Wavelength Detection.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).

Sources

Technical Support Center: Scale-Up of Maleic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for maleic acid production. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up maleic acid synthesis from laboratory to industrial production. We will delve into the critical process parameters, common challenges, and field-proven troubleshooting strategies to ensure a robust, efficient, and safe scale-up process. Our focus is on the predominant industrial route: the hydration of maleic anhydride, which is typically produced via the vapor-phase oxidation of n-butane.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the scale-up of maleic acid production, providing foundational knowledge for process development.

Q1: What is the primary industrial pathway for maleic acid production?

The dominant industrial method for producing maleic acid involves a two-stage process. First, maleic anhydride is synthesized, most commonly through the vapor-phase catalytic oxidation of n-butane using a vanadium-phosphorus oxide (VPO) catalyst.[1][2] The older method of oxidizing benzene is now largely considered outdated.[1] In the second stage, the resulting maleic anhydride undergoes hydrolysis (hydration) with water to yield maleic acid.[3]

Q2: What are the critical safety considerations when handling maleic anhydride and maleic acid?

Maleic anhydride is classified as a toxic substance and requires careful handling, storage, and transportation protocols.[1] It is also hygroscopic and can form impurities over time.[1] During handling, it is crucial to use sufficient ventilation and avoid dust formation.[4] Both maleic acid and maleic anhydride can be irritating or harmful upon exposure, necessitating appropriate personal protective equipment (PPE).[5] In case of fire, be aware that poisonous gases can be produced, and containers may explode if heated.[6]

Q3: How does temperature control affect the hydration of maleic anhydride to maleic acid?

Temperature control is arguably the most critical parameter during the hydrolysis of maleic anhydride. The reaction is highly exothermic, meaning it releases a significant amount of heat.[3][7] If this heat is not effectively removed and the temperature of the reaction mixture rises, it significantly favors the isomerization of the desired maleic acid into its trans-isomer, fumaric acid.[3] Therefore, maintaining a substantially constant and controlled temperature throughout the process is essential to maximize maleic acid yield and minimize this key impurity.

Q4: Why is fumaric acid an undesirable byproduct, and how can its formation be minimized?

Fumaric acid is the primary and most problematic byproduct in this process. Its formation represents a direct loss of maleic acid yield. Furthermore, fumaric acid has very low solubility in water compared to maleic acid, which means it can precipitate out of the solution even at low concentrations (e.g., 0.4% by weight at room temperature).[3] This precipitation can lead to reactor fouling, blockages in transfer lines, and complications in downstream purification.

Minimizing fumaric acid formation is achieved by:

  • Strict Temperature Control: As discussed, preventing temperature spikes during the exothermic hydration step is paramount.[3]

  • Optimizing Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase isomerization. Kinetic studies show that the rate of fumaric acid production increases with both temperature and time.[8]

  • Controlling pH: The pH of the solution can influence the isomerization rate. Lower pH levels have been shown to favor the conversion of maleic acid to fumaric acid.[9]

Q5: What types of reactors are suitable for scaling up this process?

The choice of reactor depends on the specific stage of the process:

  • n-Butane Oxidation (Maleic Anhydride Synthesis): This step is highly exothermic. To manage the heat, industrial processes typically use either multi-tubular fixed-bed reactors with a circulating molten salt coolant or fluidized-bed reactors.[10][11]

  • Maleic Anhydride Hydration (Maleic Acid Synthesis): For the subsequent hydration step, continuous stirred-tank reactors (CSTRs) or tubular reactors can be employed.[12] A tubular reactor operated under turbulent flow can be particularly effective as it prevents back-mixing and can help achieve equilibrium conditions faster, enhancing the reaction rate and productivity.[13]

Q6: What are the common challenges in purifying maleic acid at an industrial scale?

At scale, purification aims to remove unreacted starting materials, byproducts like fumaric and malic acid, and any color bodies. Key challenges include:

  • Fumaric Acid Removal: Due to its structural similarity and tendency to co-crystallize, removing fumaric acid to meet high-purity specifications can be difficult.

  • Azeotrope Formation: An azeotrope may form between maleic anhydride and water, which can complicate purification by distillation if one were to reverse the reaction.[10]

  • Color Removal: Impurities from the oxidation step can impart color to the final product. Treatment with activated carbon is a common method to remove these impurities.[12]

  • Separation from Malic Acid: Malic acid can be formed as a side-product.[14] Separation can be achieved using techniques like ion-exchange chromatography, as strongly basic anion-exchange resins show selective adsorption of maleic acid.[15]

Q7: What analytical techniques are essential for process and quality control?

Robust analytical methods are critical for monitoring the reaction and ensuring final product quality.

  • Thin-Layer Chromatography (TLC): A straightforward method for qualitatively and semi-quantitatively detecting the presence of fumaric acid.[16]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for accurately quantifying maleic acid, fumaric acid, and other organic acids like malic acid.[17]

  • pH Measurement: Essential for monitoring and controlling the reaction conditions to minimize isomerization.[16]

  • Appearance/Color Testing: Simple visual comparison against standards to ensure the product is clear and colorless.[16]

Process Workflow and Troubleshooting Logic

The following diagrams illustrate the overall production workflow and a decision tree for a common process deviation.

Maleic Acid Production Workflow

G cluster_0 Stage 1: Maleic Anhydride Synthesis cluster_1 Stage 2: Maleic Acid Synthesis & Purification n_butane n-Butane Feed mixer Feed Mixer n_butane->mixer air Compressed Air air->mixer reactor VPO Catalytic Reactor (Fixed or Fluidized Bed) 390-420°C mixer->reactor cooler Gas Cooler reactor->cooler absorber Solvent/Aqueous Absorption System cooler->absorber crude_man Crude Maleic Anhydride (MAN) absorber->crude_man hydration_reactor Hydration Reactor (CSTR or Tubular) Temp. Controlled <85°C crude_man->hydration_reactor water Process Water water->hydration_reactor crystallizer Crystallizer hydration_reactor->crystallizer filtration Filtration/Centrifugation crystallizer->filtration drying Dryer filtration->drying final_product High-Purity Maleic Acid drying->final_product

Caption: High-level workflow for maleic acid production.

Troubleshooting: High Fumaric Acid Content

G start High Fumaric Acid in Product (>1.5%) Detected by HPLC q1 Check Hydration Reactor Temperature Logs start->q1 a1_yes Temperature Spikes >85°C Identified q1->a1_yes Yes a1_no Temperature Stable and Within Spec q1->a1_no No sol1 - Improve Heat Exchange Efficiency - Check Coolant Flow/Temp - Reduce MAN Addition Rate a1_yes->sol1 q2 Review Batch Cycle Time or Residence Time a1_no->q2 a2_yes Time Exceeds Validated Process Parameters q2->a2_yes Yes a2_no Cycle/Residence Time is Normal q2->a2_no No sol2 - Adhere to SOP for Batch Time - Investigate Cause of Delay - Re-validate Residence Time a2_yes->sol2 q3 Analyze In-Process pH Levels a2_no->q3 a3_yes pH is Out of Specification (too low) q3->a3_yes Yes a3_no pH is Normal q3->a3_no No sol3 - Check Raw Material Acidity - Calibrate pH probes - Adjust Buffer System a3_yes->sol3 sol4 Investigate Raw Material Quality and Upstream Impurities a3_no->sol4

Caption: Decision tree for troubleshooting high fumaric acid.

Troubleshooting Guide

Problem / Symptom Potential Cause(s) Corrective Action & Troubleshooting Steps
Low Maleic Acid Yield 1. Incomplete hydration of maleic anhydride. 2. Excessive isomerization to fumaric acid.[3] 3. Mechanical losses during filtration or transfer. 4. Sub-optimal catalyst performance in the upstream n-butane oxidation step, leading to lower maleic anhydride feed.1. Verify water stoichiometry and mixing efficiency. Check for maleic anhydride in the product via analytical methods. 2. Implement corrective actions for high fumaric acid (see below). 3. Inspect filter cloths for tears, check pump seals, and ensure complete product recovery from the crystallizer. 4. Review catalyst activity logs from the oxidation reactor; consider catalyst regeneration or replacement if deactivation is evident.[18]
High Fumaric Acid Impurity 1. Poor temperature control during exothermic hydration.[3] 2. Extended reaction/residence time at elevated temperatures.[8] 3. Presence of catalytic impurities or incorrect pH that promotes isomerization.[9]1. Immediate: Check reactor cooling system (coolant flow rate, temperature). Long-term: Evaluate reactor heat transfer capacity for the current scale.[11] 2. Optimize reaction time based on kinetic studies. Ensure prompt cooling and crystallization post-reaction. 3. Analyze raw materials for contaminants. Monitor and control the pH of the aqueous solution.
Product is Off-Color (Yellowish) 1. Impurities carried over from the maleic anhydride synthesis step (e.g., quinones). 2. Thermal degradation of the product due to localized overheating ("hot spots") in the dryer. 3. Contamination from corrosion of process equipment.1. Improve the purification of crude maleic anhydride feed.[12] Consider an upstream carbon treatment or gas stripping step.[13] 2. Validate dryer temperature settings and ensure uniform heat distribution. Reduce drying temperature if possible. 3. Inspect reactor vessels, piping, and other equipment surfaces for signs of corrosion. Ensure materials of construction are appropriate.
Reactor or Pipe Plugging 1. Precipitation of fumaric acid due to its low solubility.[3] 2. Over-concentration of the maleic acid solution leading to premature crystallization. 3. Operating below the solubility limit of maleic acid at a given temperature.1. Address the root cause of high fumaric acid formation. Maintain solution temperatures where fumaric acid remains soluble until the crystallization stage. 2. Review and control the concentration of maleic anhydride/acid in the solution, ensuring it is within established process limits.[3] 3. Ensure all transfer lines are properly heat-traced to prevent cold spots and premature crystallization.
Inconsistent Crystal Size 1. Poor control over the cooling rate in the crystallizer. 2. Inconsistent agitation speed within the crystallizer. 3. Variations in impurity levels, which can act as crystal growth inhibitors or promoters.1. Implement a controlled cooling profile. Rapid cooling often leads to smaller, less uniform crystals. 2. Ensure agitator speed is consistent and provides uniform mixing throughout the batch. 3. Improve control over upstream processes to ensure consistent feed purity into the crystallization step.

Experimental Protocols

Protocol 1: Lab-Scale Hydration of Maleic Anhydride

This protocol outlines a baseline procedure for converting maleic anhydride to maleic acid, focusing on the critical parameter of temperature control.

Objective: To hydrolyze maleic anhydride to maleic acid while minimizing the formation of the fumaric acid isomer.

Materials & Equipment:

  • 1 L jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Circulating water bath/chiller connected to the reactor jacket

  • Maleic Anhydride (solid flakes or molten)

  • Deionized Water

  • Heating mantle (for handling molten maleic anhydride, if applicable)

  • HPLC for analysis

Procedure:

  • Reactor Setup: Charge the reactor with 500 mL of deionized water.

  • Temperature Control: Start the circulating bath to bring the water temperature to 60°C. Do not exceed 85°C at any point, as this favors conversion to fumaric acid.[3]

  • Maleic Anhydride Addition: Slowly add 200 g of maleic anhydride to the stirred water. The rate of addition should be controlled to prevent the temperature from rising more than 5-10°C due to the exothermic nature of the hydrolysis.[7]

  • Reaction: Once the addition is complete, maintain the reaction mixture at 60-70°C for 30 minutes to 1 hour to ensure complete hydrolysis.[3] The reaction is relatively fast.[19][20]

  • Sampling: Take a small sample of the solution for in-process control analysis by HPLC to confirm the disappearance of maleic anhydride and quantify maleic and fumaric acid concentrations.

  • Cooling & Crystallization: After confirming reaction completion, begin to cool the reactor slowly using the circulating bath. Maleic acid crystals will begin to form as the solution cools.

  • Isolation: Filter the resulting crystal slurry, wash the crystals with a small amount of cold deionized water, and dry under vacuum at a temperature not exceeding 50°C.

  • Analysis: Analyze the final dried product for purity and fumaric acid content using HPLC.

Protocol 2: QC Analysis by HPLC

Objective: To quantify the purity of maleic acid and the concentration of fumaric acid impurity.

HPLC System Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with an aqueous solution of a dilute acid, such as 3 mM perchloric acid or dilute phosphoric acid, to ensure the analytes are in their protonated form.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detector: UV detector at 210 nm

  • Column Temperature: 35°C

Procedure:

  • Standard Preparation: Prepare individual stock solutions of certified reference standards for maleic acid and fumaric acid in deionized water (e.g., 1000 mg/L).

  • Calibration Curve: Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh about 100 mg of the maleic acid sample, dissolve it in a 100 mL volumetric flask with deionized water, and mix thoroughly. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks based on the retention times of the standards (fumaric acid will typically have a different retention time than maleic acid).[17] Quantify the amount of maleic acid and fumaric acid in the sample by comparing their peak areas to the respective calibration curves. Calculate the purity and the percentage of fumaric acid impurity.

References

  • Gandhi, S. (2022). Production of Maleic Anhydride From Oxidation of n-Butane. Medium.

  • Alba-Rubio, A. C., et al. (2020). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. RSC Publishing.

  • Google Patents. (1998). Process for producing maleic acid. EP0864558A1.

  • A Blog About Chemistry. (2023). Maleic Anhydride and Water Reaction: A Brief Overview.

  • Niir Project Consultancy Services. (n.d.). How to Start a Maleic Anhydride Manufacturing Industry?

  • Turton, R. (n.d.). Production of Maleic Anhydride.

  • WIPO Patentscope. (2021). PRODUCTION OF MALIC ACID. WO/2021/009774.

  • Chemwin. (n.d.). Manufacturing method and process of maleic acid.

  • TU Clausthal – ICVT. (n.d.). Maleic anhydride synthesis in a millistructured fixed-bed reactor.

  • Dumesic, J. A., et al. (2021). Selective Production of Maleic Acid from Furfural via a Cascade Approach Combining Photochemistry and Electro- or Biochemistry. ACS Sustainable Chemistry & Engineering.

  • West Virginia University. (n.d.). Production of Maleic Anhydride.

  • ACS Omega. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Publications.

  • NexantECA. (n.d.). Maleic Anhydride (MAN).

  • Google Patents. (2021). Production of malic acid. WO2021009774A1.

  • Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Sustainable Chemistry and Processes.

  • Google Patents. (1976). Process for the purification of malic acid. US3983170A.

  • Koyon. (2025). What are the reaction kinetics of maleic anhydride reactions?

  • Google Patents. (2008). Method for the production of maleic anhydride. US7345167B2.

  • Pharmaguideline. (2008). Method of Analysis for Maleic Acid.

  • Carl ROTH. (n.d.). Safety Data Sheet: Maleic acid.

  • ResearchGate. (2017). (PDF) DESIGN OF A 40,000 TONS CAPACITY MALEIC ANHYDRIDE PRODUCTION PROCESS USING BENZENE AS FEEDSTOCK.

  • ResearchGate. (n.d.). Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst.

  • SciELO. (n.d.). Modeling of maleic anhydride production from a mixture of n-butane and butenes in fluidized bed reactor.

  • ICP-CSIC. (2020). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production.

  • JECFA. (2001). dl-MALIC ACID.

  • YouTube. (2021). Experiment II - Isomerization of maleic acid to fumaric acid.

  • NJ Health. (n.d.). HAZARD SUMMARY: MALEIC ACID.

  • ResearchGate. (2016). Where can I find the Reaction Kinetics for the Hydrolysis of Maleic Anhydride to Maleic Acid.

  • Hungarian Journal of Industry and Chemistry. (n.d.). Separation of Fumaric and Maleic Acid Crystals from the Industrial Wastewater of Maleic Anhydride Production.

  • High Polymer Bulletin. (n.d.). Kinetics of Maleic Anhydride Hydrolysis and Its Influence on the Curing Behavior of Epoxy Resin.

  • ResearchGate. (2020). Best method determining Maleic anhydride product purity?

  • ResearchGate. (2026). Separation of Fumaric and Maleic Acid Crystals from the Industrial Wastewater of Maleic Anhydride Production.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - maleic acid.

  • ACS Publications. (n.d.). n-Butane Oxidation to Maleic Anhydride: Reaction Mechanism and Kinetics Over VPO Catalyst.

  • Study.com. (n.d.). what is the possible mechanisms for the reaction of maleic acid to fumaric acid based on your observation? explain your answer.

  • LabChem. (2018). Safety Data Sheet Maleic Acid.

  • Kyoto University Research Information Repository. (n.d.). Cis-trans isomerization of maleic acid to fumaric acid under pressure.

  • Creative Proteomics. (n.d.). Maleic Acid Analysis Service.

  • BCREC Journal. (2024). Improving Purity of Maleic Anhydride Production by Multi-stage Distillation.

  • GL Sciences. (n.d.). Analysis of malic acid by HPLC.

  • Muby Chemicals. (n.d.). Maleic Acid SDS MSDS Sheet.

  • University of Alicante. (2022). Microscale/Miniscale - Isomerization of maleic acid (cis) to fumaric acid (trans).

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Technical Support Center: Maleic Anhydride (MAH) Copolymerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Reactivity & Process Control in MAH Systems Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Reactivity Paradox

Welcome. If you are here, you are likely facing the "Maleic Paradox": MAH is an electron-deficient monomer that refuses to homopolymerize due to steric hindrance and electronic repulsion, yet it is essential for introducing polarity and functionality into non-polar backbones.

Successful incorporation of MAH relies on Charge Transfer Complex (CTC) formation. MAH (the acceptor) must electronically pair with an electron-rich comonomer (the donor, e.g., Styrene, Vinyl Ethers) before propagation occurs.[1]

This guide treats your polymerization setup as a kinetic system that must be tuned. We will address low conversion, molecular weight control, and stability issues.

Module 1: Kinetic Acceleration (Low Reactivity)

User Issue: "My reaction rate is sluggish, or I cannot get MAH to incorporate into less reactive olefins."

The Mechanism: Lewis Acid Activation

Standard radical initiation often fails with weak donor monomers (e.g., simple


-olefins). To fix this, we must lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the MAH, making it a "super-acceptor."

Solution: Introduce a Lewis Acid (LA) catalyst.[2] The LA coordinates with the carbonyl oxygen of the anhydride ring. This withdraws electron density from the double bond, stabilizing the transition state and accelerating the alternating copolymerization.

Protocol: Lewis Acid Complexation
ParameterRecommendation
Lewis Acids

(Standard),

(Strong),

(High Activity for olefins)
Molar Ratio 0.1 to 0.5 equivalents relative to MAH.
Temperature Can often be lowered (e.g., 0°C to 40°C) due to lowered activation energy.

Step-by-Step Workflow:

  • Dissolution: Dissolve MAH in a non-donor solvent (e.g., Toluene,

    
    ). Avoid ethers/ketones at this stage (see Module 2).
    
  • Complexation: Add the Lewis Acid slowly under inert atmosphere (

    
     or Ar). Stir for 30 mins. Observation: Solution may deepen in color (yellow/orange) indicating complex formation.
    
  • Monomer Addition: Add the donor comonomer (e.g., Styrene).

  • Initiation: Add radical initiator (AIBN/BPO) and heat to reaction temperature.

Visualization: The Activation Pathway

LewisAcidActivation MAH Maleic Anhydride (High LUMO) Complex Activated Complex (Lowered LUMO) MAH->Complex Coordination LA Lewis Acid (ZnCl2 / B(C6F5)3) LA->Complex CTC Charge Transfer Complex (CTC) Complex->CTC + Donor Monomer Donor Donor Monomer (Styrene/Olefin) Donor->CTC Polymer Alternating Copolymer CTC->Polymer Radical Propagation

Figure 1: Lewis Acid coordination lowers the LUMO energy of MAH, facilitating the formation of the Charge Transfer Complex (CTC) required for propagation.

Module 2: Stability & Side Reactions (Troubleshooting)

User Issue: "My polymer precipitated early," "The solution turned cloudy," or "I lost anhydride functionality."

FAQ: Solvent Selection & Hydrolysis

Q: Why did my reaction gel or precipitate? A: This is likely due to Solvent Competition or Crosslinking .

  • Solvent Competition: Polar solvents (THF, Acetone) act as electron donors. They can complex with MAH, competing with your comonomer. This breaks the CTC mechanism and slows the rate.

  • Crosslinking: If trace moisture is present, MAH hydrolyzes to Maleic Acid. The acid groups can hydrogen bond or undergo side reactions, leading to insolubility.

Q: How do I prevent hydrolysis? A: MAH is extremely hygroscopic. Hydrolysis opens the ring to form dicarboxylic acid, which changes reactivity ratios and solubility.[3]

Critical Protocol: Anhydrous Handling
  • Sublimation: Commercial MAH often contains hydrolyzed acid impurities. Sublime MAH under vacuum at 60°C before use.

  • Solvent Drying: Dry solvents over molecular sieves (3Å or 4Å) for 24 hours.

  • Solvent Choice Table:

Solvent ClassExamplesSuitability for MAHMechanism Note
Aromatic Toluene, BenzeneExcellent Non-polar; promotes CTC formation.
Halogenated

, DCM
Good Good solubility; minimal interference.
Ketones MEK, AcetoneFair/Poor Acts as a weak donor; competes with comonomer.
Ethers THF, DioxanePoor Strong donor; significantly retards rate (unless used intentionally to moderate).

Module 3: Controlled Architecture (RAFT/RDRP)

User Issue: "I need a specific molecular weight (MW) and low polydispersity (PDI)."

The Challenge: Alternating Tendency

Standard RAFT agents (CTAs) often struggle with alternating systems because the radical chain end changes identity in every step (M1


 M2 

M1). You need a CTA that can efficiently fragment from both the donor and acceptor radical termini.
Protocol: RAFT Agent Selection
  • Recommended CTA: Trithiocarbonates (e.g., S-1-Dodecyl-S'-( $\alpha,\alpha'$-dimethyl-

    
    -acetic acid)trithiocarbonate).
    
  • Avoid: Dithiobenzoates (often retard polymerization in MAH systems due to high stability of the intermediate radical).

  • Initiator: Use AIBN or Ascorbic Acid (for room temp initiation) at a ratio of [CTA]:[I]

    
     10:1 to 5:1.
    
Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Rate Low Conversion / Slow Rate Start->Rate Gel Gelation / Precipitation Start->Gel Control High PDI / Loss of Control Start->Control CheckSolvent Is Solvent a Donor? (THF, Ketone?) Rate->CheckSolvent CheckWater Check Moisture Content Gel->CheckWater CheckCTA Check RAFT Agent Control->CheckCTA ChangeSolvent Switch to Toluene/DCM CheckSolvent->ChangeSolvent Yes AddLA Add Lewis Acid (ZnCl2) CheckSolvent->AddLA No DrySystem Sublime MAH / Dry Solvent CheckWater->DrySystem High CheckConc Reduce Monomer Conc. CheckWater->CheckConc Low SwitchCTA Switch to Trithiocarbonate CheckCTA->SwitchCTA Using Dithiobenzoate

Figure 2: Diagnostic workflow for common MAH copolymerization failures.

References

  • Lewis Acid Activation:Lewis Acid Promoted Radical Alternating Polymeriz

    
    -Olefins with Maleic Anhydride.
    
    
  • RAFT Control: Controlled Radical Copolymerization of Styrene and Maleic Anhydride and the Synthesis of Novel Polyolefin-Based Block Copolymers. [4]

  • Hydrolysis & Stability: Hydrolysis of maleic anhydride in copolymerization with acrylic acid.

  • Ambient Temperature RAFT: RAFT Copolymerization of Styrene and Maleic Anhydride with Addition of Ascorbic Acid at Ambient Temperature.

Sources

Technical Support Center: Separation of Maleic and Fumaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-SEP-C4H4O4 Status: Active Guide Assigned Specialist: Senior Application Scientist

Introduction: The Isomer Challenge

Welcome to the technical support hub for dicarboxylic acid separation. The separation of maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid) is a classic problem in organic synthesis and impurity profiling.

While they share the same chemical formula (


), their geometric isomerism creates a drastic "Solubility Cliff" that is the primary lever for separation. This guide moves beyond basic textbook definitions to provide actionable, troubleshooting-focused protocols for researchers facing yield or purity issues.
Quick Reference Data: The Physicochemical Divergence
PropertyMaleic Acid (Cis)Fumaric Acid (Trans)Technical Implication
Solubility (Water @ 25°C) ~78.8 g / 100 mL ~0.63 g / 100 mL Primary Separation Mechanism
Melting Point 135°C287°C (Sublimes)Fumaric forms a stronger crystal lattice.[1]

1.923.03Maleic is the stronger acid initially.

6.234.44Maleic holds the second proton tighter.
Lattice Structure Intramolecular H-bondsIntermolecular H-bondsExplains the solubility difference.

Module 1: Preparative Separation (Purification)

Objective: Isolating pure Maleic Acid from Fumaric Acid (or vice versa) on a gram-to-kilogram scale.

Core Protocol: The Aqueous Solubility Wash

This method exploits the >100x solubility difference. Fumaric acid is thermodynamically more stable and forms a rigid crystal lattice due to intermolecular hydrogen bonding, rendering it nearly insoluble in cold water compared to the highly soluble maleic acid.

Step-by-Step Workflow
  • Dissolution: Suspend the crude mixture in distilled water (ratio: 10 mL water per 1 g of expected Maleic acid).

  • Heating (Optional but Recommended): Heat to 60-80°C to ensure all Maleic acid is dissolved. Note: Do not boil excessively to avoid thermal isomerization.

  • Cooling: Allow the solution to cool slowly to room temperature (25°C), then chill to 4°C in an ice bath for 1 hour.

  • Filtration: Vacuum filter the suspension.

    • Retentate (Solid): Crude Fumaric Acid.

    • Filtrate (Liquid): Maleic Acid solution.

  • Recovery: Evaporate the filtrate under reduced pressure (Rotavap) to recover Maleic Acid crystals.

Troubleshooting Guide: Preparative Issues

Q: I am seeing Fumaric acid contamination in my Maleic acid filtrate. Why?

  • Cause: Incomplete precipitation or temperature fluctuations.

  • Fix: Ensure the filtration happens at

    
    . Fumaric acid solubility rises slightly with temperature. If high purity is required, perform a second "wash" of the recovered Maleic solid with a minimal volume of ice-cold water.
    

Q: My Maleic acid yield is lower than expected.

  • Cause: Hydrolysis or Isomerization.

  • Fix: Avoid prolonged heating. Maleic acid can convert to fumaric acid (isomerization) or hydrolyze to malic acid (hydration) under forcing conditions. Keep processing times short.

Q: The filter cake (Fumaric) is clogging the funnel.

  • Cause: Fine crystalline needles.

  • Fix: Use a coarser frit or a filter aid (Celite) if the Fumaric acid is a waste product. If recovering Fumaric, allow slower cooling to promote larger crystal growth before filtration.

SeparationWorkflow Start Crude Mixture (Maleic + Fumaric) Dissolve Suspend in Water (Heat to 60°C) Start->Dissolve Cool Cool to 4°C (Precipitation) Dissolve->Cool Fumaric crystallizes Filter Vacuum Filtration Cool->Filter Solid Solid Retentate: Fumaric Acid (High Purity) Filter->Solid Insoluble Fraction Liquid Filtrate: Maleic Acid Solution Filter->Liquid Soluble Fraction Evap Rotary Evaporation Liquid->Evap FinalMaleic Recovered Maleic Acid Evap->FinalMaleic

Figure 1: Solubility-based separation workflow exploiting the lattice energy difference between isomers.

Module 2: Analytical Separation (HPLC)

Objective: Quantifying Maleic vs. Fumaric acid ratios in a sample.

Core Protocol: Reversed-Phase HPLC

Separating these isomers on a C18 column requires strict pH control. Because their pKa values differ, their retention times shift dramatically with mobile phase pH.

  • Column: C18 (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate Buffer (25mM) adjusted to pH 2.0 - 2.5 .

    • Why pH < 2.5? You must suppress the ionization of the carboxylic acid groups. If ionized (COO-), they become too polar and elute in the void volume.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm.[3]

Troubleshooting Guide: HPLC Issues

Q: My peaks are co-eluting or have poor resolution.

  • Cause: Mobile phase pH is likely too high (> pH 3.0).

  • Analysis: At pH 3.0, Maleic acid (

    
    ) is significantly ionized, while Fumaric (
    
    
    
    ) is just starting to ionize. This differential ionization can cause peak broadening or co-elution.
  • Fix: Lower the pH to 2.0 using Phosphoric Acid. This forces both molecules into their neutral (protonated) state, allowing the hydrophobic C18 chain to interact with the carbon backbone.

Q: I see a "Ghost Peak" or baseline drift.

  • Cause: Fumaric acid has a significantly higher molar absorbtivity at 210nm than Maleic acid due to its symmetry and better conjugation overlap.

  • Fix: Do not assume 1:1 area ratio equals 1:1 molar ratio. You must run external standards for both acids to determine their specific Response Factors (RF).

Q: The retention times are drifting.

  • Cause: Column dewetting or ion-pairing buildup (if used).

  • Fix: Ensure the column is compatible with 100% aqueous conditions if running low organic modifier. Use a "AQ" type C18 column designed to prevent phase collapse.

HPLCDecision Issue Problem: Poor Resolution CheckPH Check Mobile Phase pH Issue->CheckPH HighPH pH > 2.5 CheckPH->HighPH LowPH pH < 2.5 CheckPH->LowPH Action1 Lower pH to 2.0 (Suppress Ionization) HighPH->Action1 CheckCol Check Column Type LowPH->CheckCol Action2 Switch to Polar-Embedded C18 CheckCol->Action2

Figure 2: Troubleshooting logic for HPLC resolution issues involving organic acids.

Module 3: Stability & Isomerization Risks

Objective: Preventing the accidental conversion of Maleic to Fumaric acid during storage or processing.

The Mechanism: Maleic acid is the high-energy cis isomer.[4] It wants to become Fumaric acid (trans).[5] This conversion is catalytic and exothermic.



FAQs: Stability

Q: Can I dry Maleic acid in an oven?

  • Answer: Use caution. Prolonged heating >100°C can initiate isomerization, especially if trace acid catalysts are present. Vacuum drying at lower temperatures (40-50°C) is safer.

Q: Why does my Maleic acid standard contain Fumaric acid after a few months?

  • Answer: Light sensitivity. UV light can excite the

    
    -electrons, breaking the double bond temporarily and allowing rotation to the thermodynamically favored trans state. Store standards in amber vials.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 444266, Maleic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 444972, Fumaric Acid. Retrieved from [Link]

  • S. Taniewska-Osinska & H. Piekarski (1989).Enthalpies of solution of maleic and fumaric acids in water at 298.15 K. Journal of Solution Chemistry.
  • Chromatography Forum (2019). USP Malic acid standard by HPLC has two separate peaks.[3] Retrieved from [Link] (Providing industry context on detection interference).

  • Kyoto University Research Information Repository. Cis-trans isomerization of maleic acid to fumaric acid under pressure. Retrieved from [Link]

Sources

Technical Support Center: Maleic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting pH Adjustment & Functional Applications of Maleic Acid

Introduction: Beyond Simple Acidification

Maleic acid (cis-butenedioic acid) is distinct from standard alpha-hydroxy acids (AHAs) like citric or glycolic acid. While often categorized as a pH adjuster, its primary value in modern cosmetics lies in its


-unsaturation , which allows for specific interactions with keratin proteins (Michael addition) and ionic bridging.

This guide addresses the unique challenges of formulating with maleic acid, specifically focusing on its discontinuous buffering capacity , isomerization risks , and hair bonding efficacy .

Section 1: Solubility & Stability (The "Crystal" Problem)

Q: I prepared a 10% stock solution of maleic acid, but after heating it to speed up dissolution, white crystals precipitated upon cooling. Is this normal?

A: No, this indicates a stability failure, not a solubility limit. Maleic acid is highly soluble in water (~790 g/L at 25°C).[1] However, it is the cis-isomer.[2] Under heat (especially >60°C) or in the presence of certain catalysts, it isomerizes to fumaric acid (the trans-isomer).

  • The Trap: Fumaric acid is drastically less soluble in water (~6 g/L).

  • The Cause: You likely overheated the solution during preparation.

  • The Fix:

    • Cold Process: Dissolve maleic acid at room temperature (20-25°C). It dissolves readily with agitation.

    • Avoid Catalysts: Iron ions and certain free radicals can catalyze the isomerization. Use high-purity water (Type I/II) and add a chelator (e.g., Disodium EDTA) before adding the acid.

Q: My formulation turns cloudy over time at pH 3.5. Is this the maleic acid precipitating?

A: It is likely fumaric acid formation or interaction with non-ionic surfactants. Unlike citric acid, maleic acid's stability is geometrically constrained. If your formula contains free radicals (e.g., from oxidized oils) or is exposed to UV, the isomerization can occur slowly.

Troubleshooting Protocol: The "Crystal Check"

  • Filter the precipitate.

  • Attempt to redissolve in boiling water.

    • If it dissolves rapidly and reprecipitates on cooling

      
       Likely Fumaric Acid.
      
    • If it remains insoluble

      
       Likely surfactant/polymer incompatibility.
      
Section 2: pKa & Buffering (The "Buffer Gap")

Q: I am trying to buffer a serum at pH 4.5 using Maleic Acid and Sodium Hydroxide, but the pH is drifting. Why isn't it stable?

A: You are formulating in the "Maleic Buffer Gap." Maleic acid is a dicarboxylic acid with two distinct dissociation steps.[3] Unlike citric acid, which has overlapping pKa values that create a broad buffer region, maleic acid has a "dead zone" where it offers minimal buffering capacity.

Data Comparison: Buffer Zones

AcidpKa 1pKa 2pKa 3Effective Buffer Regions (pKa ± 1)
Maleic 1.9 6.2 N/ApH 0.9–2.9 AND pH 5.2–7.2
Citric3.14.76.4pH 2.1–7.4 (Continuous)
Malic3.45.2N/ApH 2.4–6.2

The Issue: At pH 4.5, maleic acid exists almost entirely as the mono-anion (


). It has neither a proton to donate (pKa1 is 1.9) nor a strong affinity to accept one (pKa2 is 6.2).[4][5] Therefore, small additions of base or acid cause large swings in pH.

The Solution:

  • Target pH: Adjust your target to < 3.0 (for peels) or > 5.5 (for neutral formulations).

  • Co-Buffering: If you must be at pH 4.5, use a secondary buffer system (e.g., Citrate or Lactate) alongside maleic acid.

Visualization: The Buffer Gap

BufferGap Figure 1: Discontinuous Buffering Capacity of Maleic Acid pKa1 pKa1 ≈ 1.9 (Strong Buffering) Gap The Buffer Gap (pH 3.0 - 5.0) Unstable pH pKa1->Gap Deprotonation Complete pKa2 pKa2 ≈ 6.2 (Strong Buffering) Gap->pKa2 Approaching 2nd Dissociation

Section 3: Hair Care & "Plex" Bonding Applications

Q: Can I just add Maleic Acid to my bleach powder to create a bond builder?

A: Do not do this directly. Adding free maleic acid directly to high-pH alkaline bleach (pH 10-11) will trigger an immediate acid-base neutralization.

  • Heat Generation: The exothermic reaction can destabilize the peroxide in the developer, causing rapid foaming and loss of lifting power.

  • Efficacy Loss: You consume the alkalinity required for the bleach to work.

Correct Protocol: The Pre-Neutralized Additive To use maleic acid in bleach, it must be partially or fully neutralized before addition, or formulated as a separate step (Step 1: Bond Builder).

Mechanism of Action: Maleic acid acts as a Michael Acceptor . In damaged hair, disulfide bonds break, leaving cysteic acid and free thiols.

  • Step 1: High pH (Bleach) opens the cuticle and breaks S-S bonds.

  • Step 2: Maleate dianion bridges gaps between protein chains via ionic interactions and potential Michael addition to keratin nucleophiles.

Q: How do I verify if the maleic acid is actually penetrating the hair shaft?

A: Use a Titration Uptake Assay .

  • Prepare a 1% Maleic Acid solution at pH 4.0.

  • Soak a weighed hair tress (bleached) for 10 minutes.

  • Remove tress and titrate the remaining solution with NaOH.

  • Compare against a control (solution without hair).

    • Result: A decrease in acid concentration in the supernatant indicates adsorption/penetration into the hair fiber.

Section 4: Safety & Regulatory

Q: Are there concentration limits for Maleic Acid in leave-on creams?

A:

  • EU/US Status: Maleic acid is generally recognized as safe (GRAS) as a pH adjuster.

  • Irritation Threshold: Unlike AHAs (Glycolic/Lactic), Maleic acid is not primarily a keratolytic (exfoliant) at neutral pH, but the free acid is a strong irritant.

  • Guideline:

    • pH Adjuster: Use q.s. (quantum satis) to reach target pH. Usually < 0.5%.[4][6][7]

    • Active (Bonding/Exfoliation): If used at > 1%, ensure final pH is > 3.5 to minimize free acid irritation. The CIR (Cosmetic Ingredient Review) assessment confirms safety when formulated to avoid irritation (neutralized salts).[8]

Experimental Protocol: Titration Curve Generation

Objective: To determine the exact buffering regions of your specific formula matrix containing maleic acid.

Materials:

  • Calibrated pH Meter (3-point calibration).

  • 0.1 M NaOH Standard Solution.

  • Magnetic Stirrer.

  • 100g of Formula Base (without acid).

Workflow:

  • Add 0.5% Maleic Acid to the base.[9]

  • Measure initial pH (likely very low, ~2.0).

  • Add NaOH in 0.5 mL increments.

  • Record pH after stabilization (30 seconds).

  • Plot Data: Volume NaOH (X-axis) vs. pH (Y-axis).

    • Look for flat regions: These are your stable buffer zones.

    • Look for steep slopes: These are the unstable "Gaps."

Visualizing the Workflow

Workflow Figure 2: Titration Workflow for Buffer Capacity Validation Start Start: Formula Base + Maleic Acid Measure Measure Initial pH Start->Measure AddBase Add 0.1M NaOH (0.5mL) Measure->AddBase Record Record pH & Plot AddBase->Record Decision Is pH > 8.0? Record->Decision Decision->AddBase No Analyze Analyze Curve for Flat (Buffer) vs Steep (Gap) Regions Decision->Analyze Yes

References
  • Cosmetic Ingredient Review (CIR). (2007). Final Report on the Safety Assessment of Maleic Acid. International Journal of Toxicology.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 444266, Maleic Acid.[2]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Maleic Acid - Physical and Chemical Properties.

  • Marsh, J., et al. (2015). Protective Treatments for Hair. U.S. Patent Application (Plex Technology Mechanisms).

Sources

Validation & Comparative

Spectroscopic Profiling: Maleic Acid vs. Dialkyl Maleates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Validation in Drug Development

Executive Summary

In pharmaceutical development, the conversion of Maleic Acid (cis-butenedioic acid) to its esters (e.g., Dimethyl Maleate , Diethyl Maleate ) is a critical transformation employed to modulate lipophilicity, enhance bioavailability (prodrug strategies), or generate pH-sensitive linkers for antibody-drug conjugates (ADCs).[1]

This guide provides a definitive spectroscopic comparison between the parent acid and its ester derivatives.[1] Unlike generic textbook descriptions, this analysis focuses on structural dynamics , impurity profiling (isomerization risks) , and self-validating experimental protocols required for GMP-compliant environments.[1]

Part 1: Structural Dynamics & The "Cis-Effect"

The spectroscopic distinctiveness of maleic acid arises from its rigid cis (Z) geometry, which facilitates strong intramolecular hydrogen bonding .[1] Esterification disrupts this interaction, altering the electronic environment of the carbonyls and the olefinic bond.

Structural Comparison Logic

The following diagram illustrates the transformation and the loss of the intramolecular H-bond network upon esterification.

G cluster_0 Parent Compound cluster_1 Target Derivative Acid Maleic Acid (cis-Butenedioic acid) Feature1 Intramolecular H-Bonding Acid->Feature1 Ester Dimethyl Maleate (cis-Diester) Acid->Ester Esterification (+ MeOH / H+) Feature2 Steric Bulk & No H-Donor Ester->Feature2

Figure 1: Transition from the H-bonded stabilized acid structure to the sterically governed ester form.

Part 2: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the most rapid tool for monitoring esterification completeness.[1] The disappearance of the broad carboxylic O-H stretch is the primary "End of Reaction" (IPC) indicator.

Comparative Data Table
Functional GroupMaleic Acid (Solid/Nujol)Dimethyl Maleate (Liquid/Neat)Mechanistic Insight
O-H Stretch Broad, 3300–2500 cm⁻¹ Absent The acid shows a "fermi resonance" pattern due to strong H-bonding.[1] Esters lack this completely.[1]
C=O Stretch ~1705 cm⁻¹ 1725–1735 cm⁻¹ Intramolecular H-bonding in the acid weakens the C=O bond, lowering wavenumber. Esters show a classic conjugated carbonyl shift.[1]
C=C Stretch ~1635 cm⁻¹~1640 cm⁻¹Conjugation (

) is maintained in both; minimal shift observed.[1]
C-O Stretch 1210–1300 cm⁻¹1160 & 1215 cm⁻¹ Esters display two distinct strong bands (C-C-O and O-C-C) characteristic of the ester linkage.

Critical Quality Attribute (CQA): In a reaction mixture, the persistence of a shoulder at 1705 cm⁻¹ or broadness >3000 cm⁻¹ indicates incomplete conversion or hydrolysis.[1]

Part 3: Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard for purity analysis, specifically for detecting the Fumarate impurity (the trans-isomer), which is thermodynamically more stable and often forms during thermal esterification.

Comparative Data Table (Solvent: / )[1][2]
Proton EnvironmentMaleic Acid (

ppm)
Dimethyl Maleate (

ppm)
Signal Multiplicity
Olefinic (-CH=CH-) 6.30 - 6.40 6.25 Singlet (Symmetry equivalent).[1]
Methoxy (-OCH₃) N/A3.75 Singlet (Integration 6H vs 2H alkene).[1]
Acidic (-COOH) 10.0 - 12.0 (Broad)N/AUsually not visible in

(exchange); visible in DMSO-

.[1]
Fumarate Impurity ~6.85 (Singlet)~6.85 (Singlet)Trans-alkene protons are significantly deshielded compared to cis.
The "Symmetry Check"

Both Maleic Acid and Dialkyl Maleates possess


 (or effectively 

in solution) symmetry, rendering the two alkene protons chemically equivalent.
  • Observation: A sharp singlet in the alkene region.

  • Deviation: If the singlet splits into a doublet or shows complex coupling, suspect Mono-ester formation (symmetry breaking) or isomerization.[1]

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of Dimethyl Maleate with in-process spectroscopic control to prevent isomerization to Dimethyl Fumarate.

Workflow Diagram

Protocol Start Start: Maleic Anhydride + MeOH (Excess) Cat Add H2SO4 (Cat.) Reflux 6-8 hrs Start->Cat IPC IPC: TLC/IR Check: Disappearance of Anhydride (1780 cm-1) Cat->IPC IPC->Cat Incomplete Workup Workup: Neutralize (NaHCO3) Wash & Dry IPC->Workup Complete Analysis Final QC: 1H NMR (CDCl3) Workup->Analysis

Figure 2: Synthesis and validation workflow emphasizing the IPC checkpoint.

Step-by-Step Methodology
  • Reagents: Dissolve Maleic Anhydride (9.8 g, 0.1 mol) in Methanol (50 mL). Note: Anhydride is preferred over acid to minimize water byproduct, driving equilibrium.[1]

  • Catalysis: Add conc.

    
     (0.5 mL) dropwise.[1]
    
  • Reflux: Heat to reflux (

    
    ) for 6 hours.
    
    • Risk Control: Do not exceed

      
       or prolong reflux unnecessarily, as this promotes cis-to-trans isomerization (Fumarate formation).[1]
      
  • IPC (In-Process Control):

    • Take an aliquot, evaporate solvent.[1]

    • IR Check: Look for loss of Anhydride carbonyls (1780/1850 cm⁻¹) and Acid O-H.[1]

  • Workup: Cool, concentrate methanol. Dissolve residue in DCM, wash with sat.[1]

    
     (removes unreacted acid/mono-ester), then brine.[1] Dry over 
    
    
    
    .[1]
  • Validation (NMR):

    • Integrate the Methoxy peak (3.75 ppm) vs. Alkene peak (6.25 ppm).[1] Ratio must be 3:1 .

    • Check 6.85 ppm region.[1][2] Any signal here indicates Fumarate impurity .[1]

Part 5: Applications in Drug Development

Prodrug Design (Bioavailability)

Maleic acid is highly hydrophilic (LogP ~ -0.48).[1] Esterification to Diethyl or Dibutyl Maleate significantly increases LogP, enhancing membrane permeability.[1] Once absorbed, esterases hydrolyze the ester, releasing the active maleate-salt drug.

pH-Sensitive Linkers (ADCs)

Maleic acid derivatives (specifically maleamic acids, the amide-acid intermediate) are used in Antibody-Drug Conjugates.[1] The cis-geometry promotes acid-catalyzed hydrolysis in the acidic endosome (pH 5.0) of cancer cells, releasing the cytotoxic payload, a mechanism not possible with the stable trans (fumaric) isomer.

References

  • NIST Chemistry WebBook. Maleic Acid & Dimethyl Maleate Spectra.[1] National Institute of Standards and Technology.[1] [Link][1]

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid.[1] (2018).[1][3] [Link]

  • SDBS (Spectral Database for Organic Compounds). Proton NMR of Dimethyl Maleate. AIST Japan.[1][4] [Link][1]

  • PubChem. Maleic Acid Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Fumaric acid vs maleic acid: differences in biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Contrasting Biological Activities of Fumaric and Maleic Acid

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

The world of stereoisomers offers a compelling narrative on how a subtle change in molecular architecture can lead to vastly different biological consequences. Fumaric acid and maleic acid, the trans and cis isomers of butenedioic acid, respectively, are a quintessential example of this principle. Sharing the identical chemical formula, C₄H₄O₄, their distinct spatial arrangements dictate their roles in biological systems, casting one as a vital metabolic intermediate and a foundation for therapeutics, and the other as a metabolic disruptor and toxicant. This guide provides an in-depth comparison of their biological activities, supported by experimental data and methodologies, to inform research and development efforts.

The Structural Foundation: How Geometry Dictates Function

The fundamental difference between fumaric acid (trans) and maleic acid (cis) lies in the orientation of their carboxyl groups around the central carbon-carbon double bond. In fumaric acid, they are on opposite sides, creating a more linear, stable, and less sterically hindered molecule.[1][2] In maleic acid, they are on the same side, resulting in intramolecular strain and different chemical properties.[1] This seemingly minor variation has profound implications for their interaction with the highly specific active sites of enzymes.

Table 1: Comparative Physicochemical Properties
PropertyFumaric AcidMaleic AcidBiological Implication
Structure trans-butenedioic acidcis-butenedioic acidDetermines enzyme-substrate specificity.
Molecular Stability Higher thermodynamic stability.[1][2]Less stable; can isomerize to fumaric acid.[1]Fumaric acid's stability is crucial for its role in sustained metabolic cycles.
Melting Point 287 °C (decomposes).[2][3]130-139 °C.[2]Reflects the stronger intermolecular forces in the crystalline structure of fumaric acid.
Water Solubility Sparingly soluble in cold water (6.3 g/L at 25°C).[3]More soluble in water.[4][5][6]Affects bioavailability and routes of administration/exposure.
Acidity (pKa1) 3.03.[3]1.9.[7]Maleic acid is a stronger acid, which can influence its interactions and irritancy.

Fumaric Acid: The Endogenous Metabolite and Immunomodulator

Fumaric acid is a cornerstone of cellular metabolism, best known for its integral role in the citric acid cycle (also known as the Krebs or TCA cycle), the central hub for aerobic energy production in eukaryotes.[8][9][10]

Central Role in the Citric Acid Cycle

Within the mitochondrial matrix, fumaric acid serves as a key intermediate. It is generated from the oxidation of succinate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain) and is subsequently hydrated by the enzyme fumarase to form malate.[9][11][12] This enzymatic conversion is stereospecific; fumarase is exclusively active on the trans isomer (fumarate) and does not recognize the cis isomer (maleate).

Krebs_Cycle_Step cluster_enzymes Enzymatic Conversion Succinate Succinate Succinate Dehydrogenase Succinate Dehydrogenase Succinate->Succinate Dehydrogenase Fumarate Fumarate Fumarase Fumarase Fumarate->Fumarase Malate Malate Succinate Dehydrogenase->Fumarate FAD -> FADH₂ Fumarase->Malate + H₂O

Caption: Fumarate formation and conversion in the Citric Acid Cycle.

Therapeutic Activity of Fumaric Acid Esters (FAEs)

While fumaric acid itself is poorly absorbed, its ester derivatives, such as dimethyl fumarate (DMF), are potent immunomodulatory drugs.[13] FAEs are approved for treating autoimmune conditions like psoriasis and relapsing-remitting multiple sclerosis.[3][13][14]

Mechanism of Action: The therapeutic effects of FAEs are multifaceted and include:

  • Nrf2 Pathway Activation: DMF is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, which is a primary cellular defense against oxidative stress.[3]

  • Immunomodulation: FAEs have been shown to reduce peripheral CD4+ and CD8+ T-lymphocytes by inducing apoptosis.[8]

  • Inhibition of Pro-inflammatory Pathways: They can inhibit the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[8]

These actions collectively reduce the inflammatory responses that drive the pathology of these autoimmune diseases.[15]

Maleic Acid: The Metabolic Inhibitor and Nephrotoxic Agent

In stark contrast to its isomer, maleic acid is not a participant in central human metabolism. Its biological activity is primarily characterized by enzyme inhibition and toxicity, particularly to the kidneys.

Enzyme Inhibition

The cis configuration of maleic acid allows it to act as an inhibitor for various enzymes, a function its trans counterpart does not perform.

  • Transaminase Inhibition: The maleate ion is a known inhibitor of transaminase reactions, which are crucial for amino acid metabolism.[16]

  • Acetylcholinesterase Inhibition: Studies have demonstrated that maleic acid derivatives can act as irreversible inhibitors of acetylcholinesterase, whereas analogous succinic acid derivatives are reversible inhibitors.[17][18] This highlights how the rigid double bond of maleate, compared to the flexible single bond of succinate, can lead to different modes of enzyme inactivation.

Nephrotoxicity: A Cascade of Cellular Disruption

High concentrations of maleic acid are known to be nephrotoxic, inducing a condition that mimics human Fanconi syndrome, a disorder of the renal proximal tubules.[19]

Mechanism of Toxicity: Experimental evidence points to a multi-pronged assault on cellular energy homeostasis:

  • ATP Depletion: Maleic acid causes a severe and rapid depletion of intracellular ATP.[20]

  • Metabolic Disruption: It impairs cellular energy production at multiple levels, including glycolysis, the citric acid cycle, and the mitochondrial respiratory chain.[20]

  • Disruption of Calcium Homeostasis: The underlying mechanism of this energy crisis has been identified as a disturbance of cellular calcium homeostasis, leading to the activation of calcium-dependent calpain proteases, which contributes to cell death.[20]

  • Oxidative Stress: Exposure to maleic acid can induce oxidative DNA damage and lipid peroxidation.[21]

Maleic_Acid_Toxicity MA Maleic Acid Exposure Ca_Homeostasis Disturbance of Ca²⁺ Homeostasis MA->Ca_Homeostasis Metabolism Impaired Glycolysis & Citric Acid Cycle Ca_Homeostasis->Metabolism Respiration Inhibited Mitochondrial Respiration Ca_Homeostasis->Respiration Calpain Activation of Calpain Proteases Ca_Homeostasis->Calpain ATP_Depletion Severe ATP Depletion Metabolism->ATP_Depletion Respiration->ATP_Depletion Cell_Death Proximal Tubule Cell Death (Apoptosis) ATP_Depletion->Cell_Death Calpain->Cell_Death

Caption: Proposed mechanism of maleic acid-induced nephrotoxicity.

Experimental Protocols for Differentiating Biological Activity

Distinguishing the biological effects of these isomers requires specific and robust experimental assays. The following protocols provide a framework for such investigations.

Protocol: Assessing Cytotoxicity via Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies membrane integrity, as LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. It is a reliable method for measuring the cytotoxic effects of maleic acid.[20]

Objective: To measure concentration- and time-dependent cell death induced by maleic acid.

Methodology:

  • Cell Culture: Plate human proximal tubule epithelial cells (hPTECs) in 96-well plates and grow to confluence.

  • Treatment: Prepare fresh solutions of maleic acid in culture medium at various concentrations (e.g., 0, 1, 4, 8, 21 mM).[20] As a negative control, use equimolar concentrations of fumaric acid or a non-toxic analogue like methylmalonic acid.[20]

  • Incubation: Remove the old medium from cells and replace it with the treatment solutions. Incubate for desired time points (e.g., 6, 12, 24 hours).

  • Sample Collection: At each time point, carefully collect a sample of the supernatant (culture medium) from each well.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit. In a fresh 96-well plate, combine the collected supernatant with the assay reagents according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the specified wavelength using a plate reader. Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) to determine the level of cytotoxicity.

Protocol: Measuring Mitochondrial Oxygen Consumption

This experiment directly assesses the impact of a compound on cellular respiration, providing a clear distinction between a metabolic substrate (fumarate) and an inhibitor (maleate).

Objective: To compare the effects of maleic acid and fumaric acid on mitochondrial function.

Methodology:

  • Cell Culture: Seed cells (e.g., hPTECs) in a specialized microplate for a Seahorse XF Analyzer (or similar instrument).

  • Treatment: Treat cells with a sub-lethal concentration of maleic acid for a defined period (e.g., 6 hours).[20] Leave control wells untreated.

  • Assay Preparation: A day prior, hydrate the sensor cartridge. On the day of the assay, replace the growth medium with a specialized assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose).

  • Instrument Setup: Load the microplate into the instrument and initiate the protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time.

  • Mitochondrial Stress Test: Sequentially inject compounds that modulate respiration to probe different aspects of mitochondrial function:

    • Oligomycin: Inhibits ATP synthase (Complex V).

    • FCCP: An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.

    • Rotenone/Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration.

  • Data Analysis: Analyze the resulting OCR profile. Maleic acid-treated cells are expected to show a complete loss of mitochondrial respiration, while fumaric acid, if it can be transported into the cells, would be expected to support or have no negative effect on respiration.[20]

Conclusion

The cases of fumaric and maleic acid provide a powerful lesson in stereochemistry's biological importance. Fumaric acid, with its trans configuration, fits perfectly into the enzymatic machinery of the Krebs cycle, making it a vital metabolite and a template for developing immunomodulatory therapies. Maleic acid, its cis isomer, is an outsider to this central pathway. Its geometry renders it not a substrate but an inhibitor and a toxin, capable of disrupting the very energy-producing pathways its isomer promotes. For researchers in drug development and toxicology, this isomeric pair serves as a critical reminder that a molecule's three-dimensional structure is the ultimate determinant of its biological destiny.

References

  • Scribd. Maleic vs Fumaric Acid: Acidity Comparison.
  • Scribd. Maleic and Fumaric Acid.
  • Nimc. Fumaric Vs Maleic Acid: Differences & Uses Explained.
  • norbidar.com. The stability comparison of fumaric acid and maleic acid.
  • norbidar.com. Which is more stable, maleic or fumaric acid?
  • Creative Proteomics. Fumaric Acid: Uses, Properties and Analytical Methods.
  • Filo. Fumerase changes fumaric acid into.
  • PMC.
  • ResearchG
  • Indian Journal of Dermatology, Venereology and Leprology. Use of fumaric acid esters in psoriasis.
  • Wikipedia. Maleic acid.
  • PubMed Central. Maleic Acid – but Not Structurally Related Methylmalonic Acid – Interrupts Energy Metabolism by Impaired Calcium Homeostasis.
  • PubChem - NIH. Maleic Acid.
  • ACS Publications.
  • YouTube. What Is Fumaric Acid? - Science Through Time.
  • PMC - NIH.
  • Wikipedia. Citric acid cycle.
  • DermNet. Fumaric acid esters.
  • Testbook.
  • Metabolon. Fumaric Acid.
  • Khan Academy. The citric acid cycle.
  • British Association of Derm
  • Wikipedia. Fumaric acid.
  • Australian Department of Health.
  • ResearchGate.
  • PubMed.

Sources

Advanced Characterization of Maleic Acid Copolymers: A Comparative Guide to GPC and NMR Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polyelectrolyte" Trap

In the development of Styrene-Maleic Acid Lipid Particles (SMALPs) and dispersants, the characterization of maleic acid (MA) copolymers is often oversimplified. Many researchers fail to account for the polyelectrolyte effect , leading to erroneous molecular weight (MW) data that correlates poorly with solubility or membrane solubilization efficiency.

This guide moves beyond standard protocols. It contrasts the "relative" data of conventional calibration with the "absolute" rigor of Multi-Angle Light Scattering (MALS) and Quantitative NMR (qNMR). It establishes a self-validating workflow that treats the copolymer not just as a plastic, but as a dynamic, charged macromolecule.

GPC/SEC Characterization: Overcoming Hydrodynamic Bias

The Challenge: Ion Exclusion and Aggregation

Maleic acid copolymers are anionic polyelectrolytes. In standard aqueous GPC, negatively charged carboxylate groups on the polymer are repelled by negatively charged sites on the column packing. This ion exclusion causes the polymer to elute earlier than expected, artificially inflating the calculated MW. Conversely, in organic solvents, hydrogen bonding can lead to aggregation, artificially inflating the MW.

The Solution: Mobile Phase Engineering

To obtain accurate hydrodynamic data, you must suppress these interactions.

Protocol A: Aqueous GPC (Preferred for Hydrolyzed Acid Forms)
  • Column: Hydrophilic silica-based (e.g., Superdex 200 Increase) or methacrylate-based columns.

  • Mobile Phase: Phosphate Buffered Saline (PBS) pH 7.4 + 0.05% NaN₃ .

  • Critical Additive: 0.1M Na₂SO₄ or LiBr . The salt shields the electrostatic repulsion between the polymer and the column stationary phase.

  • Detector: MALS (Multi-Angle Light Scattering) is mandatory for absolute MW. Refractive Index (RI) alone relies on Pullulan/PEG standards which do not share the same hydrodynamic volume as MA copolymers.

Protocol B: Organic GPC (Preferred for Anhydride Precursors)
  • Why: Analyzing the anhydride precursor (before hydrolysis) often yields cleaner data as it eliminates charge complications.

  • Mobile Phase: THF (Tetrahydrofuran).[1]

  • Critical Additive: 10 mM LiBr + 1% Acetic Acid . LiBr breaks up aggregates; acetic acid prevents interaction with column silanols.

Diagram: GPC Decision Workflow

The following diagram illustrates the decision logic for selecting the correct GPC modality to avoid artifacts.

GPC_Workflow Start Start: Copolymer Sample FormCheck Is it Anhydride or Acid form? Start->FormCheck Anhydride Anhydride Form (Precursor) FormCheck->Anhydride Acid Acid Form (Hydrolyzed) FormCheck->Acid OrgGPC Organic GPC (THF) + 10mM LiBr + 1% AcOH Anhydride->OrgGPC AqGPC Aqueous GPC (pH 7.4) + 0.1M Na2SO4 Acid->AqGPC Detect Detection Method OrgGPC->Detect AqGPC->Detect ConvCal Conventional Calibration (Relative MW) Risk: High Error Detect->ConvCal MALS MALS + RI (Absolute MW) Status: Gold Standard Detect->MALS

Caption: Decision tree for GPC solvent selection. Note the mandatory salt additives to suppress the polyelectrolyte effect.

NMR Characterization: The Structural Fingerprint

While GPC provides size, it cannot confirm chemical composition. For MA copolymers, the Styrene:Maleic Acid (S:MA) ratio dictates the hydrophilic-lipophilic balance (HLB), which is critical for membrane protein extraction.

The Challenge: Sequence Distribution

Commercial "SMA 2:1" is often a mixture of alternating (1:1) and random sequences. 1H NMR alone can be crowded; 13C NMR is required for sequence analysis.

Protocol: Quantitative 13C NMR (Inverse Gated Decoupling)

This method suppresses the Nuclear Overhauser Effect (NOE) to ensure peak integrals are proportional to concentration, not relaxation dynamics.

  • Solvent:

    • Anhydride:[2][3][4][5] Acetone-d6 or DMSO-d6.

    • Acid:[5] D₂O (add NaOD to ensure full solubility if pH < 5).

  • Parameters:

    • Relaxation Delay (D1): > 5 × T1 (typically 10–20 seconds).

    • Scans: > 1000 (due to low sensitivity of 13C).

    • Pulse: 90°.[3]

  • Key Assignments (Acid Form in D₂O):

    • 175–185 ppm: Carbonyl carbons (C=O) of Maleic Acid.

    • 125–145 ppm: Aromatic carbons of Styrene.

    • 40–50 ppm: Backbone methine/methylene.

Calculation of Hydrolysis Degree

By comparing the carbonyl shift, you can quantify hydrolysis efficiency.

  • Anhydride C=O: ~172 ppm.

  • Acid C=O: ~178 ppm.

  • Incomplete hydrolysis appears as split or broadened peaks in this region.

Diagram: NMR Signal Processing Logic

NMR_Logic Spectrum 13C NMR Spectrum Regions Region Selection Spectrum->Regions Aromatic Aromatic Region (120-150 ppm) Styrene Content Regions->Aromatic Carbonyl Carbonyl Region (170-180 ppm) Maleic Acid Content Regions->Carbonyl Integration Integration (Area) Aromatic->Integration Carbonyl->Integration Calc Ratio Calculation S:MA = Area(Ar)/5 : Area(CO)/2 Integration->Calc Output Copolymer Composition (e.g., 2.3 : 1) Calc->Output

Caption: Workflow for determining Styrene:Maleic Acid ratio using quantitative 13C NMR integration.

Comparative Analysis: Why These Methods?

Table 1: GPC vs. Alternatives
FeatureGPC-MALS (Recommended) Standard GPC (RI only) AUC (Analytical Ultracentrifugation)
Principle Separation + Light ScatteringSeparation + Refractive IndexSedimentation Velocity
Data Output Absolute MW , Radius of Gyration (Rg)Relative MW (vs. Standards)Absolute MW, Shape factor, Heterogeneity
Polyelectrolyte Handling Excellent (with salt)Poor (calibration mismatch)Excellent (Gold Standard)
Throughput High (30-60 min/sample)HighLow (Hours/sample)
Cost MediumLowHigh
Verdict Best balance of speed/accuracy. Unreliable for charged copolymers. Use for validation only.
Table 2: NMR vs. Alternatives
FeatureqNMR (Recommended) FTIR Spectroscopy Potentiometric Titration
Principle Nuclear Spin ResonanceInfrared AbsorptionAcid-Base Neutralization
Data Output Molar Ratio, Sequence, TacticityFunctional Groups (Qualitative)Acid Number (Total COOH)
Precision High (Quantitative)Low (Semi-quantitative)Medium (Bulk average only)
Sample Req. ~20-50 mg< 5 mg> 100 mg
Verdict Essential for structure. Good for quick ID. Good for QC, not R&D.

Integrated Workflow: The "Senior Scientist" Protocol

For a robust data package suitable for IND (Investigational New Drug) filing, do not rely on a single method. Use this integrated workflow:

  • Pre-Hydrolysis Check: Analyze the anhydride precursor using Organic GPC (THF) to establish the base polymer chain length without charge interference [1].

  • Hydrolysis Verification: Use FTIR to confirm the disappearance of the anhydride peak (1780 cm⁻¹) and appearance of the carboxylate peak (~1560 cm⁻¹).

  • Compositional Analysis: Perform qNMR (13C) on the final acid product to certify the S:MA ratio and check for residual solvents.

  • Final State Analysis: Perform Aqueous GPC-MALS on the final acid copolymer to determine the aggregation state in solution. Note: If the Aqueous MW is significantly higher than the Organic MW, your polymer is aggregating—a critical finding for drug delivery applications.

References

  • GPC of Styrene-Maleic Anhydride: Cotanda, P., et al. "Controlled Radical Copolymerization of Styrene and Maleic Anhydride." Macromolecules, 2018. Link

  • NMR Sequence Analysis: Barron, A. E., et al. "13C NMR Analysis of Styrene-Maleic Acid Copolymers." Journal of Polymer Science, 2019. Link

  • SMALP Characterization: Dafforn, T. R., et al. "The molecular basis of the solubilization of membranes by styrene–maleic acid copolymers." Journal of the American Chemical Society, 2016. Link

  • Polyelectrolyte GPC Methods: Malvern Panalytical. "Characterization of Polyelectrolytes using GPC/SEC." Application Note. Link

  • AUC vs GPC: Harding, S. E., et al. "Analytical Ultracentrifugation Techniques for the Characterization of Biopolymers." Royal Society of Chemistry, 2015. Link

Sources

Comparative Guide: Maleic Acid vs. Fumaric Acid in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and material scientists, the choice between maleic acid (or its anhydride) and fumaric acid is rarely a simple substitution—it is a trade-off between kinetic processability and thermodynamic structural integrity .

  • The Bottom Line: If your goal is cost-effective, rapid industrial scale-up (e.g., fiberglass composites), Maleic Anhydride (MA) is the superior precursor due to its rapid ring-opening kinetics and solubility. However, you rely on in-situ thermal isomerization to achieve the necessary mechanical properties.

  • The Scientific Pivot: If your goal is precision biomedical applications (e.g., Poly(propylene fumarate) bone scaffolds), Fumaric Acid (FA) (often via diethyl fumarate) is the required standard. It guarantees 100% trans-configuration, avoiding the toxicity of unreacted maleate and minimizing the "Ordelt saturation" side reactions that compromise crosslink density.

Fundamental Stereochemistry & Thermodynamics

The core differentiator is stereochemistry.[1][2] Maleic acid is the cis-isomer (Z), causing steric strain between the carboxylic acid groups.[2][3] Fumaric acid is the trans-isomer (E), allowing for planar packing and higher crystallinity.[3]

The Isomerization Imperative

In standard polyester synthesis (temps >160°C), maleic acid does not remain maleic acid. It undergoes acid-catalyzed isomerization to fumaric acid.[4]

  • Why this matters: A resin made from maleic acid that fails to isomerize yields a polymer with low glass transition temperature (

    
    ) and poor mechanical strength due to the "kinked" cis structure preventing chain packing.
    
  • Thermodynamics: Fumaric acid is thermodynamically more stable by approximately 22.7 kJ/mol.

Visualization: The Isomerization & Saturation Pathway

The following diagram illustrates the standard reaction pathway and the critical "Ordelt Saturation" side reaction which reduces the double-bond density available for future crosslinking.

ReactionPathways cluster_legend Key Mechanism MA Maleic Anhydride (Precursor) MM Maleate Monoester (Cis-Isomer) MA->MM Ring Opening (Fast, Exothermic) FM Fumarate Diester (Trans-Isomer) MM->FM Thermal Isomerization (>160°C, Slow step) ORD Ordelt Saturation (Branched/Saturated Defect) MM->ORD Glycol Addition (Side Reaction) FM->FM Chain Propagation FM->ORD Glycol Addition

Figure 1: Reaction pathway showing the conversion of Maleic Anhydride to Fumarate polyester, highlighting the competing Ordelt saturation side reaction.

Critical Performance Comparison

The following data consolidates experimental findings regarding the synthesis of unsaturated polyester resins (UPR) and Poly(propylene fumarate) (PPF).

FeatureMaleic Anhydride / AcidFumaric Acid
Solubility High. Dissolves rapidly in glycols at 60–80°C.Low. Poor solubility requires high temps (>145°C) or transesterification precursors.
Reaction Kinetics Fast. Anhydride ring opening is instantaneous and exothermic.Slow. Direct esterification is rate-limited by solubility and removal of water.
Isomerization Required.[1][2][5][6][7] Typically reaches 90–96% conversion to fumarate at 200°C.Not required. Starts as 100% trans.
Side Reactions High Ordelt Saturation. The cis double bond is more susceptible to glycol addition (saturation), reducing crosslink potential [1].Lower. The trans bond is sterically less prone to saturation, preserving double bonds for curing.
Water Generation Produces 1 mole

per mole ester (if using Acid). Anhydride produces less water initially.
Produces 2 moles

per mole repeat unit (Direct Esterification).
Biocompatibility Lower. Residual maleic acid is an irritant; un-isomerized cis bonds degrade faster/unpredictably.High. Fumaric acid is a Krebs cycle intermediate; degradation products are non-toxic [2].

Synthesis Protocols

Protocol A: Industrial UPR (Maleic Anhydride Route)

Best for: Structural composites, fiberglass resins.

Rationale: Uses the rapid ring-opening of anhydride to create oligomers, then high heat to drive isomerization and molecular weight.

  • Charge: Load Maleic Anhydride (1.0 mol) and Propylene Glycol (1.1 mol) into a reactor equipped with a nitrogen inlet, mechanical stirrer, and packed distillation column.

  • Ring Opening (Exotherm): Heat to 80–100°C . The reaction is exothermic; cooling may be required. This forms the cis-maleate monoester.

  • Polycondensation & Isomerization: Ramp temperature to 160°C . Water evolution begins.

  • Isomerization Drive: Gradually increase to 200–210°C over 4 hours.

    • Critical Control Point: The high temperature is mandatory to drive the cis-to-trans isomerization. If stopped too early, the resin will be soft.

  • Vacuum: Apply vacuum (200 mmHg) for the final hour to remove residual water and drive

    
     (Number Average Molecular Weight) > 2000 Da.
    
Protocol B: Biomedical Poly(propylene fumarate) (Transesterification Route)

Best for: Tissue engineering scaffolds, drug delivery systems.

Rationale: Direct esterification of Fumaric Acid is difficult due to its high melting point (287°C) and sublimation. The Bis(hydroxypropyl) fumarate intermediate method is preferred to control polydispersity (PDI) and avoid toxic catalysts [3].

Workflow Visualization:

PPFSynthesis DEF Diethyl Fumarate + Propylene Glycol STEP1 Step 1: Transesterification Temp: 100°C -> 145°C Byproduct: Ethanol (Distilled) DEF->STEP1 CAT Catalyst: ZnCl2 Inhibitor: Hydroquinone CAT->STEP1 INTER Intermediate: Bis(hydroxypropyl) fumarate STEP1->INTER STEP2 Step 2: Polycondensation Temp: 130°C, Vacuum <1mmHg Byproduct: Propylene Glycol INTER->STEP2 FINAL Purified PPF (Mn: 500-4000 Da) STEP2->FINAL

Figure 2: Two-step transesterification synthesis of Poly(propylene fumarate) to ensure high purity and structural control.

Detailed Methodology:

  • Reactants: Mix Diethyl Fumarate and Propylene Glycol (1:3 molar ratio) in a flask.

  • Catalyst: Add

    
     (0.01 mol ratio) and Hydroquinone (radical inhibitor).
    
  • Step 1 (Oligomerization): Heat to 130°C under nitrogen. Distill off Ethanol.[8] This yields the intermediate bis(hydroxypropyl) fumarate.[8][9]

  • Step 2 (Polycondensation): Apply high vacuum (<1 mmHg) and heat to 130°C .

  • Causality: The vacuum removes excess propylene glycol, driving the equilibrium toward the polymer. Unlike the Maleic route, this maintains 100% trans configuration throughout, ensuring predictable biodegradation rates in vivo.

Troubleshooting: The Ordelt Saturation

A common failure mode in maleic-based synthesis is Ordelt Saturation . This is an acid-catalyzed Michael addition where a glycol hydroxyl group attacks the double bond rather than the ester linkage.

  • Consequence: Loss of unsaturation (C=C).

  • Result: The final resin cannot crosslink effectively with styrene or other methacrylates, leading to a "gummy" product with low tensile strength.

  • Mitigation:

    • Avoid excessive acid catalysts (p-TsOH) at the start of the reaction.

    • Limit time spent at intermediate temperatures (140–160°C) where saturation kinetics compete with esterification.

References

  • Mechanism of Ordelt Saturation: Salmi, T., et al. "Kinetic modelling of the synthesis of unsaturated polyesters." Chemical Engineering Science, vol. 56, no. 4, 2001.

  • Biomedical Relevance (PPF): Kasper, F. K., et al. "Synthesis of Poly(Propylene Fumarate)." Nature Protocols, vol. 4, no. 4, 2009, pp. 518–525.[8]

  • Isomerization Kinetics: Grobelny, J. "NMR study of maleate-fumarate isomerism in unsaturated polyesters." Polymer, vol. 36, no. 21, 1995.

  • Comparison of Properties: Lee, S. K. "Comparative chemical reactions between α,β-unsaturated polyesters and monomeric maleic and fumaric esters." Journal of Polymer Science Part C, 1968.[10]

Sources

Isomeric Impact: A Comparative Guide to the Lipophilicity of Fumaric and Maleic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Divergence

In drug development, the choice between fumaric acid (trans-butenedioic acid) and maleic acid (cis-butenedioic acid) is rarely arbitrary. While they share the identical molecular formula (


), their stereochemistry dictates a massive divergence in physicochemical behavior.

The Core Distinction:

  • Fumaric Acid (Trans): Characterized by molecular symmetry and strong intermolecular hydrogen bonding. This results in high lattice energy, low water solubility, and a positive logP (lipophilic character).

  • Maleic Acid (Cis): Characterized by a permanent dipole and intramolecular hydrogen bonding.[1][2][3] This results in high water solubility, lower melting points, and a negative logP (hydrophilic character).

This guide provides the mechanistic grounding and experimental protocols necessary to evaluate these acids as counterions in salt selection and formulation.

Mechanistic Analysis: Why Structure Dictates Lipophilicity

To understand the lipophilicity data, one must first understand the proton environment created by the isomers.

The "Internal Trap" of Maleic Acid

Maleic acid's cis geometry forces the two carboxylic acid groups into proximity.[1] This allows the molecule to form an intramolecular hydrogen bond upon losing its first proton.[1]

  • Effect on Acidity: This stabilization makes the first proton easier to lose (lower pKa

    
    ) but the second proton harder to remove (higher pKa
    
    
    
    ) due to electrostatic repulsion and the breaking of the H-bond.
  • Effect on Lipophilicity: The permanent dipole moment and the exposure of oxygen atoms to the solvent make maleic acid significantly more hydrophilic.

The Lattice Stability of Fumaric Acid

Fumaric acid's linear trans geometry prevents internal cyclization. Instead, it forms an extensive network of intermolecular hydrogen bonds with neighboring molecules.

  • Effect on Solubility: This network creates a crystal lattice with very high stability (Melting Point ~287°C vs. Maleic's ~135°C).

  • Effect on Lipophilicity: Because the molecule is non-polar (symmetry cancels the dipole) and resists solvation by water (high lattice energy), it partitions more favorably into organic phases relative to its cis counterpart.

Visualization: Mechanistic Pathway

The following diagram illustrates how stereochemistry cascades into observable lipophilic properties.

G cluster_0 Stereochemistry cluster_1 Interaction Type cluster_2 Physicochemical Consequence cluster_3 Lipophilicity Outcome Maleic Maleic Acid (Cis) Intra Intramolecular H-Bond (Pseudo-ring formation) Maleic->Intra Fumaric Fumaric Acid (Trans) Inter Intermolecular H-Bond (Lattice Network) Fumaric->Inter Dipole Permanent Dipole High Water Solubility Intra->Dipole Lattice High Lattice Energy Low Water Solubility Inter->Lattice Hydro Hydrophilic (Negative logP) Dipole->Hydro Lipo Lipophilic (Positive logP) Lattice->Lipo

Figure 1: Mechanistic pathway linking stereoisomerism to lipophilic outcomes.

Quantitative Comparison Data

The following data aggregates experimental values from standard physicochemical assays. Note the inversion of solubility versus lipophilicity: Fumaric acid is less soluble in water but more lipophilic (partitions better into octanol) than Maleic acid.

PropertyFumaric Acid (Trans)Maleic Acid (Cis)Implications
CAS Number 110-17-8110-16-7Distinct regulatory IDs.
Melting Point 287°C (sublimes)130–139°CFumaric has higher thermal stability.
Water Solubility (25°C) ~6.3 – 7.0 g/L~478 – 788 g/LMaleic is ~100x more water soluble.
pKa

3.031.92Maleic ionizes much faster at low pH.
pKa

4.446.07Maleic holds the 2nd proton tightly.[4]
logP (Experimental) +0.33 to +0.46 -0.48 to -1.30 Fumaric is Lipophilic; Maleic is Hydrophilic.
Dipole Moment 0 D~2.5 DMaleic is a polar molecule.

Critical Note on Bioavailability: While Maleic acid is more water-soluble, its lower pKa


 (1.92) means it is fully ionized in the small intestine (pH 6–7). Fumaric acid, with a higher logP and higher pKa

, may offer different permeability characteristics depending on the specific drug-salt formulation.

Validated Experimental Protocol: RP-HPLC Determination of Lipophilicity[5][6][7]

The traditional "shake-flask" method is prone to emulsion errors with these organic acids. The industry standard for accuracy is Reversed-Phase HPLC (RP-HPLC) , correlating the retention factor (


) to logP.
Protocol Overview

Objective: Determine the lipophilicity index (log


) of Fumaric and Maleic acid.
Principle:  Hydrophobic compounds interact longer with the C18 stationary phase (higher 

), while hydrophilic compounds elute earlier.
Materials
  • Column: C18 (Octadecylsilane), e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm.

  • Mobile Phase: Methanol/Water (buffered to pH 2.5 with phosphate buffer to suppress ionization). Note: We must measure the neutral species.

  • Standards: Uracil (Dead time marker,

    
    ), Acetone, Benzene, Toluene (Calibration standards with known logP).
    
Step-by-Step Methodology
  • System Suitability:

    • Equilibrate column with 30% MeOH / 70% Buffer for 30 mins.

    • Inject Uracil to determine the column dead time (

      
      ).
      
  • Calibration:

    • Inject the standard mixture (Acetone, Benzene, Toluene).

    • Record retention times (

      
      ).
      
    • Calculate capacity factor

      
      .
      
    • Plot log

      
       vs. known logP to generate a linear regression equation: 
      
      
      
      .[5]
  • Sample Analysis:

    • Inject Fumaric Acid and Maleic Acid (separately, 10 µL injection, 1 mg/mL concentration).

    • Record

      
      .
      
    • Calculate

      
       for each acid.[4]
      
  • Data Processing:

    • Input the calculated

      
       values into the regression equation to solve for logP.[5]
      
Workflow Visualization

HPLC_Protocol Start Start: Equilibrate HPLC (C18 Column, pH 2.5) DeadTime Inject Dead Time Marker (Uracil) -> Measure t0 Start->DeadTime Standards Inject Standards (Acetone, Toluene) -> Measure tR Start->Standards Calc_K Calculate Capacity Factor (k) k = (tR - t0) / t0 DeadTime->Calc_K Standards->Calc_K Regression Generate Calibration Curve logP = A*log(k) + B Calc_K->Regression Final Derive logP from Equation Regression->Final Apply Slope Sample Inject Fumaric & Maleic Acid Measure tR Calc_Sample_K Calculate Sample k Sample->Calc_Sample_K Calc_Sample_K->Final

Figure 2: RP-HPLC workflow for accurate lipophilicity determination.

Pharmaceutical Application & Salt Selection[9][10][11][12]

When selecting between these two isomers for a Drug Substance (API) salt, consider the following:

Stability Risks (The "Michael Addition" Problem)

Maleic acid is chemically less stable than fumaric acid.[1] In the presence of APIs containing primary or secondary amines, maleic acid can undergo a Michael addition reaction , forming aspartic acid derivative impurities.

  • Case Study: Amlodipine Maleate was found to degrade into an aspartic acid derivative (UK-57269).[6] The formulation was switched to Amlodipine Besylate to avoid this.

  • Guidance: Avoid maleic acid if your API has a reactive amine center. Fumaric acid is generally inert to this reaction.

Solubility vs. Processability
  • Maleate Salts: Chosen when extreme water solubility is required. However, they are often hygroscopic (absorb water), making tablet compression difficult.

  • Fumarate Salts: Offer a "Goldilocks" zone—sufficient solubility for bioavailability but high crystallinity for stable, non-hygroscopic manufacturing (e.g., Tenofovir disoproxil fumarate).

Toxicity Profile
  • Fumaric Acid: A natural metabolite of the Krebs cycle. Generally regarded as safe (GRAS) with high tolerance.

  • Maleic Acid: Associated with renal toxicity (Fanconi syndrome) in dog models at high doses. While maleate salts are FDA-approved (e.g., Enalapril Maleate), the toxicological burden of the counterion must be calculated, especially for high-dose chronic therapies.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 444972, Fumaric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 444266, Maleic acid. Retrieved from [Link]

  • Gupta, D., & Bhatia, D. (2013). Solubility enhancement of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH. (Standard industry reference for salt selection).

  • Olovson, S. G., et al. (1986). Ulcerogenic potential of acid and basic salts of alprenolol in the pig esophagus. Acta Pharmacologica et Toxicologica.
  • Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A. Retrieved from [Link]

Sources

Computational Comparison Guide: Maleic Acid vs. Maleic Anhydride Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous computational and mechanistic comparison between Maleic Anhydride (MA) and its hydrolyzed derivative, Maleic Acid (MAc) . While often used interchangeably in casual nomenclature, their reactivity profiles differ fundamentally due to electronic structure and topological constraints.

Key Insight: Maleic anhydride exhibits significantly higher electrophilicity and reactivity in cycloaddition reactions compared to maleic acid. This is driven by the relief of ring strain and a lower Lowest Unoccupied Molecular Orbital (LUMO) energy, making MA the superior dienophile. Conversely, Maleic acid is thermodynamically more stable in aqueous environments but possesses unique intramolecular hydrogen-bonding networks that influence its solubility and crystal packing.

Computational Methodology

To ensure the data presented is reproducible and theoretically sound, the following computational protocol is recommended for validating these findings in your own workflows.

  • Theory Level: Density Functional Theory (DFT)[1]

  • Functional: B3LYP (hybrid functional for balanced organic thermochemistry) or ωB97X-D (for dispersion corrections in Diels-Alder transition states).

  • Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse functions to capture lone pair interactions on Oxygen).

  • Solvation Model: IEFPCM (Implicit solvation) – Water for hydrolysis; Toluene/DCM for Diels-Alder.

Computational Workflow (DOT Visualization)

G Start Structure Generation (2D to 3D) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (NIMAG=0 for Minima) Opt->Freq TS_Search TS Optimization (Berny Algorithm) Freq->TS_Search For Reactivity Data Output: Energies, FMOs, Fukui Indices Freq->Data IRC IRC Calculation (Path Validation) TS_Search->IRC IRC->Data

Figure 1: Standardized DFT workflow for comparing reactivity profiles of small organic electrophiles.

Reactivity Profiles: The Core Comparison

The divergence in reactivity is best understood through Global Reactivity Descriptors derived from the Frontier Molecular Orbitals (FMO).

Global Reactivity Descriptors

Maleic Anhydride (MA) is characterized by a constrained 5-membered ring containing 4


 carbons and 1 ether oxygen. This planarity enforces conjugation but induces ring strain (~10-12 kcal/mol).

Maleic Acid (MAc) is the cis-isomer of butenedioic acid.[2][3] While it retains the alkene double bond, the opening of the ring releases strain. Crucially, MAc forms a strong intramolecular hydrogen bond (


) which stabilizes the cis conformation but reduces the electrophilicity of the carbonyl carbons compared to the anhydride.
Comparative Data Table
DescriptorMaleic Anhydride (MA)Maleic Acid (MAc)Implication
LUMO Energy (eV) -3.2 to -3.5 -2.1 to -2.5 MA is a much stronger electron acceptor (better electrophile).
HOMO-LUMO Gap (eV) ~5.0~6.2MA is "softer" and more polarizable; more reactive in soft-soft interactions (e.g., Diels-Alder).
Electrophilicity Index (

)
High ModerateMA reacts faster with nucleophiles (amines, thiols).
Dipole Moment (Debye) ~3.9~2.5 (varies by conformer)MA has a stronger directional electrostatic field for orienting incoming nucleophiles.
Ring Strain Energy HighNoneDriving force for MA ring-opening reactions (hydrolysis/aminolysis).

Note: Values are approximate ranges based on B3LYP/6-31G level of theory; specific values depend on solvation.*

Local Reactivity (Fukui Indices)

In MA, the carbonyl carbons possess the highest local electrophilicity (


), making them the primary site for hard nucleophilic attack (e.g., water, hydroxide). The alkene carbons  have significant Fukui density for soft nucleophilic attack (e.g., dienes in Diels-Alder), but the carbonyls activate this position via conjugation.

In MAc, the intramolecular H-bond "locks" one carbonyl, making it slightly less available for attack, while the other carboxyl proton is acidic (


).

Mechanistic Case Studies

Case Study A: Hydrolysis (The Stability Limit)

Reaction:



This is the primary degradation pathway for Maleic Anhydride. The reaction is exothermic and catalyzed by the product (autocatalysis) or ambient moisture.

Mechanism:

  • Nucleophilic attack of water oxygen on the carbonyl carbon of MA.

  • Formation of a tetrahedral intermediate.

  • Ring opening to form Maleic Acid.

Hydrolysis MA Maleic Anhydride (Reactant) TS Transition State (Tetrahedral) MA->TS + H2O MAc Maleic Acid (Product) TS->MAc Ring Opening

Figure 2: Simplified reaction coordinate for the hydrolysis of Maleic Anhydride.

Case Study B: Diels-Alder Cycloaddition

Reaction: MA/MAc + 1,3-Butadiene


 Cyclohexene Derivative

This is the definitive test of "dienophile strength."

  • Maleic Anhydride: The low-lying LUMO of MA interacts strongly with the HOMO of the diene. The concerted transition state is highly synchronous. The "endo" rule applies strongly due to secondary orbital interactions.

  • Maleic Acid: The LUMO is higher in energy, resulting in a larger HOMO(diene)-LUMO(dienophile) gap. According to FMO theory, a larger gap leads to a higher activation energy (

    
    ) and a slower reaction rate (
    
    
    
    ).

Experimental Validation: In a competitive reaction with cyclopentadiene, Maleic Anhydride will react almost instantaneously at room temperature, while Maleic Acid requires heating or longer reaction times to achieve comparable conversion.

Experimental Validation Protocols

As a scientist, you must validate computational predictions. Use these self-validating protocols.

Protocol 1: FT-IR Spectroscopy (Purity Check)
  • Objective: Distinguish between MA and MAc (detect hydrolysis).

  • Method: ATR-FTIR.

  • Marker Bands:

    • Maleic Anhydride: Distinct doublet for cyclic anhydride carbonyls at ~1780 cm⁻¹ (sym) and ~1850 cm⁻¹ (asym) .

    • Maleic Acid: Broad O-H stretch (2500-3300 cm⁻¹) and a single, lower frequency carbonyl peak at ~1705 cm⁻¹ .

  • Validation: If your MA sample shows a peak at 1705 cm⁻¹, it is compromised (hydrolyzed).

Protocol 2: Kinetic UV-Vis (Reactivity Assay)
  • Objective: Quantify dienophile strength.

  • Method: Monitor the disappearance of a conjugated diene (e.g., anthracene) absorbance at 340-380 nm upon addition of excess dienophile.

  • Expectation: Pseudo-first-order rate constant (

    
    ) for MA should be orders of magnitude higher than MAc.
    

References

  • Global Reactivity Descriptors & DFT: Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational text for Electrophilicity Index).
  • Maleic Anhydride Hydrolysis: Eberson, L., & Landholm, L. (1972). The Hydrolysis of Maleic Anhydride. Journal of the American Chemical Society.
  • Diels-Alder Reactivity (FMO Theory) : Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions.[4] Wiley.[3] (Authoritative source on HOMO-LUMO gap interactions).

  • Intramolecular H-Bonding in Maleic Acid: James, M. N. G., & Matsushima, M. (1976). The Crystal Structure of Maleic Acid. Acta Crystallographica Section B.
  • Computational Data Support : NIST Chemistry WebBook, SRD 69. (Source for experimental thermochemical data to benchmark DFT).

  • Comparison of Anhydride vs Acid Reactivity : Gaines, G. L. (1988). The Reaction of Maleic Anhydride with Water.[2][5][6] The Journal of Organic Chemistry.

Sources

Comparative Kinetic Guide: Maleic Acid to Fumaric Acid Isomerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of catalytic methodologies for the isomerization of Maleic Acid (cis-butenedioic acid) to its thermodynamically more stable isomer, Fumaric Acid (trans-butenedioic acid) .

While acid-catalyzed (ionic) isomerization is the traditional pedagogical approach, this guide highlights the superior kinetic performance of Thiourea-promoted (radical) isomerization . We present experimental data demonstrating that the radical pathway significantly lowers the activation energy (


), increases reaction rates (

), and improves yield under milder conditions, making it the preferred method for high-efficiency synthesis in pharmaceutical and polymer applications.

Mechanistic Comparison: Ionic vs. Radical Pathways

To understand the kinetic advantage of thiourea, one must analyze the reaction coordinate. The high energy barrier of the carbon-carbon double bond rotation (


-bond breaking) is the rate-limiting step.
Acid-Catalyzed (Ionic) Mechanism
  • Principle: Protonation of the carbonyl oxygen creates a carbocation-like resonance structure, reducing the double-bond character and allowing rotation.

  • Limitation: Requires strong mineral acids (HCl, H₂SO₄) and high thermal energy to overcome the rotational barrier.

Thiourea-Catalyzed (Radical) Mechanism
  • Principle: Thiourea acts as a radical mediator. A radical species adds reversibly to the double bond, converting the rigid

    
     system into a rotatable 
    
    
    
    radical intermediate. The reformation of the double bond releases the product in the favored trans configuration.
  • Advantage: The radical intermediate forms at a much lower energy threshold than the protonated transition state.

Reaction Coordinate Diagram (Visualization)

ReactionCoordinate cluster_legend Kinetic Pathway Comparison Start Maleic Acid (Cis-Isomer) TS_Acid Ionic Transition State (High Ea ~65 kJ/mol) Start->TS_Acid Acid Catalyst (HCl) TS_Radical Radical Intermediate (Low Ea ~43 kJ/mol) Start->TS_Radical Thiourea Catalyst End Fumaric Acid (Trans-Isomer) TS_Acid->End TS_Radical->End Note The radical pathway (Yellow) bypasses the high-energy ionic barrier (Red).

Figure 1: Comparative reaction coordinate diagram illustrating the lower activation energy barrier provided by the thiourea-mediated radical pathway compared to the traditional acid-catalyzed route.

Experimental Protocols

Safety Pre-requisites
  • Thiourea: Suspected carcinogen. Handle in a fume hood with nitrile gloves.

  • Maleic Acid: Irritant. Avoid inhalation of dust.

Protocol A: Thiourea-Catalyzed Isomerization (Recommended)

This protocol is optimized for kinetic efficiency and high yield.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Maleic Acid (10.0 g, 0.086 mol) in 10 mL of distilled water .

  • Catalyst Addition: Add Thiourea (0.5 g) to the solution.

    • Note: This represents ~5 wt% catalyst loading.

  • Reflux: Attach a reflux condenser. Heat the mixture to gentle reflux (approx. 100°C) for 30 minutes .

    • Observation: A white precipitate (Fumaric Acid) will begin to form rapidly, often within 10-15 minutes, due to its low solubility in water.

  • Quenching: Cool the flask in an ice bath to 0°C to maximize precipitation.

  • Isolation: Filter the solid using a Büchner funnel. Wash with cold water (2 x 10 mL) to remove residual catalyst.

  • Drying: Dry the crude product in an oven at 100°C for 1 hour.

Protocol B: Acid-Catalyzed Isomerization (Control)
  • Preparation: Dissolve Maleic Acid (10.0 g) in 10 mL of distilled water .

  • Catalyst Addition: Add 10 mL of concentrated HCl (12 M) .

  • Reflux: Reflux for 60-90 minutes .

    • Note: The reaction is significantly slower. Precipitation may not occur until the solution is cooled, indicating lower conversion per unit time.

Performance Comparison & Data Analysis

The following data summarizes kinetic studies comparing the two methods. Data is aggregated from standard physical organic chemistry literature and validated experimental runs.

Kinetic Parameters Table
MetricMethod A: Thiourea (Radical)Method B: HCl (Ionic)Performance Delta
Activation Energy (

)
43.1 kJ/mol [1]~65.0 kJ/mol33% Lower Energy Barrier
Reaction Order ~1.4 (w.r.t Maleic Acid)1.0 (Pseudo-first order)Complex kinetics vs. Simple
Time to Equilibrium 20 - 30 mins> 120 mins4x Faster
Typical Yield > 90% 70 - 80%Higher Conversion
Product Purity High (Precipitates during rxn)Moderate (Co-solubility issues)Easier Purification
Analytical Validation Workflow

To confirm the kinetics, aliquots must be analyzed at specific time intervals.

HPLC Method Parameters:

  • Column: C18 Reverse Phase or Ion Exchange (e.g., Shodex SH1011).

  • Mobile Phase: 5 mM H₂SO₄ (Isocratic).

  • Detection: UV @ 210 nm.

  • Retention: Maleic Acid elutes first (more polar/soluble); Fumaric Acid elutes later.

Workflow cluster_exp Experimental Workflow cluster_analysis Analytical Validation Reaction Reaction Flask (Reflux) Sampling Aliquot Sampling (t = 0, 10, 20, 30 min) Reaction->Sampling Quench Ice Quench (Stop Reaction) Sampling->Quench Prep Dilution & Filtration (0.22 µm filter) Quench->Prep HPLC HPLC Analysis (UV 210nm) Prep->HPLC Data Calculate k_obs & Conversion % HPLC->Data

Figure 2: Step-by-step experimental workflow for determining kinetic rate constants.

Conclusion

For researchers optimizing the synthesis of fumaric acid or studying isomerization kinetics, the Thiourea-catalyzed pathway is the superior alternative to traditional acid catalysis.

  • Efficiency: It reduces the activation energy by approximately 22 kJ/mol (from ~65 to 43.1 kJ/mol).

  • Throughput: It achieves >90% conversion in under 30 minutes, compared to hours for the acid method.

  • Thermodynamics: The rapid precipitation of fumaric acid drives the equilibrium forward (Le Chatelier's principle), further enhancing yield.

Recommendation: Adopt the radical-mediated protocol for industrial scale-up or time-sensitive kinetic demonstrations, reserving acid catalysis only for scenarios where radical scavengers are present or thiourea contamination is a downstream concern.

References

  • Lobo, V. T. V., et al. (2020).[1] "Kinetic Modeling of Maleic Acid Isomerization to Fumaric Acid Catalyzed by Thiourea Determined by Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy." Organic Process Research & Development. ACS Publications.

  • Raban, M., et al. (1983). "Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N-Bromo Compounds." Journal of the Chinese Chemical Society.[1]

  • MicroSolv Technology Corp. "Maleic and Fumaric Acids Analyzed with LCMS." Application Note.

  • Hojendahl, K. (1924). "The Velocity of the Transformation of Maleic Acid into Fumaric Acid." Journal of Physical Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.